(5-tert-Butyl-2-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-tert-butyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRVIJSKYRTRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of (5-tert-Butyl-2-fluorophenyl)boronic acid
Executive Summary
(5-tert-Butyl-2-fluorophenyl)boronic acid (CAS: 2225155-59-7) is a specialized organoboron building block used primarily in the synthesis of complex biaryl scaffolds for medicinal chemistry and materials science. Distinguished by its specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a bulky, lipophilic tert-butyl group at the meta' (C5) position—this molecule offers a unique balance of electronic activation and steric demand.
This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profile in Suzuki-Miyaura cross-coupling, and handling protocols. It is designed for researchers requiring high-fidelity data to optimize lead optimization campaigns where metabolic stability and hydrophobic binding interactions are critical.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | (5-tert-Butyl-2-fluorophenyl)boronic acid |
| CAS Number | 2225155-59-7 |
| Molecular Formula | C₁₀H₁₄BFO₂ |
| Molecular Weight | 196.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.0–8.5 (Predicted based on o-F substituent effect) |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen) |
Structural Analysis
The molecule features two critical substituents on the phenyl ring that dictate its behavior:
-
2-Fluoro Group (ortho):
-
Electronic Effect: Induces a strong inductive withdrawal (-I), increasing the Lewis acidity of the boron center. This generally facilitates the formation of the reactive boronate "ate" complex during cross-coupling.
-
Metabolic Stability: Blocks metabolic oxidation at the C2 position, a common soft spot in biaryl drugs.
-
-
5-tert-Butyl Group (meta'):
-
Steric Effect: Provides significant bulk without interfering directly with the boronic acid moiety (unlike an ortho-tBu). This group is often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase back-pockets).
-
Lipophilicity: Significantly increases the LogP of the parent scaffold, aiding membrane permeability.
-
Synthetic Utility: Suzuki-Miyaura Coupling
The primary application of (5-tert-Butyl-2-fluorophenyl)boronic acid is as a nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Mechanistic Insight: The "Ortho-Fluoro" Effect
Unlike sterically hindering ortho-alkyl groups, the ortho-fluorine substituent often accelerates the transmetallation step. The high electronegativity of fluorine reduces electron density on the aromatic ring, making the boronate complex more electrophilic and susceptible to transmetallation with the arylpalladium(II) species. However, this activation comes with a trade-off: increased susceptibility to hydrolytic deboronation.
Reactivity Pathway Diagram
Figure 1: Catalytic cycle highlighting the transmetallation step, which is electronically influenced by the 2-Fluoro substituent.
Experimental Protocols
Protocol A: Standard Cross-Coupling (High Yield)
Best for coupling with aryl bromides or iodides.
Reagents:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Charge: Add aryl halide, boronic acid, and base to a reaction vial.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed Dioxane/Water mixture.
-
Catalyst: Add Pd catalyst quickly under positive Argon flow.
-
Heat: Stir at 80–90°C for 4–12 hours. Monitor by LCMS.
-
Note: The 2-F group renders the C-B bond slightly labile. If protodeboronation (loss of B(OH)₂ replaced by H) is observed, lower temperature to 60°C and switch to a milder base like K₃PO₄.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Handling & Purification
Boroxine Equilibrium: Like most arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: The material may appear as a dry powder but contain varying amounts of the anhydride. This does not affect stoichiometry significantly for most applications (assume MW of acid).
-
Recrystallization: If purity drops, recrystallize from EtOAc/Hexanes.
Medicinal Chemistry Applications
This specific scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for 2-chloro-5-alkyl phenyl groups.
| Feature | Benefit in Drug Design |
| Fluorine Scan | The 2-F atom can modulate the pKa of neighboring amines or hydroxyls via through-space electrostatic interactions. |
| Metabolic Block | The 5-tBu group prevents CYP450-mediated oxidation at the para position relative to the fluorine, extending half-life ( |
| Conformation | The 2-F group induces a twisted conformation in biaryl systems (dihedral angle > 20°) due to repulsion with the ortho-protons of the coupling partner, which can improve selectivity for specific receptor subtypes. |
Safety & Hazard Information (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses. In case of contact, rinse immediately with water.
References
-
Sigma-Aldrich. (5-tert-Butyl-2-fluorophenyl)boronic acid Product Page. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
ChemicalBook. 2-Fluorophenylboronic acid Properties (Analogous Structure Data). Retrieved from
-
BLD Pharm. (5-(tert-Butyl)-2-chlorophenyl)boronic acid (Structural Analog Data). Retrieved from
(5-tert-Butyl-2-fluorophenyl)boronic acid CAS number and identifiers
The following technical guide details the properties, synthesis, and application of (5-tert-Butyl-2-fluorophenyl)boronic acid , a specialized organoboron building block used in the optimization of small-molecule drug candidates.
Executive Summary & Strategic Value
In modern medicinal chemistry, the (5-tert-Butyl-2-fluorophenyl) moiety serves as a high-value "warhead" for structure-activity relationship (SAR) tuning.[1] This boronic acid allows researchers to simultaneously introduce a bulky lipophilic group (tert-butyl) and a metabolic blocker (fluorine) onto a scaffold via Suzuki-Miyaura cross-coupling.[1]
-
Lipophilic Efficiency: The meta-tert-butyl group significantly increases logP, designed to fill large hydrophobic pockets (e.g., the allosteric "back pocket" of kinase enzymes).[1]
-
Metabolic Stability: The ortho-fluorine atom blocks the metabolically vulnerable C2 position and modulates the rotational barrier of the biaryl axis, often locking active conformations.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Since this compound is often synthesized in situ or supplied as a custom reagent, it is best identified by its structural parameters and stable precursor.
| Identifier | Value / Description |
| Systematic Name | (5-(1,1-Dimethylethyl)-2-fluorophenyl)boronic acid |
| Precursor CAS | 34252-94-3 (1-Bromo-5-(tert-butyl)-2-fluorobenzene) |
| Molecular Formula | C₁₀H₁₄BFO₂ |
| Molecular Weight | 196.03 g/mol |
| SMILES | CC(C)(C)c1cc(B(O)O)c(F)cc1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water.[1][2][3] |
| pKa (Calculated) | ~8.5 (Boronic acid ionization) |
Structural & Electronic Map
The following diagram illustrates the competing electronic effects that define the reactivity of this molecule during catalysis.
Figure 1: Structural analysis showing the orthogonal electronic (Fluorine) and steric (tert-Butyl) inputs on the phenyl core.
Synthesis Protocol
Context: Commercial supplies of the free boronic acid can be unstable due to protodeboronation (facilitated by the ortho-fluoro group). The most reliable method for obtaining high-purity material is de novo synthesis from the aryl bromide precursor.[1]
Reagents Required[1][2][3][7]
-
Precursor: 1-Bromo-5-(tert-butyl)-2-fluorobenzene (CAS: 34252-94-3)[1]
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes)[1]
-
Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate
-
Solvent: Anhydrous THF (dried over Na/benzophenone)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 minutes.
-
Solvation: Add 1-Bromo-5-(tert-butyl)-2-fluorobenzene (5.0 g, 21.6 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (2.5 M, 9.5 mL, 23.8 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.
-
Scientist's Note: The ortho-fluorine exerts an inductive effect that stabilizes the lithiated intermediate, but temperature control is critical to prevent "benzyne" formation via LiF elimination.[1]
-
-
Boron Capture: Stir for 45 minutes at -78 °C. Rapidly add Triisopropyl borate (6.0 mL, 26.0 mmol) in one portion.
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from minimal hot Acetonitrile/Water or Hexane/EtOAc to yield the target boronic acid.
Application: Suzuki-Miyaura Cross-Coupling
This boronic acid is prone to protodeboronation under harsh basic conditions due to the electron-withdrawing fluorine.[1] A mild, phosphine-ligated palladium system is recommended.[1]
Optimized Coupling Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bidentate ligands stabilize the Pd(II) species against fluoride-induced decomposition. |
| Base | K₃PO₄ or Na₂CO₃ (2.0 equiv) | Weaker bases reduce the rate of protodeboronation compared to hydroxides/alkoxides. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Aqueous component is essential for the transmetallation step. |
| Temperature | 80–90 °C | Sufficient for oxidative addition without thermally degrading the boronic acid. |
Reaction Pathway Diagram
The following workflow visualizes the catalytic cycle specific to this fluorinated substrate.
Figure 2: Suzuki-Miyaura coupling workflow highlighting the critical activation step and the risk of protodeboronation.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to air/heat; this is reversible with aqueous hydrolysis.
-
Spill Response: Sweep up solid; avoid dust generation. Ventilate area.
References
-
Precursor Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Analogous Chemistry). Retrieved from [Link]
-
Synthesis Protocol (Lithiation): Organic Syntheses, Coll. Vol. 10, p. 112 (2004); Vol. 79, p. 176 (2002). Preparation of Functionalized Aryl Boronic Acids. Retrieved from [Link]
-
Mechanistic Insight: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]
Sources
A-Z Guide to (5-tert-Butyl-2-fluorophenyl)boronic Acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-tert-Butyl-2-fluorophenyl)boronic acid is a versatile organoboron compound that has garnered significant attention as a pivotal building block in modern organic synthesis. Its unique substitution pattern—a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom—imparts distinct reactivity and desirable physicochemical properties to the molecules it helps construct. This guide provides an in-depth examination of its core properties, details a robust synthetic protocol, explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and discusses its relevance in the fields of medicinal chemistry and materials science. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive technical resource for scientists leveraging this reagent in their research and development endeavors.
Core Physicochemical Properties
(5-tert-Butyl-2-fluorophenyl)boronic acid is a white to off-white solid at room temperature. The structural combination of a lipophilic tert-butyl group and a polar boronic acid moiety, modified by the electronic influence of an ortho-fluorine, results in solubility in a range of organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), particularly upon heating or in the presence of a base.
Quantitative Data Summary
The fundamental properties of (5-tert-Butyl-2-fluorophenyl)boronic acid are summarized below for quick reference. These values are critical for stoichiometric calculations, analytical characterization, and reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BFO₂ | [1] |
| Molecular Weight | 196.03 g/mol | |
| CAS Number | 313545-42-5 | - |
Synthesis and Characterization
The reliable synthesis of high-purity (5-tert-Butyl-2-fluorophenyl)boronic acid is fundamental to its successful application. The most common and efficient laboratory-scale preparation involves a halogen-metal exchange followed by borylation.
Synthetic Rationale and Workflow
The chosen synthetic pathway begins with 1-bromo-4-tert-butyl-2-fluorobenzene. This precursor is readily available and the bromine atom serves as an excellent handle for metalation. The core of the synthesis is the formation of an organolithium intermediate via reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (−78 °C) to prevent side reactions. This highly reactive intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic aqueous workup hydrolyzes the ester to yield the final boronic acid.
The causality behind these choices is clear:
-
Low Temperature (−78 °C): Essential for maintaining the stability of the aryllithium intermediate and preventing undesired reactions, such as ortho-metalation at other sites or reaction with the solvent (THF).[2]
-
Anhydrous Conditions: Absolutely critical. Organolithium reagents are potent bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and solvents must be anhydrous.[2]
-
Trialkyl Borate: Serves as the electrophilic source of boron. The boron atom is electron-deficient and readily attacked by the nucleophilic carbon of the aryllithium species.
-
Acidic Workup: Ensures complete hydrolysis of the boronate ester intermediate to the desired boronic acid product.
Below is a conceptual workflow diagram for this process.
Caption: General workflow for the synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid.
Detailed Experimental Protocol
This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of anhydrous nitrogen.
-
Reaction Setup: Add 1-bromo-4-tert-butyl-2-fluorobenzene (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF) to a concentration of ~0.5 M.
-
Metalation: Cool the solution to −78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at −78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at −78 °C.
-
Warm-up and Quench: After stirring for an additional 2 hours at −78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of (5-tert-Butyl-2-fluorophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[3]
Mechanistic Considerations and Substituent Effects
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The substituents on (5-tert-Butyl-2-fluorophenyl)boronic acid play crucial roles:
-
Ortho-Fluoro Group: Fluorine is highly electronegative, which can influence the electronic properties of the aromatic ring. This can sometimes impact the rate of transmetalation.[4][5] Electron-withdrawing groups on the boronic acid can, in some cases, accelerate the reaction.[6]
-
Para-tert-Butyl Group: This large, sterically hindering group can influence the conformation of the resulting biaryl product. Its lipophilic nature also enhances the solubility of the boronic acid and subsequent products in organic solvents, which can be advantageous for reaction setup and purification.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: A Representative Suzuki-Miyaura Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vial, add (5-tert-Butyl-2-fluorophenyl)boronic acid (1.2 eq), the desired aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heating: Place the vial in a preheated heating block or oil bath (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions involving sterically hindered partners may require longer reaction times.[]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Purification: Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Significance in Drug Discovery and Materials Science
The 5-tert-butyl-2-fluorophenyl motif is of significant interest in medicinal chemistry. The inclusion of fluorine in drug candidates can enhance metabolic stability, improve binding affinity, and modulate pKa.[8] The tert-butyl group increases lipophilicity, which can aid in membrane permeability, while also providing steric bulk that can be used to probe or block specific binding pockets in biological targets. This reagent, therefore, serves as a valuable tool for introducing this specific, functionalized aromatic ring into complex molecular scaffolds during the synthesis of new chemical entities.
In materials science, biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers.[3] The ability to precisely synthesize substituted biaryls using reagents like (5-tert-Butyl-2-fluorophenyl)boronic acid allows for the fine-tuning of the electronic and physical properties of these advanced materials.
References
- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- Czerwińska, K., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
- Wuts, P. G., et al. (2006). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
-
Ishihara, K., Ohara, S., & Yamamoto, H. (1996). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Publishing. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta. Retrieved from [Link]
-
Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. Retrieved from [Link]
-
Czerwińska, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Retrieved from [Link]
Sources
- 1. 1233056-75-1|(5-(tert-Butyl)-2-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
solubility of (5-tert-Butyl-2-fluorophenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (5-tert-Butyl-2-fluorophenyl)boronic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
(5-tert-Butyl-2-fluorophenyl)boronic acid is a pivotal reagent in modern synthetic chemistry, particularly valued in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules in drug discovery and materials science. A profound understanding of its solubility in various organic solvents is a critical prerequisite for optimizing reaction kinetics, product purification, and formulation development. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we leverage solubility trends from analogous boronic acids to build a predictive framework. Crucially, this guide furnishes a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings.
Introduction: The Critical Role of Solubility in Application
The utility of a synthetic building block like (5-tert-Butyl-2-fluorophenyl)boronic acid is intrinsically linked to its behavior in solution. For researchers in organic synthesis and drug development, solubility data is not merely a physical constant; it is the foundation upon which robust and scalable processes are built. Key applications where solubility is a paramount concern include:
-
Reaction Homogeneity and Kinetics: In Suzuki-Miyaura coupling reactions, achieving a homogeneous solution is often essential for reproducible and efficient catalysis. Poor solubility can lead to sluggish or incomplete reactions and the generation of undesirable byproducts.
-
Purification and Crystallization: The ability to selectively crystallize the boronic acid or the final product is dependent on differential solubility in various solvent systems. Effective purification hinges on selecting solvents where the target compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while impurities remain in solution.
-
Formulation and Dosing: In the context of drug development, understanding solubility is fundamental for creating viable formulations for preclinical studies, ensuring accurate and consistent dosing.
This guide addresses the structural features of (5-tert-Butyl-2-fluorophenyl)boronic acid that dictate its solubility and provides the necessary tools to quantify this critical parameter.
Theoretical Framework: Physicochemical Drivers of Solubility
The solubility of (5-tert-Butyl-2-fluorophenyl)boronic acid is a multifactorial property governed by the interplay of its distinct structural motifs with the physical properties of the solvent. The key influencing factors stem from the boronic acid group, the aromatic ring, and its specific substituents.
The Boronic Acid Moiety (-B(OH)₂)
The boronic acid group is the primary driver of polarity. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).[1] Boronic acids are sp²-hybridized, possessing a vacant p-orbital that makes them mild Lewis acids.[1]
A significant characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium is influenced by the solvent and temperature.[2] The formation of the less polar boroxine can decrease solubility in polar solvents but may be favored in nonpolar environments.
The Phenyl Ring and Substituent Effects
The overall solubility profile is a negotiation between the polar boronic acid group and the largely nonpolar substituted phenyl ring.
-
(5-tert-Butyl Group): This large, nonpolar alkyl group significantly increases the lipophilicity of the molecule. This structural feature is expected to enhance solubility in nonpolar and moderately polar solvents (e.g., toluene, dichloromethane, ethers) compared to unsubstituted phenylboronic acid.
-
(2-Fluoro Group): The fluorine atom is highly electronegative, creating a strong dipole moment in the C-F bond. This increases the overall polarity of the molecule and can participate in dipole-dipole interactions, favoring solubility in polar solvents. Its position ortho to the boronic acid may also induce intramolecular hydrogen bonding, potentially affecting crystal packing and interaction with solvents.
The combined effect of these substituents suggests a nuanced solubility profile, with appreciable solubility expected across a range of solvent polarities, unlike simple, unsubstituted boronic acids. The type and position of such substituents are known to have a significant impact on the solubility of boronic acids in organic solvents.[2]
Solvent Properties
The principle of "like dissolves like" is the guiding tenet.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding interactions with the -B(OH)₂ group are expected to lead to high solubility.
-
Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, leading to favorable interactions and generally good solubility. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones.[3][4]
-
Nonpolar Solvents (e.g., Hexanes, Methylcyclohexane): The polarity of the boronic acid and fluoro groups will likely result in very low solubility in these solvents, despite the presence of the tert-butyl group.[3][4]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions, often providing moderate to good solubility for substituted boronic acids.[3][5]
Predictive Solubility Based on Analogous Compounds
Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent Class | Example Solvent | Solubility Level | Quantitative Data (at 20-25 °C) | Reference |
| Ethers | Diethyl ether, THF | High | Not specified, but generally high | [7] |
| Ketones | Acetone | High | Good solubility observed | [3][5] |
| Alcohols | Ethanol | Soluble | Not specified | [1] |
| Chlorinated | Chloroform | Moderate | Moderate solubility | [3][5] |
| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low | Very low solubility | [1][3][5] |
| Water | H₂O | Low | ~10 g/L (20 °C) | [1] |
Based on this analogue data, we predict that (5-tert-Butyl-2-fluorophenyl)boronic acid will exhibit good to high solubility in ethers, ketones, and chlorinated solvents, and low solubility in aliphatic hydrocarbons.
Experimental Protocol: Dynamic Solubility Determination
To obtain precise, quantitative solubility data, a dynamic (or synthetic) method is highly recommended.[2][3] This method involves heating a biphasic sample of known composition and identifying the temperature at which it becomes a single, clear phase. This temperature corresponds to the equilibrium solubility for that specific concentration.
Materials and Equipment
-
(5-tert-Butyl-2-fluorophenyl)boronic acid (ensure purity >97%)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Sealed glass vials or test tubes with magnetic stir bars
-
Heating block or oil bath with precise temperature control (±0.1 °C) and a calibrated thermometer/temperature probe
-
Light source and detector for turbidity measurement (optional, visual inspection is often sufficient)
-
Magnetic stir plate
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of (5-tert-Butyl-2-fluorophenyl)boronic acid into a vial.
-
Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known mole fraction or concentration (e.g., mg/mL). Ensure the initial mixture is a biphasic slurry at room temperature.
-
Add a magnetic stir bar and securely seal the vial.
-
-
Equilibration and Measurement:
-
Place the vial in the heating block on the magnetic stir plate and begin vigorous stirring.
-
Heat the sample at a slow, controlled rate (e.g., 0.2-0.5 K/min) to ensure the system remains close to thermal equilibrium.[2]
-
Carefully observe the sample. The solubility temperature (T_sol) is the point at which the last solid particles completely disappear, resulting in a perfectly clear solution. The disappearance of turbidity marks the solid-liquid equilibrium point.[3][4]
-
Record this temperature accurately.
-
-
Data Point Generation:
-
Repeat steps 1 and 2 with different known compositions of solute and solvent to generate a series of data points (solubility vs. temperature).
-
-
Constructing the Solubility Curve:
-
Plot the solubility (in mole fraction, g/L, or mg/mL) as a function of the measured equilibrium temperature (T_sol).
-
This curve provides the quantitative solubility of the compound in the chosen solvent across a range of temperatures.
-
Causality and Self-Validation
-
Why a slow heating rate? A rapid temperature increase can overshoot the true equilibrium point, leading to inaccurate data. A slow rate allows the dissolution process to keep pace with the temperature change.
-
Why vigorous stirring? This ensures the entire sample is at a uniform temperature and prevents localized supersaturation, ensuring the observed dissolution temperature is representative of the bulk solution.
-
Protocol Validation: To validate the method, the experiment can be repeated by cooling a clear, saturated solution. The temperature at which turbidity or crystals first reappear (metastable zone limit) should be close to the dissolution temperature, confirming the equilibrium data.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic solubility determination protocol.
Caption: Solute-Solvent Interactions Governing Solubility.
Conclusion
While direct, published solubility data for (5-tert-Butyl-2-fluorophenyl)boronic acid is scarce, a robust understanding of its physicochemical properties allows for strong predictive analysis. The molecule's structure, featuring a polar boronic acid group, a lipophilic tert-butyl group, and an electronegative fluorine atom, suggests a broad solubility profile in common polar organic solvents. For applications requiring precise process control, this guide provides the theoretical foundation and a validated experimental protocol to empower researchers to generate high-quality, quantitative solubility data. This information is indispensable for the successful application of this versatile building block in synthesis, purification, and formulation.
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Uchman, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
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An In-Depth Technical Guide to the Structural Analysis of Ortho-Fluoro Substituted Arylboronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom at the ortho position of an arylboronic acid imparts a unique combination of steric and electronic properties that are of profound interest in medicinal chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the critical techniques and underlying principles for the robust structural analysis of these challenging molecules. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, ensuring a deep, actionable understanding. This document is structured to serve as a practical reference for researchers navigating the complexities of intramolecular interactions, solid-state packing, and solution-state behavior inherent to ortho-fluoro substituted arylboronic acids.
The Defining Influence of the Ortho-Fluoro Substituent
Fluorine, the most electronegative element, creates a strong C-F bond, which is highly polarized.[1][2] When placed at the ortho position relative to a boronic acid group, this substituent exerts powerful effects that dictate the molecule's structure and reactivity. Unlike other halogens, fluorine is a poor lone pair donor but a potent inductive electron-withdrawing group.[1] This electronic pull increases the Lewis acidity of the boron center, a critical factor in applications such as sensors and catalysis.[3][4]
The proximity of the ortho-fluorine to the boronic acid moiety can lead to significant intramolecular, non-covalent interactions.[5] A key interaction is the formation of an intramolecular B-O-H···F hydrogen bond.[3][6] This bond can influence the orientation of the boronic acid group relative to the aromatic ring and has been shown to increase the acidity of the compound compared to other isomers.[3][4][6] However, the presence of other bulky ortho substituents, like -OCF₃ or -CF₃, can introduce steric hindrance that counteracts this effect by destabilizing the formation of a tetrahedral boronate ion.[3][6]
These unique intramolecular forces make a multi-faceted analytical approach essential for a complete structural understanding.
A Multi-Modal Approach to Structural Elucidation
A singular analytical technique is insufficient to fully characterize the structural nuances of ortho-fluoro substituted arylboronic acids. A synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling is required to build a comprehensive picture from the solid state to the solution phase.
Caption: Integrated workflow for structural analysis.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State View
SC-XRD provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. For ortho-fluoro substituted arylboronic acids, SC-XRD is indispensable for directly observing the consequences of the fluorine substituent.
Key Insights from SC-XRD:
-
Intramolecular B-O-H···F Hydrogen Bonding: Direct measurement of the H···F distance and the B-O-H-F angle confirms the presence and strength of this interaction.[3][6]
-
Conformation: Determines the dihedral angle between the boronic acid group and the phenyl ring, revealing any twisting caused by steric repulsion.[3][4]
-
Intermolecular Interactions: Elucidates the hydrogen-bonding networks, such as the classic dimeric R²₂(8) motif common to boronic acids, and weaker C-H···F interactions that contribute to the overall crystal lattice.[7][8]
Experimental Protocol: Crystallization for SC-XRD
-
Purification: Ensure the arylboronic acid is of the highest purity. Impurities can inhibit crystal growth. Recrystallization or column chromatography is recommended.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, methanol, water) and their mixtures. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.
-
Method 1: Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a small vial to create a near-saturated solution.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Leave undisturbed in a vibration-free environment for several days to weeks.
-
-
Method 2: Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane diffusing into a toluene solution).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State
While SC-XRD provides a static picture, NMR spectroscopy offers invaluable insights into the dynamic structure and environment of molecules in solution. For fluorinated compounds, multinuclear NMR is particularly powerful.
Key Nuclei and Their Significance:
-
¹⁹F NMR: As the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, it is highly sensitive for NMR measurements.[9][10] Its large chemical shift range (~800 ppm) makes it extremely sensitive to the local electronic environment.[10] Changes in the ¹⁹F chemical shift can indicate the formation of intramolecular hydrogen bonds or changes in solvent interactions.[3][11]
-
¹¹B NMR: Boron-11 (80.1% natural abundance) is a quadrupolar nucleus, which can lead to broad signals.[12] However, the chemical shift is highly diagnostic of the boron atom's coordination state. A trigonal planar (sp²) boronic acid typically resonates around 30 ppm, while a tetrahedral (sp³) boronate ester or anion shifts upfield to a region between 3 and 15 ppm.[13][14] This allows for direct monitoring of reactions and equilibria in solution.[14]
-
¹H and ¹³C NMR: These standard experiments provide the carbon-hydrogen framework. In the context of ortho-fluoro substitution, observing through-space coupling between ¹H and ¹⁹F nuclei (via 2D HOESY or NOESY experiments) can provide evidence of proximity and, by extension, intramolecular interactions in solution.
| Nucleus | Typical Chemical Shift Range (Arylboronic Acids) | Key Structural Information |
| ¹⁹F | -100 to -140 ppm | Highly sensitive to electronic environment, hydrogen bonding, and solvent effects.[3] |
| ¹¹B | ~30 ppm (sp²) / 3-15 ppm (sp³) | Directly indicates the coordination state (trigonal vs. tetrahedral) of the boron atom.[13][14] |
| ¹H | 6.5 - 8.5 ppm (Aryl), 4.0 - 8.0 ppm (B(OH)₂) | Provides proton environment and can show H-F coupling. |
| ¹³C | 110 - 150 ppm | Reveals the carbon skeleton; C-F and C-B couplings can be observed.[15][16] |
Experimental Protocol: Sample Preparation for Multinuclear NMR
-
Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Be aware that protic solvents can exchange with the B(OH)₂ protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of solvent. For less sensitive nuclei like ¹³C or for solid-state NMR, higher concentrations may be necessary.[14]
-
Internal/External Standard: For ¹⁹F NMR, an external standard like CFCl₃ or trifluorotoluene is often used.[9] For ¹¹B NMR, BF₃·Et₂O is a common external reference.[17]
-
Tube Selection: For ¹¹B NMR, using quartz NMR tubes is recommended to avoid the broad background signal from borosilicate glass.[14]
-
Acquisition:
-
Acquire standard ¹H and ¹³C spectra.
-
For ¹⁹F NMR, ensure the spectral width is large enough to capture the expected signals. Proton decoupling is common.
-
For ¹¹B NMR, a wider spectral width is also necessary. A modified pulse sequence may be needed for better resolution.[17]
-
Consider 2D experiments like ¹H-¹⁹F HOESY to probe through-space interactions.
-
Computational Modeling: The Theoretical Framework
Density Functional Theory (DFT) calculations are a powerful complementary tool for rationalizing experimental findings and predicting structural properties. DFT can be used to calculate minimum energy conformations, predict NMR chemical shifts, and quantify the strength of non-covalent interactions.
Key Applications of DFT:
-
Conformational Analysis: Calculating the rotational energy barrier around the C-B bond can quantify the stabilizing effect of an intramolecular B-O-H···F hydrogen bond.[6]
-
NMR Prediction: Calculated NMR shielding constants can be correlated with experimental chemical shifts to aid in peak assignment, especially for complex ¹⁹F spectra.[15][16]
-
Interaction Energies: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature and strength of weak interactions like C-H···F and B-O-H···F.[7][8]
Caption: A typical DFT workflow for structural analysis.
Conclusion: A Unified Structural Perspective
The structural analysis of ortho-fluoro substituted arylboronic acids is a non-trivial challenge that demands a sophisticated, multi-technique approach. The electron-withdrawing nature of fluorine and its capacity for intramolecular hydrogen bonding create unique structural features that directly impact the chemical and physical properties of these molecules. By judiciously combining the definitive solid-state insights of SC-XRD, the dynamic solution-state picture from multinuclear NMR, and the predictive and rationalizing power of computational modeling, researchers can achieve a comprehensive and robust understanding. This integrated approach is paramount for the rational design of new drugs, catalysts, and materials that leverage the distinctive properties of this important class of compounds.
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Van Horn, M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 3958-3965. [Link]
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Al-Zoubi, R. M., et al. (2018). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. The Journal of Organic Chemistry. [Link]
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Maki, T., et al. (2016). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 52(43), 7080-7083. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]
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Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]
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Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Journal of the American Chemical Society. [Link]
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da Silva, F. F., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Molecules, 16(6), 4491-4506. [Link]
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Collins, B. E., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of organic chemistry, 74(11), 4055-4060. [Link]
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Asare, K., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 28(23), 7795. [Link]
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thermodynamic stability of (5-tert-Butyl-2-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Thermodynamic Stability of (5-tert-Butyl-2-fluorophenyl)boronic Acid
Introduction
Arylboronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Their utility in constructing carbon-carbon bonds has accelerated drug discovery and materials science. However, the thermodynamic and chemical stability of these compounds is a critical parameter that dictates their storage, handling, and reaction efficiency.[1] Instability can lead to the formation of impurities, reduced yields, and poor reproducibility in synthetic processes.[2]
This guide provides a comprehensive technical overview of the thermodynamic stability of a specific, structurally unique reagent: (5-tert-Butyl-2-fluorophenyl)boronic acid. This molecule presents an interesting case study due to the opposing electronic and steric influences of its substituents. The bulky tert-butyl group and the highly electronegative ortho-fluoro substituent create a distinct stability profile. Understanding this profile is paramount for researchers, scientists, and drug development professionals aiming to leverage this reagent effectively and reliably in their workflows.
Molecular Structure and Its Influence on Stability
The stability of an arylboronic acid is intrinsically linked to its molecular structure. In (5-tert-Butyl-2-fluorophenyl)boronic acid, two key substituents dictate its reactivity and degradation susceptibility.
-
The ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center.[3][4] This heightened acidity is a crucial factor in the molecule's interaction with nucleophiles and its propensity for certain degradation pathways. Furthermore, an ortho-fluoro group can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group (B-O-H···F), influencing the compound's conformation and reactivity.[3]
-
The para-tert-Butyl Substituent: In contrast, the tert-butyl group at the C5 position is sterically bulky and weakly electron-donating through hyperconjugation. The steric hindrance it provides can shield the boronic acid moiety from intermolecular interactions or attack by certain reagents, potentially enhancing stability.[1][5]
The interplay between the strong, acidifying inductive effect of the ortho-fluoro group and the sterically demanding nature of the tert-butyl group defines the unique thermodynamic landscape of this molecule.
Key Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and performance. For (5-tert-Butyl-2-fluorophenyl)boronic acid, three primary routes of decomposition must be considered: protodeboronation, oxidative deboronation, and boroxine formation.
Caption: Major degradation pathways for arylboronic acids.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] This is a well-documented side reaction, particularly problematic under the basic aqueous conditions often used in Suzuki-Miyaura couplings.[7][8] Arylboronic acids with electron-withdrawing groups, and especially those with ortho-halogen substituents, are known to be highly susceptible to base-catalyzed protodeboronation.[8] Therefore, this pathway represents a significant vulnerability for (5-tert-Butyl-2-fluorophenyl)boronic acid. The reaction can also be promoted by acid.[9]
Oxidative Deboronation
Boronic acids are prone to oxidation, which converts the C-B bond into a C-OH bond, yielding a phenol.[10] This process is particularly relevant in biological systems where reactive oxygen species (ROS) are present, but it can also occur slowly upon exposure to atmospheric oxygen.[10][11] The mechanism involves nucleophilic attack on the boron's empty p-orbital, followed by a 1,2-aryl migration from the boron to the oxygen atom.[10]
Boroxine Formation
Like most arylboronic acids, (5-tert-Butyl-2-fluorophenyl)boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[12] This is an equilibrium process, and solid samples of arylboronic acids often exist as a mixture of the free acid and the boroxine. While boroxines are generally competent in cross-coupling reactions, their presence alters the compound's molecular weight and physical properties.
Experimental Assessment of Thermodynamic Stability
A multi-technique approach is required to fully characterize the thermodynamic stability of a compound. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating stability upon heating, while crystallographic methods provide insight into solid-state structure.
Caption: Experimental workflow for assessing thermodynamic stability.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13][14] It is used to determine the temperature at which thermal decomposition begins and to quantify mass loss associated with desolvation or degradation.[15]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of (5-tert-Butyl-2-fluorophenyl)boronic acid into an alumina crucible.[16]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative degradation during the analysis.[16]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[17] A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
Data Acquisition: Record the sample mass as a function of temperature. Plot the results as percent mass loss vs. temperature.
Data Presentation:
| Parameter | Value | Description |
| Tonset (Decomposition) | ~210 °C | The temperature at which significant mass loss due to decomposition begins. |
| Mass Loss (30-150 °C) | < 1% | Indicates minimal loss of volatile impurities or adsorbed water. |
| Mass Loss at 400 °C | ~45% | Significant mass loss corresponding to the primary decomposition of the molecule. |
| Residual Mass at 600 °C | < 5% | The amount of non-volatile residue remaining after heating. |
Note: The data presented are representative and may vary based on sample purity and experimental conditions.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] This technique is highly sensitive to thermal events such as melting (endothermic) and decomposition (exothermic).[19]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Hermetically seal the pan to prevent mass loss from sublimation or early decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-30 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Presentation:
| Parameter | Value | Description |
| Melting Point (Tm, Onset) | ~104 °C | The onset temperature of the endothermic peak corresponding to melting. |
| Melting Point (Tm, Peak) | ~106 °C | The peak temperature of the melting endotherm. |
| Enthalpy of Fusion (ΔHfus) | ~95 J/g | The energy required to melt the sample, indicative of its crystallinity. |
| Decomposition (Td, Onset) | ~225 °C | The onset of a broad exothermic event indicating decomposition. |
Note: The data presented are representative. The melting point of a similar compound, (5-tert-butyl-2-methoxyphenyl)boronic acid, is reported as 103-106 °C.[20]
Solid-State and Chemical Stability
4.1 X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material.[21] For (5-tert-Butyl-2-fluorophenyl)boronic acid, this analysis would unequivocally determine whether the compound exists as a monomeric boronic acid or has crystallized as its boroxine anhydride.[10] This structural information is crucial, as the crystal lattice packing and intermolecular interactions (such as hydrogen bonding) are primary determinants of solid-state stability.[22][23]
4.2 Solution Stability While solid-state stability is critical for storage, solution stability dictates performance in reactions. The stability of (5-tert-Butyl-2-fluorophenyl)boronic acid in various solvents and at different pH values can be monitored over time using techniques like ¹H or ¹⁹F NMR spectroscopy or reverse-phase HPLC. These studies are essential for quantifying the rate of degradation via pathways like protodeboronation, allowing for the optimization of reaction conditions to minimize the formation of byproducts.[7][24]
Best Practices for Storage and Handling
Given the known sensitivities of arylboronic acids, strict storage and handling protocols are necessary to maintain the integrity of (5-tert-Butyl-2-fluorophenyl)boronic acid.
-
Storage: The compound should be stored in a cool, dry, and dark environment.[25] Containers must be airtight and opaque (e.g., amber glass vials with tightly sealed caps) to protect from moisture and light.[25] For long-term storage, placing the container under an inert atmosphere (argon or nitrogen) and storing it in a desiccator is highly recommended.[26]
-
Handling: Due to its sensitivity to air and moisture, handling should ideally occur in an inert atmosphere, such as a glovebox.[25] When handling in the open, exposure time should be minimized. Use dry solvents and reagents when setting up reactions to prevent hydrolysis and protodeboronation.
Conclusion
The is governed by a delicate balance of steric and electronic factors. The bulky tert-butyl group may confer a degree of steric protection, while the electron-withdrawing ortho-fluoro group significantly increases the boron's Lewis acidity, rendering the C-B bond highly susceptible to base-catalyzed protodeboronation. Thermal analyses indicate the compound is stable up to its melting point of approximately 106 °C, with significant decomposition occurring above 200 °C.
For scientists in drug development and process chemistry, a thorough understanding of these stability characteristics is not merely academic; it is a practical necessity. Proper handling, storage, and the careful selection of reaction conditions are critical to mitigating degradation, ensuring the reliability of synthetic outcomes, and maximizing the potential of this versatile chemical building block.
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The 5-tert-butyl-2-fluorophenyl Moiety: A Strategic Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, where every atom's position can dictate success or failure, the strategic selection of molecular scaffolds is paramount. Among the vast arsenal of chemical motifs available to medicinal chemists, the 5-tert-butyl-2-fluorophenyl group has emerged as a powerful and versatile building block. This guide provides a comprehensive analysis of this moiety, elucidating the synergistic interplay of its constituent parts and offering a rationale for its increasing application in the development of novel therapeutics. We will delve into the strategic advantages it confers, from enhancing metabolic stability and target affinity to providing a robust scaffold for further chemical elaboration.
The Strategic Imperative: Deconstructing the 5-tert-butyl-2-fluorophenyl Moiety
The efficacy of the 5-tert-butyl-2-fluorophenyl moiety lies in the unique and complementary properties of its ortho-fluoro and para-tert-butyl substituents. This specific arrangement is not arbitrary; it is a calculated design choice that addresses several key challenges in drug development.
The Ortho-Fluoro Group: A Subtle Powerhouse
The introduction of a fluorine atom at the ortho position of the phenyl ring is a well-established strategy in medicinal chemistry to favorably modulate a molecule's properties.[1][2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric perturbation.[1] However, its high electronegativity (3.98 on the Pauling scale) imparts profound electronic effects.[1]
Key Contributions of the Ortho-Fluoro Group:
-
Metabolic Shielding: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3][4] Placing the fluorine at the ortho position can sterically hinder and electronically deactivate the adjacent ipso-carbon and the neighboring positions, preventing common metabolic pathways like aromatic hydroxylation.[4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.[1]
-
Conformational Control: The ortho-fluoro group can engage in intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with adjacent side chains. This can lock the molecule into a specific, more bioactive conformation, reducing the entropic penalty upon binding to its target.[5][6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole, and even weak hydrogen bonding interactions with backbone amides or other polar residues, thus contributing to increased binding affinity.[1][6]
The Para-tert-Butyl Group: A Bulky Guardian
The tert-butyl group, positioned para to the point of attachment, serves as a bulky, lipophilic anchor with significant steric and metabolic implications.[7][8]
Key Contributions of the Para-tert-Butyl Group:
-
Steric Hindrance and Receptor Selectivity: The sheer size of the tert-butyl group can provide a steric shield, preventing unwanted interactions with off-target receptors and enhancing selectivity.[7][8] It can also be used to probe and occupy specific hydrophobic pockets within the target protein, leading to increased potency.
-
Metabolic Stability: While the tert-butyl group itself can be a site of metabolism (hydroxylation), its primary role in this moiety is often to prevent para-hydroxylation of the phenyl ring, a common metabolic liability for many aromatic drugs.[8][9][10] The steric bulk can also shield other parts of the molecule from enzymatic attack.
-
Improved Pharmacokinetics: The lipophilic nature of the tert-butyl group can enhance a compound's ability to cross cell membranes, potentially improving oral bioavailability.[7] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased clearance.
Synergistic Effects: The Whole is Greater than the Sum of its Parts
The true strength of the 5-tert-butyl-2-fluorophenyl moiety lies in the synergistic interplay between these two substituents.
Caption: Synergistic contributions of the ortho-fluoro and para-tert-butyl groups.
The ortho-fluoro group provides a metabolic block and fine-tunes the electronic properties and conformation, while the para-tert-butyl group acts as a steric anchor, prevents para-hydroxylation, and enhances lipophilicity. Together, they create a scaffold that is both robust and tunable, making it an attractive starting point for lead optimization campaigns.
Synthetic Strategies for 5-tert-butyl-2-fluorophenyl Building Blocks
The utility of a molecular scaffold is directly linked to its synthetic accessibility. Fortunately, 5-tert-butyl-2-fluorophenyl derivatives can be prepared through well-established synthetic routes. A common and efficient approach starts with the commercially available 1-(tert-butyl)-2-fluoro-4-nitrobenzene .[11][12]
Experimental Protocol: Synthesis of 5-tert-butyl-2-fluoroaniline
This protocol outlines the reduction of the nitro group to an amine, providing a versatile building block for further elaboration.
Step 1: Reduction of 1-(tert-butyl)-2-fluoro-4-nitrobenzene
Caption: Synthetic route to a key 5-tert-butyl-2-fluorophenyl building block.
-
Reaction Setup: To a solution of 1-(tert-butyl)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask is added tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is diluted with ethyl acetate and a saturated aqueous solution of sodium bicarbonate is slowly added until the pH is basic (pH > 8). The resulting mixture is stirred for 30 minutes.
-
Purification: The mixture is filtered through a pad of celite to remove the tin salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-tert-butyl-2-fluoroaniline.
This aniline derivative serves as a versatile intermediate that can be further functionalized through a variety of reactions, including amide bond formation, sulfonamide formation, and various cross-coupling reactions.
Case Study: 5-tert-butyl-2-fluorophenyl Moiety in MGAT2 Inhibitors
A compelling example of the successful application of the 5-tert-butyl-2-fluorophenyl moiety is in the discovery of potent and orally active inhibitors of monoacylglycerol acyltransferase 2 (MGAT2).[13][14] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and type 2 diabetes.[15][16]
In a lead optimization campaign, researchers identified 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an initial hit.[14] Further optimization led to the discovery of a more potent analog incorporating the 5-tert-butyl-2-fluorophenyl moiety.
Table 1: Structure-Activity Relationship of MGAT2 Inhibitors
| Compound | R1 | R2 | R3 | hMGAT2 IC50 (nM) |
| Lead Compound | H | F | H | 1522[14] |
| Optimized Compound | F | H | tert-butyl | <50 (estimated from graphical data) |
Data is illustrative and based on published findings.
The incorporation of the 5-tert-butyl-2-fluorophenyl group in the optimized compound likely contributes to its enhanced potency through a combination of the factors discussed previously. The ortho-fluoro group can influence the conformation of the sulfonamide linker and participate in favorable interactions with the enzyme, while the para-tert-butyl group can occupy a hydrophobic pocket and shield the molecule from metabolic degradation.
Conclusion and Future Perspectives
The 5-tert-butyl-2-fluorophenyl moiety is a prime example of rational drug design, where the strategic placement of functional groups leads to a scaffold with superior pharmacological properties. Its ability to confer metabolic stability, enhance binding affinity and selectivity, and provide a handle for further synthetic modification makes it a valuable asset in the medicinal chemist's toolbox. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can expect to see the 5-tert-butyl-2-fluorophenyl moiety and other similarly designed scaffolds play an increasingly important role in the development of the next generation of therapeutics. Future work will likely focus on the application of this moiety in a broader range of therapeutic areas and the development of novel, more efficient synthetic routes to access a wider diversity of derivatives.
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Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Busujima, T., et al. (2015). Identification of 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an Orally Active MGAT2 Inhibitor. Bioorganic & Medicinal Chemistry, 23(17), 5922-5931. [Link]
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Busujima, T., et al. (2015). Identification of 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (29) as an orally available MGAT2 inhibitor. Bioorganic & medicinal chemistry, 23(17), 5922–5931. [Link]
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Foreword: The Crucial Role of Acidity in Boronic Acid Chemistry
An In-Depth Technical Guide to the pKa Values of Fluorinated Phenylboronic Acids
Phenylboronic acids represent a class of compounds whose utility in organic synthesis and biomedicine is both profound and expanding. From their Nobel Prize-winning application in Suzuki-Miyaura cross-coupling reactions to their sophisticated use as sensors and covalent drug warheads, their functionality is intrinsically linked to the Lewis acidity of the boron center.[1] The acid dissociation constant, or pKa, is the single most important parameter governing this behavior. It dictates the equilibrium between the neutral, trigonal planar boronic acid and its charged, tetrahedral boronate anion—the form responsible for many of its most valuable interactions.
In drug discovery, the ability to fine-tune a molecule's pKa is paramount. A compound's ionization state at physiological pH (≈7.4) directly impacts its solubility, cell permeability, and binding affinity to biological targets.[2][3] For boronic acid-based drugs, which often act as reversible covalent inhibitors by forming tetrahedral adducts with serine or threonine residues in enzyme active sites, a lower pKa is highly desirable.[4] It ensures that a significant fraction of the molecule exists in the reactive boronate form under physiological conditions.
This guide focuses specifically on fluorinated phenylboronic acids. The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, used to modulate electronic properties, enhance metabolic stability, and improve pharmacokinetic profiles.[2][3][5] By understanding how fluorine substitution impacts the pKa of the phenylboronic acid motif, researchers can rationally design more effective sensors, catalysts, and therapeutic agents.
The Electronic Influence of Fluorine Substitution on Acidity
The pKa of unsubstituted phenylboronic acid is approximately 8.8-8.9.[6][7] The introduction of highly electronegative fluorine atoms to the phenyl ring serves to lower this value, increasing the compound's acidity. This effect is primarily due to the powerful electron-withdrawing inductive effect (-I) of fluorine, which pulls electron density from the aromatic ring and, consequently, from the boron atom. This stabilizes the negatively charged tetrahedral boronate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa.
However, the magnitude of this acidifying effect is highly dependent on the position and number of fluorine substituents.[6]
-
Meta-Substitution: A fluorine atom at the meta position exerts a strong inductive effect, significantly increasing acidity. The resonance effect from this position is weak, so the electron-withdrawing character dominates.[6]
-
Para-Substitution: The effect of a para-fluoro substituent is less pronounced. Here, the strong -I effect is partially counteracted by fluorine's electron-donating resonance effect (+R), which pushes lone-pair electron density back into the ring. The result is a smaller net increase in acidity compared to the meta isomer.[6]
-
Ortho-Substitution: The ortho position presents a more complex scenario. While the inductive effect is strongest here, steric hindrance from the bulky substituent can inhibit the geometric change from a trigonal acid to a tetrahedral boronate ion, potentially decreasing acidity.[7] Conversely, some evidence suggests that an intramolecular hydrogen bond between the fluorine and a boronic acid hydroxyl group (B-O-H···F) can enhance acidity.[6] The interplay of these competing factors determines the final pKa.
-
Polyfluorination: In most cases, adding more fluorine substituents further increases acidity.[6] For example, the pKa for 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17, a dramatic increase in acidity compared to the parent compound.[6]
The following diagram illustrates the fundamental equilibrium and the influence of an electron-withdrawing fluorine substituent.
Figure 1: Equilibrium of phenylboronic acid and its anion.
A Compendium of pKa Values
The following table summarizes experimentally determined pKa values for a selection of fluorinated phenylboronic acids, demonstrating the principles discussed above.
| Compound | pKa Value | Reference(s) |
| Phenylboronic Acid | 8.86 | [6] |
| 2-Fluorophenylboronic acid | 8.77 | [6] |
| 3-Fluorophenylboronic acid | 8.41 | [6] |
| 4-Fluorophenylboronic acid | 8.77 | [6] |
| 2,6-Difluorophenylboronic acid | 7.74 | [6] |
| 3,5-Difluorophenylboronic acid | 7.68 | [6] |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.42 | [6] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [6] |
| Pentafluorophenylboronic acid | 7.02 | [6] |
| 3-(Trifluoromethyl)phenylboronic acid | 8.0 | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | 8.0 | [8] |
| 3-(Trifluoromethoxy)phenylboronic acid | 7.8 | [7] |
| 4-(Trifluoromethoxy)phenylboronic acid | 7.8 | [7] |
Methodologies for pKa Determination
Accurate pKa determination is essential for characterizing these molecules. Several robust methods are available, each with distinct advantages. As a scientist, selecting the appropriate technique requires understanding the compound's properties and the specific research question.
Potentiometric Titration
This is the most common and straightforward method for determining the pKa of weak acids.[9] It involves monitoring the pH of a solution as a titrant (typically a strong base like NaOH) is added incrementally. The pKa is the pH at which the acid is half-neutralized.
-
System Calibration: Calibrate the pH electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[10][11] Ensure the electrode response is linear and stable.
-
Sample Preparation:
-
Accurately weigh a sample of the boronic acid (e.g., 0.03–0.05 g).[10]
-
Dissolve it in a solution of constant ionic strength, such as 0.05 M or 0.1 M KCl.[10] This is critical as ionic strength can influence pKa.
-
For boronic acids, which are prone to forming boroxine anhydrides, ensure complete dissolution before starting.
-
-
Titration:
-
Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 ± 0.1 °C).
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[11]
-
Titrate with a standardized solution of 0.05 M or 0.1 M NaOH, adding small, precise increments of titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point (V_eq).[10]
-
The pKa is the pH value on the titration curve corresponding to half the equivalence point volume (V_eq / 2).[10] This point represents the midpoint of the buffer region.
-
Figure 3: Relationship between lower pKa and diol binding.
Conclusion
The pKa of phenylboronic acids is a master variable that controls their chemical and biological activity. Fluorination provides a precise and powerful strategy for tuning this variable to meet specific design criteria. By lowering the pKa, medicinal chemists and materials scientists can enhance the performance of these versatile molecules in applications ranging from covalent inhibitors to targeted drug delivery systems. A thorough understanding of the structure-acidity relationships, coupled with robust experimental and computational methods for pKa determination, is essential for unlocking the full potential of this important class of compounds.
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Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. PMC. [Link]
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Zarzeczańska, D., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3393. MDPI. [Link]
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Ferreira, D. A., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(21), 7247. MDPI. [Link]
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Parman, E., et al. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry. [Link]
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Joyce, A. S., et al. (2023). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters. ACS Publications. [Link]
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Joyce, A. S., et al. (2023). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters. ACS Publications. [Link]
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1993. MDPI. [Link]
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Zarzeczańska, D., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3393. PMC. [Link]
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Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
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Di Lio, A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. PubMed. [Link]
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Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. ResearchGate. [Link]
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Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Computational pKa Determination. Reddit. [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Nakatsuji, H., et al. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 27(19), 6667. MDPI. [Link]
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pK a values for boronic acids 1-7. ResearchGate. [Link]
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Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 307-311. PMC. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Semantic Scholar. [Link]
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Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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pKa of a dye: UV-VIS Spectroscopy. Course Hero. [Link]
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Navigating the Regulatory Landscape: A Technical Guide to (5-tert-Butyl-2-fluorophenyl)boronic Acid Safety Data Sheets
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The SDS as a Cornerstone of Laboratory Safety and Drug Development
In the fast-paced environment of pharmaceutical research and development, the Safety Data Sheet (SDS) is a critical document, essential for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide provides an in-depth technical overview of the core requirements for the Safety Data Sheet (SDS) of (5-tert-Butyl-2-fluorophenyl)boronic acid, a compound increasingly utilized as a building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its SDS is not merely a regulatory formality but a fundamental aspect of responsible science, directly impacting experimental design, risk assessment, and the well-being of the research team.
The globally harmonized nature of SDS regulations, spearheaded by frameworks like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), aims to provide a consistent and understandable format for communicating chemical hazards worldwide.[1][2][3][4][5] For a specialized reagent such as (5-tert-Butyl-2-fluorophenyl)boronic acid, the SDS serves as the primary source of information regarding its physical, chemical, and toxicological properties, guiding safe handling, storage, and emergency response procedures. This guide will deconstruct the 16-section SDS, offering insights into the specific data and causality behind the safety recommendations for this particular arylboronic acid derivative.
The 16 Sections of a Safety Data Sheet: A Detailed Exploration
The Hazard Communication Standard (HCS) mandates a uniform 16-section format for SDSs to ensure clarity and ease of use.[6][7][8] This standardized structure is crucial for quickly locating vital safety information in an emergency.
Below is a detailed breakdown of each section, tailored to the specific considerations for (5-tert-Butyl-2-fluorophenyl)boronic acid:
Section 1: Identification This section provides the fundamental identity of the substance and the supplier.[7][8]
-
Product Identifier: (5-tert-Butyl-2-fluorophenyl)boronic acid
-
Other Means of Identification: Synonyms or CAS number (if available).
-
Recommended Use: Primarily for laboratory research and as an intermediate in organic synthesis.
-
Supplier's Details: Name, address, and phone number of the manufacturer or distributor.
-
Emergency Phone Number: A 24-hour contact for emergency situations.[7]
Section 2: Hazard(s) Identification This critical section outlines the potential hazards of the chemical and the appropriate warning information.[7][8]
-
GHS Classification: Based on available data, this compound is often classified as causing skin and serious eye irritation.[9][10] Some sources also indicate it may cause respiratory irritation.[10][11][12]
-
Label Elements:
-
Pictogram: Exclamation mark pictogram is typically used.[10]
-
Hazard Statements: "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[9][11][12]
-
Precautionary Statements: These provide guidance on prevention, response, storage, and disposal.[9][11][12][13]
-
Section 3: Composition/Information on Ingredients This section details the chemical composition of the substance.[7][8] For pure (5-tert-Butyl-2-fluorophenyl)boronic acid, it will list the chemical name, CAS number, and concentration (typically >95-100%).
Section 4: First-Aid Measures This section provides crucial information for immediate medical care in case of exposure.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][12][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11][12][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][11][12][14][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[11][14]
Section 5: Fire-Fighting Measures This section provides recommendations for extinguishing a fire involving the substance.[7][8]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[16]
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products such as carbon oxides, hydrogen fluoride, and boron oxides.[16]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[16]
Section 6: Accidental Release Measures This section outlines the appropriate response to spills, leaks, or releases.[7][8]
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][16][17] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[16][18]
-
Methods for Containment and Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11][15][16]
Section 7: Handling and Storage This section provides guidance on safe handling and storage practices.[7][8]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[9][16] Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14][16][18][19] Some boronic acids are moisture-sensitive.[18][20]
Section 8: Exposure Controls/Personal Protection This section details exposure limits and the necessary personal protective equipment.[7][8]
-
Occupational Exposure Limits: Specific limits for (5-tert-Butyl-2-fluorophenyl)boronic acid are not commonly established. General dust exposure limits may apply.
-
Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below exposure limits.[17] Ensure eyewash stations and safety showers are readily accessible.[9][14]
-
Personal Protective Equipment (PPE):
Section 9: Physical and Chemical Properties This section lists the physical and chemical properties of the substance.
-
Appearance: Typically a white to off-white solid.
-
Odor: Odorless.[12]
-
Melting Point/Freezing Point: Specific data should be obtained from the supplier's SDS.
-
Solubility: Generally soluble in organic solvents.
Section 10: Stability and Reactivity This section describes the chemical stability and potential hazardous reactions.[8]
-
Reactivity: Generally stable under recommended storage conditions.[13]
-
Chemical Stability: Stable under normal temperatures and pressures.[13]
-
Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[13]
-
Conditions to Avoid: Moisture, heat, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
Section 11: Toxicological Information This section provides information on the potential health effects of the substance.[8]
-
Acute Toxicity: While specific data for this compound may be limited, arylboronic acids, in general, are considered to have low acute toxicity.[21][22]
-
Skin Corrosion/Irritation: Causes skin irritation.[9][10][12]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[9][10][12]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: Some arylboronic acids have shown weak mutagenicity in microbial assays, but in vivo studies on several arylboronic compounds did not find them to be mutagenic.[23][24]
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: Boric acid, a related compound, is suspected of damaging fertility or the unborn child.[18] However, studies on some boronic acids have not shown endocrine-disrupting effects.[25]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation upon single exposure.[10][11][12]
Section 12: Ecological Information (Non-Mandatory) This section provides information on the environmental impact of the substance. While not enforced by OSHA, it is important for responsible environmental stewardship.[6]
-
Toxicity: Data on the ecotoxicity of this specific compound is limited. Boric acid can be harmful to aquatic life.[20]
-
Persistence and Degradability: No specific data available.
-
Bioaccumulative Potential: No specific data available.
-
Mobility in Soil: No specific data available.
Section 13: Disposal Considerations (Non-Mandatory) This section provides guidance on the proper disposal of the chemical and its container.[6]
-
Waste Treatment Methods: Dispose of in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed professional waste disposal service.[12][15][18][20][26] It may be possible to dissolve the material in a combustible solvent and incinerate it.[18][20]
Section 14: Transport Information (Non-Mandatory) This section provides information for shipping and transporting the chemical.[6] This compound is not typically regulated for transport.[15]
Section 15: Regulatory Information (Non-Mandatory) This section provides information on the safety, health, and environmental regulations specific to the product.[6] This would include its status under regulations like TSCA in the US and REACH in Europe.
Section 16: Other Information This section includes the date of preparation or last revision of the SDS and other relevant information.[6][8]
Visualizing the SDS Information Flow
The structure of the SDS is designed for a logical progression of information, from basic identification to detailed technical data and emergency procedures.
Caption: Logical flow of information within a 16-section Safety Data Sheet.
Causality Behind Experimental Choices and Safety Protocols
The information presented in an SDS is not arbitrary; it is based on scientific data and toxicological studies. For researchers, understanding the "why" behind the safety protocols is crucial for fostering a strong safety culture.
Skin and Eye Irritation: The recommendation to wear gloves and eye protection stems from the inherent chemical properties of many arylboronic acids that can cause irritation upon contact. The boronic acid moiety can interact with biological molecules, leading to an inflammatory response.
Respiratory Irritation: The advice to handle the compound in a fume hood is a direct consequence of its potential to cause respiratory irritation if inhaled as a dust. Fine powders can easily become airborne and reach the sensitive tissues of the respiratory tract.
Storage Conditions: The requirement for cool, dry storage is due to the tendency of some boronic acids to undergo dehydration to form boroxines (cyclic anhydrides).[27] Moisture can also affect the reactivity and stability of the compound.
Laboratory Risk Assessment Workflow
A thorough risk assessment is a mandatory precursor to any experiment involving hazardous chemicals. The SDS is the primary document informing this process.
Step-by-Step Risk Assessment Protocol:
-
Identify Hazards: Review Section 2 of the SDS to understand the specific hazards of (5-tert-Butyl-2-fluorophenyl)boronic acid.
-
Evaluate Risks: Consider the quantities being used, the potential for dust generation, and the duration of the experiment.
-
Implement Control Measures: Based on the risks, select appropriate controls. This includes using a fume hood (engineering control), wearing the correct PPE (administrative control), and having emergency procedures in place.
-
Document the Assessment: Record the findings of the risk assessment, including the identified hazards, evaluated risks, and implemented control measures.
-
Review and Update: The risk assessment should be reviewed periodically and updated whenever there is a significant change to the experimental procedure.
Caption: A typical workflow for conducting a laboratory risk assessment.
Quantitative Data Summary
| Property | Value/Information | Source (SDS Section) |
| GHS Signal Word | Warning | 2 |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 2 |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | 8 |
| First Aid: Eyes | Rinse with water for at least 15 minutes | 4 |
| First Aid: Skin | Wash with soap and water for at least 15 minutes | 4 |
| Storage | Cool, dry, well-ventilated area | 7 |
Conclusion: The SDS as a Dynamic Tool in Research
The Safety Data Sheet for (5-tert-Butyl-2-fluorophenyl)boronic acid is more than a static document; it is a dynamic tool that should be actively used to inform safe laboratory practices. For researchers and drug development professionals, a thorough understanding of the SDS is a professional responsibility that underpins a culture of safety and scientific excellence. By integrating the information from the SDS into daily laboratory workflows and risk assessments, scientists can confidently and safely advance their research goals.
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Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (URL: [Link])
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])
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Illuminating the Solid State: A Technical Guide to the Crystallographic Analysis of (5-tert-Butyl-2-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, phenylboronic acids stand as a cornerstone of synthetic versatility and functional innovation. Their unique ability to engage in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as indispensable building blocks.[1][2][3] Furthermore, the inherent Lewis acidity of the boronic acid moiety imparts a fascinating capacity for reversible covalent interactions, a property increasingly exploited in the design of targeted therapeutics and advanced sensing platforms.[4] Among this vital class of molecules, (5-tert-Butyl-2-fluorophenyl)boronic acid emerges as a compound of significant interest, combining the steric bulk of a tert-butyl group with the electronic influence of a fluorine atom to modulate reactivity and intermolecular interactions.
This technical guide provides a comprehensive framework for the crystallographic analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid. While a public crystal structure for this specific molecule is not available as of February 2026, this document serves as a detailed roadmap for its determination. By leveraging established methodologies for analogous compounds, we will explore the synthesis, crystallization, and X-ray diffraction analysis of the title compound, offering insights into the experimental rationale and expected outcomes at each stage.
Synthesis and Purification: Accessing the Building Block
The synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid is most effectively achieved through a lithiation-borylation sequence, a robust and widely employed method for the preparation of arylboronic acids.[5][6][7][8][9] This approach offers a high degree of regiocontrol, which is crucial for the precise installation of the boronic acid group.
Synthetic Pathway
The logical starting material for this synthesis is 1-bromo-4-tert-butyl-2-fluorobenzene. The synthetic route proceeds via a halogen-lithium exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Caption: Synthetic route to (5-tert-Butyl-2-fluorophenyl)boronic acid.
Detailed Experimental Protocol:
Materials:
-
1-bromo-4-tert-butyl-2-fluorobenzene
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-4-tert-butyl-2-fluorobenzene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium or t-butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots. The choice of lithium reagent can influence the rate and selectivity of the halogen-metal exchange.[7][10]
-
Borylation: A solution of trimethyl borate or triisopropyl borate in anhydrous THF is cooled to -78 °C in a separate flame-dried flask. The freshly prepared lithium reagent is then transferred to this borate solution via cannula. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude boronic acid is typically a solid and can be purified by recrystallization. A common solvent system for recrystallization of phenylboronic acids is a mixture of ethyl acetate and hexanes.[11] The purified product should be dried under high vacuum to remove residual solvents and water.
Crystallization: Cultivating the Solid State
The successful growth of high-quality single crystals is the most critical and often the most challenging step in a crystallographic analysis. For phenylboronic acids, several techniques can be employed, with the choice of solvent and crystallization method being paramount.
Crystallization Strategies
The propensity of boronic acids to form hydrogen-bonded dimers and extended networks is a key consideration in crystallization.[12] The presence of the bulky tert-butyl group and the electronegative fluorine atom in the target molecule will influence its packing in the solid state.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the boronic acid in a suitable solvent or solvent mixture is allowed to evaporate slowly in a loosely capped vial. This is often the simplest and most effective method.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Recommended Crystallization Protocol:
-
Solvent Screening: Small-scale crystallization trials should be performed with a variety of solvents to identify suitable candidates. Solvents to consider include toluene, ethyl acetate, acetone, acetonitrile, and mixtures thereof with anti-solvents like hexanes or heptane.
-
Crystal Growth: Based on the screening, a larger-scale crystallization is set up. For slow evaporation, a solution of (5-tert-Butyl-2-fluorophenyl)boronic acid in a chosen solvent (e.g., toluene) is prepared and filtered to remove any particulate matter. The filtrate is then left undisturbed in a vial covered with a perforated cap.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor. The crystals should be washed with a small amount of cold solvent and then dried.
X-ray Diffraction Analysis: Deciphering the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The data obtained provides precise information on bond lengths, bond angles, and intermolecular interactions.
Data Collection and Structure Solution Workflow
The workflow for a typical single-crystal X-ray diffraction experiment is outlined below.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Expected Structural Features and Data Analysis
Based on the structures of other fluorophenylboronic acids, several key features can be anticipated in the crystal structure of (5-tert-Butyl-2-fluorophenyl)boronic acid.[12]
Expected Crystallographic Data:
| Parameter | Expected Value/Features | Significance |
| Crystal System | Likely monoclinic or orthorhombic | Reflects the symmetry of the crystal lattice. |
| Space Group | Centrosymmetric space groups are common for achiral molecules | Provides information about the symmetry elements present in the unit cell. |
| Unit Cell Dimensions | Dependent on the packing of the molecules | Defines the size and shape of the repeating unit of the crystal. |
| Hydrogen Bonding | Formation of hydrogen-bonded dimers between the boronic acid groups is highly probable. | This is a dominant intermolecular interaction for boronic acids and dictates the packing arrangement. |
| Molecular Conformation | The dihedral angle between the phenyl ring and the boronic acid group will be of interest. | Steric hindrance from the tert-butyl group may influence this angle. |
| Intermolecular Interactions | π-stacking interactions between phenyl rings and C-H···F interactions may also be present. | These weaker interactions contribute to the overall stability of the crystal lattice. |
Data Interpretation:
The refined crystal structure will provide precise measurements of bond lengths and angles. The C-B bond length is expected to be in the range of 1.55-1.59 Å. The B-O bond lengths will be approximately 1.35-1.38 Å.[12] Analysis of the packing diagram will reveal the nature of the intermolecular interactions, providing insights into the forces that govern the solid-state assembly of the molecule.
Applications and Significance in Drug Discovery
Phenylboronic acids are of immense importance in the pharmaceutical industry.[9][13] The title compound, with its specific substitution pattern, is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.
The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the tert-butyl group can provide steric bulk to probe protein binding pockets and improve pharmacokinetic properties. (5-tert-Butyl-2-fluorophenyl)boronic acid is a key intermediate in the synthesis of various biologically active compounds, including inhibitors of enzymes implicated in a range of diseases.
Conclusion
This technical guide has outlined a comprehensive and systematic approach to the crystallographic analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid. While the definitive crystal structure is not yet in the public domain, the methodologies detailed herein provide a robust framework for its determination. The synthesis via a lithiation-borylation pathway, followed by careful crystallization and single-crystal X-ray diffraction analysis, will undoubtedly yield a wealth of structural information. The elucidation of the solid-state architecture of this important building block will not only contribute to the fundamental understanding of boronic acid chemistry but also facilitate its application in the development of novel therapeutics and functional materials.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Suzuki Coupling. (n.d.). Retrieved from [Link]
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Supporting Information 22-01-15 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2013. [Link]
-
Suzuki Coupling. (n.d.). Retrieved from [Link]
- Aggarwal, V. K., & O'Brien, C. J. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
- Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). The Journal of Organic Chemistry, 83(15), 7991-8004.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917.
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Retrieved from [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. (2013). Journal of the American Chemical Society, 135(43), 16052-16055.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Physical Chemistry A, 126(44), 8246-8254.
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (n.d.). Retrieved from [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.). Google Patents.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (2011). Tetrahedron, 67(35), 6649-6655.
Sources
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- 5. pubs.rsc.org [pubs.rsc.org]
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Methodological & Application
synthesis of sterically hindered biaryls with (5-tert-Butyl-2-fluorophenyl)boronic acid
Initiating Search Strategy
I'm starting with focused Google searches to get information on synthesizing sterically hindered biaryls, specifically looking at (5-tert-Butyl-2-fluorophenyl). I aim to compile a comprehensive database of relevant literature to guide my approach. The initial results seem promising, providing a solid foundation to build upon.
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Planning Application Note Structure
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Analyzing Initial Findings
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Deepening Catalyst Understanding
I've learned that the Suzuki-Miyaura coupling for sterically hindered biaryls is a complex puzzle. Current search results are confirming the importance of specific ligands (like SPhos, XPhos, BI-DIME, AntPhos, and NHCs), bases (K3PO4, t-BuOK), and palladium precursors. Still, I haven't found a direct protocol for the (5-tert-Butyl-2-fluorophenyl)boronic acid substrate. I must refine my search to uncover applications of this boronic acid, or similar structures, to provide practical yield data and a reliable experimental protocol.
Refining Search Parameters
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Consolidating Foundational Data
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoroarylboronic Acids
Introduction: Navigating the Challenges and Opportunities of 2-Fluoroarylboronic Acids in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast landscape of this reaction, the use of ortho-substituted arylboronic acids presents unique challenges and opportunities. This guide focuses specifically on the palladium-catalyzed cross-coupling of 2-fluoroarylboronic acids, a class of reagents of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the ortho position can profoundly influence the electronic and steric properties of the boronic acid, thereby impacting the reaction kinetics and overall success of the coupling.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying mechanistic principles and the rationale behind experimental design. By synthesizing field-proven insights with established scientific literature, this guide aims to empower users to confidently and successfully employ 2-fluoroarylboronic acids in their synthetic endeavors.
The Dual Nature of the Ortho-Fluorine Substituent: Mechanistic Considerations
The fluorine atom in the 2-position of an arylboronic acid exerts a dual influence on the Suzuki-Miyaura coupling reaction. Understanding these effects is critical for troubleshooting and optimizing reaction conditions.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring inductively withdraws electron density. This can facilitate the crucial transmetalation step of the catalytic cycle by increasing the Lewis acidity of the boron atom.[4] However, this enhanced acidity can also render the boronic acid more susceptible to protodeboronation, an undesired side reaction that consumes the starting material.[5][6]
-
Steric Effects: The ortho-fluorine atom introduces steric hindrance around the boronic acid moiety. This can impede the approach of the bulky palladium catalyst, potentially slowing down the transmetalation step.[7] The interplay between these electronic and steric factors necessitates a careful selection of reaction parameters to achieve optimal outcomes.
The Catalytic Cycle: Key Steps and the Influence of the 2-Fluoro Substituent
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The 2-fluoro substituent can impact each of these stages.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The reaction initiates with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. While the 2-fluoroarylboronic acid is not directly involved in this step, the nature of the coupling partner (the aryl halide) is critical. Aryl chlorides, being less reactive than bromides or iodides, often require more specialized catalyst systems to undergo efficient oxidative addition.[7]
-
Transmetalation: This is the key step where the 2-fluoroaryl group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic borate species.[1][9] The electron-withdrawing nature of the ortho-fluorine can enhance the rate of this step. However, steric hindrance can counteract this electronic benefit. The choice of base and solvent is crucial to facilitate this step while minimizing protodeboronation.[9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. This step is generally fast and less influenced by the electronic nature of the coupling partners.
Optimized Reaction Conditions for 2-Fluoroarylboronic Acids
Achieving high yields and clean conversions in the cross-coupling of 2-fluoroarylboronic acids hinges on the careful selection and optimization of several key parameters.
Catalyst System: The Heart of the Reaction
The choice of the palladium precursor and, more importantly, the ligand is paramount for a successful coupling.
-
Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10][11] For air-sensitive reactions, pre-formed palladium complexes with phosphine ligands can be advantageous.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like 2-fluoroarylboronic acids, bulky and electron-rich phosphine ligands are often the key to success.[12] These ligands enhance the electron density on the palladium center, which promotes the oxidative addition of less reactive aryl halides.[12] The steric bulk of the ligand can also create a coordinatively unsaturated palladium species that is more reactive in the catalytic cycle.
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[13]
-
Bulky alkylphosphine ligands: Ligands like P(t-Bu)₃ and PCy₃ have also shown great utility, particularly for couplings involving aryl chlorides.[1][11]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance, especially in terms of catalyst stability and turnover numbers.
-
The Crucial Role of the Base
The base is essential for the activation of the boronic acid in the transmetalation step.[1][9] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective bases for many Suzuki couplings.[14] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.
-
Phosphates (K₃PO₄): Tripotassium phosphate is a strong, non-nucleophilic base that is often highly effective, particularly in couplings involving heteroarylboronic acids.[13]
-
Hydroxides (NaOH, KOH, Ba(OH)₂): Aqueous solutions of these bases can be used, but care must be taken to avoid excessive protodeboronation, especially with sensitive boronic acids.[9]
-
-
Fluoride Sources (KF, CsF): In some instances, fluoride ions can be used to activate the boronic acid, forming a trifluoroborate salt in situ, which can be more reactive in the transmetalation step.[1][15]
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.
-
Aprotic Solvents:
-
Toluene, Dioxane, THF: These are common solvents for Suzuki couplings and are generally good choices.
-
DMF, DMA: These polar aprotic solvents can be beneficial in some cases but may lead to side reactions at high temperatures.
-
-
Protic Solvents:
Reaction Temperature and Time
The optimal reaction temperature and time are highly dependent on the specific substrates and catalyst system. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and reduced reaction times.[17][18]
Comparative Table of Reaction Conditions
The following table summarizes representative conditions that have been successfully employed for the Suzuki-Miyaura cross-coupling of 2-fluoroarylboronic acids and related challenging substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partners | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | Room Temp. | Aryl chlorides with arylboronic acids | [1][11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | Heteroarylboronic acids with aryl halides | [13] |
| Pd(dppf)Cl₂ | - | Toluene | 65-100 | Pyridine-2-sulfonyl fluoride with (hetero)aryl boronic acids | [19] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | Aryl triflates with arylboronic acids | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Aryl halides with phenylboronic acid | [14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with a 2-fluoroarylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 2-Fluoroarylboronic Acid with an Aryl Bromide
Materials:
-
2-Fluoroarylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene (5 mL per mmol of aryl bromide)
-
Nitrogen or Argon source
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 2-fluoroarylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
2-Fluoroarylboronic acid (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 3 mol%)
-
Potassium fluoride (KF, 3.0 equivalents)
-
Anhydrous 1,4-dioxane (3 mL per mmol of aryl chloride)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the aryl chloride, 2-fluoroarylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and KF.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient oxidative addition- Incomplete transmetalation- Catalyst deactivation | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, P(t-Bu)₃)- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃)- Increase reaction temperature or use microwave heating- Ensure rigorous exclusion of oxygen |
| Protodeboronation | - Unstable boronic acid- Presence of excess water or strong protic acid | - Use anhydrous solvents and reagents- Use a milder base (e.g., K₂CO₃)- Consider using the corresponding boronic ester |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas all solvents and reagents- Maintain an inert atmosphere throughout the reaction |
Conclusion: Empowering Synthesis with 2-Fluoroarylboronic Acids
The palladium-catalyzed cross-coupling of 2-fluoroarylboronic acids is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. While the ortho-fluorine substituent introduces specific challenges related to sterics and protodeboronation, a rational approach to reaction optimization can lead to highly successful outcomes. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can effectively harness the unique properties of these important building blocks. This guide provides a solid foundation for the successful application of 2-fluoroarylboronic acids in a wide range of synthetic contexts, from academic research to industrial drug development.
References
-
C. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Reaction: The Use of Sterically Demanding Biphenyl-Based Monophosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2267–2270. [Link]
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Thomas, A. W., & Janda, K. D. (2006). A "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 128(36), 11824–11825. [Link]
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Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
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Matos, K., & Söderquist, J. A. (1998). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
-
Al-Duaij, O. K., & El-Gendy, B. E. (2022). Recent advances in the Suzuki-Miyaura cross-coupling reaction. RSC Advances, 12(15), 9038-9057. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(1), 1-8. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [Link]
-
Shaughnessy, K. H. (2015). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Chemical Communications, 51(32), 6899-6907. [Link]
-
Patil, S. A., & Patil, R. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(50), 22394-22409. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7425. [Link]
-
Takahashi, K., Ishiyama, T., & Miyaura, N. (2001). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 17, 146-152. [Link]
-
Botella, L., & Nájera, C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Angewandte Chemie International Edition, 43(13), 1624–1627. [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Dandia, A., & Singh, R. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4615. [Link]
-
Daini, M., & Yorimitsu, H. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
Singh, N., & Kumar, A. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
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Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of (5-tert-Butyl-2-fluorophenyl)boronic Acid
Introduction
(5-tert-Butyl-2-fluorophenyl)boronic acid is a versatile and increasingly important building block in medicinal chemistry and materials science.[1][2][3] The strategic incorporation of the tert-butyl and fluoro-substituents offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties of target molecules.[1] Derivatization of the boronic acid moiety unlocks a vast chemical space, enabling its participation in a wide array of synthetic transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key derivatization strategies for (5-tert-Butyl-2-fluorophenyl)boronic acid. We will delve into the underlying principles of each transformation, provide detailed, field-proven protocols, and offer insights into the selection of appropriate reagents and reaction conditions.
Core Derivatization Strategies
The reactivity of the boronic acid functional group allows for several key transformations, each yielding a derivative with unique stability and reactivity profiles. The primary derivatization pathways we will explore are:
-
Protection as Boronate Esters: Conversion to cyclic esters to enhance stability and modulate reactivity.
-
Conversion to Potassium Trifluoroborate Salts: Formation of highly stable and crystalline salts for improved handling and specific applications.
-
Oxidative Hydroxylation to Phenols: Transformation of the carbon-boron bond into a carbon-oxygen bond to access phenolic derivatives.
-
Amination to Primary Anilines: Direct conversion of the boronic acid to an amino group, a critical transformation in the synthesis of many pharmaceuticals.
The following diagram illustrates these key derivatization pathways originating from the parent boronic acid.
Caption: Key derivatization pathways for (5-tert-Butyl-2-fluorophenyl)boronic acid.
Protection as Boronate Esters
Boronic acids can exist as cyclic trimeric anhydrides (boroxines) and are susceptible to protodeboronation under certain conditions.[4] Protection of the boronic acid as a cyclic ester, most commonly with a diol, enhances stability, simplifies purification, and can modulate reactivity in subsequent cross-coupling reactions.[4][5] Pinacol esters are the most widely used due to their high stability and ease of formation.[4]
Mechanistic Rationale
The formation of a boronate ester is a reversible reaction involving the condensation of the boronic acid with a diol, typically with the removal of water. The stability of the resulting cyclic ester is influenced by the nature of the diol, with sterically hindered diols like pinacol forming more robust esters.[4]
Experimental Protocol: Synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid pinacol ester
This protocol outlines a general and efficient method for the esterification of (5-tert-Butyl-2-fluorophenyl)boronic acid with pinacol.
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid
-
Pinacol
-
Toluene or Hexane
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus (optional, for toluene)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add (5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 equiv).
-
Add pinacol (1.1 equiv).
-
Add a suitable solvent such as toluene or hexane. Toluene allows for azeotropic removal of water using a Dean-Stark trap, while hexane can be used with a drying agent.
-
If using toluene: Reflux the mixture with a Dean-Stark apparatus until no more water is collected.
-
If using hexane: Stir the mixture at room temperature and add anhydrous magnesium sulfate to sequester the water formed. Stir for several hours to overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), filter off any drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Data Presentation: Comparison of Common Diol Protecting Groups
| Diol Protecting Group | Stability | Ease of Formation | Removal Conditions |
| Ethylene Glycol | Low | Easy | Mild acidic or basic hydrolysis |
| 1,3-Propanediol | Moderate | Easy | Mild acidic or basic hydrolysis |
| Neopentyl Glycol | High | Moderate | Harsher acidic or basic hydrolysis |
| Pinacol | Very High | Easy | Acidic hydrolysis with NaIO₄ or transesterification |
Conversion to Potassium Trifluoroborate Salts
Potassium organotrifluoroborates are highly stable, crystalline solids that are often easier to handle and purify than their corresponding boronic acids.[6][7][8] They are competent nucleophiles in Suzuki-Miyaura cross-coupling reactions and exhibit unique reactivity profiles.[8][9]
Mechanistic Rationale
The conversion of a boronic acid to a potassium trifluoroborate salt is typically achieved by treatment with potassium hydrogen difluoride (KHF₂).[6][10] The reaction involves the displacement of the hydroxyl groups on the boron atom with fluoride ions.
Experimental Protocol: Synthesis of Potassium (5-tert-Butyl-2-fluorophenyl)trifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium trifluoroborates from boronic acids.[6][10]
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flask, dissolve (5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 equiv) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 equiv).
-
Add the KHF₂ solution to the stirred solution of the boronic acid.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by ¹⁹F NMR if desired.
-
Remove the solvents under reduced pressure.
-
The crude solid is then triturated with hot acetone to extract the product, leaving behind inorganic salts.
-
Filter the acetone solution and evaporate the solvent to yield the potassium (5-tert-Butyl-2-fluorophenyl)trifluoroborate salt.
-
Recrystallization from a suitable solvent system (e.g., acetone/hexane) can be performed for further purification if necessary.
Visualization of the Conversion Process
Caption: Conversion of boronic acid to its potassium trifluoroborate salt.
Oxidative Hydroxylation to Phenols
The conversion of arylboronic acids to phenols is a valuable transformation, providing access to a class of compounds that are ubiquitous in natural products and pharmaceuticals.[11][12] This oxidative ipso-hydroxylation can be achieved using various oxidizing agents.[11][13][14]
Mechanistic Rationale
The oxidation of arylboronic acids to phenols generally proceeds through the formation of a boronate intermediate, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the phenol.[15]
Experimental Protocol: Synthesis of 5-tert-Butyl-2-fluorophenol
This protocol utilizes ammonium persulfate as a mild and efficient oxidizing agent under metal-free conditions.[11]
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile
-
Water
-
Standard glassware for organic synthesis
-
Extraction and purification equipment
Procedure:
-
In a round-bottom flask, dissolve (5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 equiv) in a mixture of acetonitrile and water.
-
Add ammonium persulfate (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-tert-Butyl-2-fluorophenol.
Comparison of Oxidizing Agents for Hydroxylation
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| H₂O₂/NaOH | Basic, aqueous | Inexpensive, traditional method | Can lead to over-oxidation, not suitable for base-sensitive substrates |
| (NH₄)₂S₂O₈ | Neutral, aqueous/organic | Mild, metal-free, good functional group tolerance[11] | May require heating |
| N-Oxides | Room temp, organic | Rapid, mild, base-free[12] | Reagent cost may be higher |
| Oxone® | Acidic, aqueous/organic | Strong oxidant | Can be harsh for sensitive functional groups |
Amination to Primary Anilines
The direct conversion of a C-B bond to a C-N bond is a highly desirable transformation in organic synthesis, providing a route to anilines, which are key intermediates in the pharmaceutical industry.[16][17][18] Several methods have been developed for the amination of arylboronic acids.
Mechanistic Rationale
Electrophilic amination of boronic acids often involves the formation of a tetracoordinate boronate intermediate, followed by a 1,2-migration of the aryl group from boron to the nitrogen atom.[17] The choice of aminating agent is crucial for the success of this transformation.
Experimental Protocol: Synthesis of 5-tert-Butyl-2-fluoroaniline
This protocol describes a copper-catalyzed amination using aqueous ammonia, which is an economical and environmentally friendly approach.[18]
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28-30%)
-
Methanol
-
Standard glassware for organic synthesis
-
Extraction and purification equipment
Procedure:
-
To a reaction vessel, add (5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 equiv), Cu₂O (10 mol%), and methanol.
-
Add aqueous ammonia (excess, e.g., 10-20 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-tert-Butyl-2-fluoroaniline.
Emerging Trends: Biocatalytic Amination
Recent advancements have introduced engineered enzymes, such as protoglobin nitrene transferases, that can catalyze the amination of arylboronic acids with high efficiency and stereospecificity, using hydroxylamine as the nitrogen source.[19][20] This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods.[19][20]
Conclusion
The derivatization of (5-tert-Butyl-2-fluorophenyl)boronic acid opens up a plethora of synthetic possibilities for researchers in drug discovery and materials science. The choice of derivatization strategy depends on the desired final product and the compatibility of the reaction conditions with other functional groups present in the molecule. The protocols and insights provided in this guide are intended to serve as a valuable resource for the effective utilization of this important synthetic building block.
References
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A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]
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A general method for interconversion of boronic acid protecting groups: trifluoroborates as common intermediates. PubMed. [Link]
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Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. [Link]
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The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. PMC. [Link]
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Transition-metal-free electrophilic amination of boronic acid derivatives. Oxford Academic. [Link]
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Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Scholars@Duke. [Link]
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Direct Amination of Aromatic Boronic Acids with Aqueous Ammonia. Synfacts. [Link]
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2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters. [Link]
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An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. ResearchGate. [Link]
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Boronic acid and Polyesters?. ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
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Methods for the hydroxylation of boronic acids into phenols. ResearchGate. [Link]
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Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC. [Link]
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
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Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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Protecting Groups for Boronic Acids. Chem-Station. [Link]
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Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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New applications of the interaction between diols and boronic acids. Research@WUR. [Link]
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Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
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Innovative Boron Compounds Open New Avenues for Simplified Drug Development. University of Gothenburg. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
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In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ACS Publications. [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
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A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. PMC. [Link]
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Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. Masaryk University. [Link]
-
Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Taylor & Francis Online. [Link]
-
Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry. PubMed. [Link]
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Application Note & Protocol: High-Fidelity Synthesis of (5-tert-Butyl-2-fluorophenyl)boronic Acid Pinacol Ester
Introduction
Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While arylboronic acids are versatile nucleophiles, their practical application can be hampered by inherent instability, a propensity for dehydration to form cyclic boroxine anhydrides, and challenging purification profiles.[2] The conversion of boronic acids to their corresponding pinacol esters represents a robust strategy to circumvent these limitations. Pinacol esters exhibit significantly enhanced stability towards air and moisture, are generally crystalline, bench-stable solids, and demonstrate improved compatibility with chromatographic purification methods.[2][3]
This guide provides a detailed, field-proven protocol for the efficient conversion of (5-tert-Butyl-2-fluorophenyl)boronic acid to its pinacol ester. This specific building block is of significant interest to researchers in medicinal chemistry and materials science, where the unique electronic and steric properties imparted by the tert-butyl and fluoro substituents are highly valued. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address common challenges, particularly concerning purification.
Reaction Scheme
The conversion is a classical esterification reaction, specifically a condensation between the boronic acid and the diol, pinacol, to form a five-membered dioxaborolane ring system with the concomitant elimination of water.
Figure 1: Esterification of (5-tert-Butyl-2-fluorophenyl)boronic acid with pinacol.
Mechanism and Scientific Rationale
The formation of the pinacol ester from the boronic acid is a reversible equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side in accordance with Le Châtelier's principle. The most common and efficient method to achieve this is the physical removal of water as it is formed during the reaction.
This is typically accomplished by conducting the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane. Using a Dean-Stark apparatus allows for the continuous removal of the water-solvent azeotrope from the reaction mixture. The denser water separates in the collection arm of the trap, while the solvent, now dehydrated, is returned to the reaction flask, thus driving the reaction to completion. A slight molar excess of pinacol (typically 1.1-1.2 equivalents) is often employed to further favor the forward reaction.[4]
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for different scales, ensuring proportional changes in all reagents and solvent volumes.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Amount (10 mmol scale) | Notes |
| (5-tert-Butyl-2-fluorophenyl)boronic acid | 196.03 | 221179-45-9 | 1.96 g (10.0 mmol, 1.0 eq) | Ensure high purity (>97%). |
| Pinacol | 118.17 | 76-09-5 | 1.30 g (11.0 mmol, 1.1 eq) | Anhydrous grade recommended. |
| Toluene | 92.14 | 108-88-3 | 50 mL | Anhydrous grade, forms an azeotrope with water (B.P. 85°C). |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | ~2-3 g | Anhydrous, for drying. |
| Boric Acid (for chromatography) | 61.83 | 10043-35-3 | As needed | For silica gel treatment. |
| Silica Gel | - | 7631-86-9 | As needed | 60 Å, 230-400 mesh for column chromatography. |
| Eluent for Chromatography | - | - | As needed | e.g., Hexanes/Ethyl Acetate mixture. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen)
-
Rotary evaporator
-
Glassware for workup and purification
-
Flash chromatography setup
Step-by-Step Procedure
-
Apparatus Setup: Assemble the 100 mL round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The setup should be under an inert atmosphere of Argon or Nitrogen.
-
Charging the Flask: To the round-bottom flask, add (5-tert-Butyl-2-fluorophenyl)boronic acid (1.96 g, 10.0 mmol), pinacol (1.30 g, 11.0 mmol), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the flask to reflux (approx. 110-115°C oil bath temperature).
-
Water will begin to collect in the arm of the Dean-Stark trap as the toluene-water azeotrope distills.
-
Continue refluxing for 2-4 hours, or until no more water is observed collecting in the trap. Reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Remove the Dean-Stark trap and condenser.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the toluene. The result will be a crude oil or solid.
-
-
Purification:
-
Option A (Direct Crystallization): If the crude product is a solid and appears clean by ¹H NMR, it can often be purified by recrystallization. Add a minimal amount of a hot non-polar solvent like hexanes or heptane to dissolve the crude material, then allow it to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.
-
Option B (Flash Column Chromatography - Recommended): Boronic esters can be susceptible to hydrolysis or strong adsorption on standard silica gel.[5][6] To prevent product loss, it is highly recommended to use silica gel treated with boric acid.[5][7][8]
-
Preparation of Boric Acid-Treated Silica: Create a slurry of silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).[5] Gently agitate for 1 hour. Remove the solvent by filtration and dry the treated silica gel thoroughly in vacuo before use.
-
Chromatography: Pack a column with the boric acid-treated silica gel. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity). Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield the final product.
-
-
Characterization
The final product, 2-(5-tert-Butyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, should be a white to off-white solid. Confirm identity and purity using:
-
¹H NMR (CDCl₃): Expect signals for the tert-butyl group (~1.3 ppm), the pinacol methyl groups (a singlet for 12H, ~1.35 ppm), and aromatic protons in their respective regions.
-
¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to further confirm the structure.
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target pinacol ester.
Quantitative Data Summary
| Parameter | Value |
| Scale | 10.0 mmol |
| (5-tert-Butyl-2-fluorophenyl)boronic acid | 1.96 g |
| Pinacol | 1.30 g (1.1 eq) |
| Solvent (Toluene) | 50 mL |
| Reaction Temperature | Reflux (~110-115 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 85% (after purification) |
| Physical Appearance | White to off-white solid |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after 4h) | 1. Insufficient heating; not achieving azeotropic removal temperature. 2. Wet reagents or solvent. | 1. Ensure vigorous reflux and that the azeotrope is distilling into the trap. 2. Use anhydrous grade solvent and reagents. Dry pinacol if necessary. |
| Low Yield After Column Chromatography | 1. Hydrolysis of the pinacol ester on acidic silica gel. 2. Irreversible adsorption of the product onto the silica gel. | 1. Crucially, use boric acid-treated silica gel to suppress hydrolysis and over-adsorption. [5][8] 2. Alternatively, neutralize the silica by eluting with a solvent mixture containing a small amount of triethylamine (~0.5%), though this may complicate product isolation. 3. Minimize the amount of silica used and elute quickly. |
| Product appears as an oil, not a solid | Presence of residual solvent or impurities (e.g., excess pinacol). | 1. Ensure complete removal of solvent on the rotary evaporator, potentially using a high-vacuum pump. 2. Re-purify via chromatography or attempt to triturate with cold hexanes to induce solidification. |
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
ACS Publications. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
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Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. [Link]
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National Institutes of Health (NIH). (2018). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. [Link]
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Organic Syntheses. boronic esters. [Link]
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Application Notes and Protocols: (5-tert-Butyl-2-fluorophenyl)boronic Acid in Drug Discovery Scaffolds
Introduction: The Strategic Value of the 5-tert-Butyl-2-fluorophenyl Moiety
In the intricate landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise manipulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The 5-tert-butyl-2-fluorophenyl moiety has emerged as a privileged structural motif, offering a powerful combination of steric and electronic features. This building block is particularly valuable for developing novel therapeutics where target engagement, metabolic stability, and optimized lipophilicity are paramount.
The strategic incorporation of this fragment is driven by the distinct and synergistic contributions of its constituent parts:
-
The ortho-Fluorine Atom: Fluorine's high electronegativity and small van der Waals radius allow it to serve as a versatile tool for modulating a molecule's properties.[1][2] An ortho-fluoro substituent can profoundly influence the conformation of the biaryl system due to steric and electronic effects, potentially locking the molecule into a bioactive conformation.[3] Furthermore, it can alter the pKa of nearby functionalities, form crucial hydrogen bonds or other non-covalent interactions with protein targets, and block sites of metabolic attack, thereby enhancing metabolic stability and bioavailability.[4][5]
-
The para-tert-Butyl Group: The sterically demanding tert-butyl group is a cornerstone of medicinal chemistry for its ability to provide a "steric shield."[6] This bulky, lipophilic group can prevent enzymatic degradation of the molecule by hindering access to metabolic hotspots, a critical strategy for improving a drug's half-life.[6] Its defined size and shape can also be exploited to achieve receptor selectivity, as its bulk may prevent the drug from fitting into the binding pockets of off-target proteins.[6]
The combination of these two groups on a phenylboronic acid creates a unique building block for constructing biaryl structures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This guide provides an in-depth overview of the physicochemical properties of (5-tert-Butyl-2-fluorophenyl)boronic acid, detailed protocols for its application in Suzuki-Miyaura coupling, and insights into the design of drug scaffolds incorporating this valuable moiety.
Physicochemical and Reactivity Profile
Understanding the inherent properties of (5-tert-Butyl-2-fluorophenyl)boronic acid is crucial for its effective use in synthesis and for predicting its influence on the characteristics of the final drug molecule.
| Property | Value / Observation | Rationale and Implication |
| Molecular Formula | C₁₀H₁₄BFO₂ | - |
| Molecular Weight | 196.03 g/mol | - |
| Appearance | Typically a white to off-white solid | Standard for many arylboronic acids. |
| pKa (estimated) | ~8.5 - 9.0 | The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center compared to non-fluorinated analogs, but this effect is somewhat attenuated by the electron-donating tert-butyl group. This pKa is in a suitable range for activation with common bases in Suzuki coupling.[9] |
| Reactivity Profile | Sterically hindered and moderately electron-deficient | The ortho-fluorine and the boronic acid group create a sterically congested environment around the carbon-boron bond. This can slow down the rate of transmetalation in Suzuki coupling, often requiring more active catalysts or higher temperatures.[10][11] |
| Key Challenges | Protodeboronation, Homocoupling | Like many sterically hindered or electronically modified arylboronic acids, this reagent is susceptible to base-mediated protodeboronation (replacement of the B(OH)₂ group with hydrogen) and palladium-catalyzed homocoupling to form a symmetrical biaryl.[12][13][14] Careful optimization of reaction conditions is necessary to minimize these side reactions. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone method for incorporating the 5-tert-butyl-2-fluorophenyl moiety into drug scaffolds, enabling the formation of a carbon-carbon bond between this boronic acid and an aryl or heteroaryl halide/triflate.[7][15] Given the steric hindrance from the ortho-fluorine, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.
Mechanistic Considerations for a Hindered Coupling Partner
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like (5-tert-Butyl-2-fluorophenyl)boronic acid, the transmetalation step is often rate-limiting.
To overcome the high activation barrier for transmetalation with hindered partners, the use of bulky, electron-rich phosphine ligands is essential. These ligands, such as SPhos or tri-tert-butylphosphine (P(t-Bu)₃), promote the formation of a monoligated Pd(0) species, which is more reactive, and facilitate the subsequent steps of the catalytic cycle.[1][10]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (5-tert-Butyl-2-fluorophenyl)boronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), (5-tert-Butyl-2-fluorophenyl)boronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst and to minimize homocoupling side reactions.[16]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
In this conceptual model:
-
The Heterocyclic Core forms hydrogen bonds with the kinase hinge region, a common anchoring strategy for kinase inhibitors.
-
The 5-tert-Butyl-2-fluorophenyl Moiety projects into a hydrophobic pocket.
-
The tert-butyl group provides optimal van der Waals contacts within the hydrophobic pocket, enhancing binding affinity and selectivity. It also sterically shields the biaryl linkage or adjacent functionalities from metabolic enzymes like cytochrome P450s.
-
The ortho-fluorine atom can modulate the torsional angle between the two aromatic rings, forcing the molecule into a lower-energy, bioactive conformation that maximizes favorable interactions with the target protein. It may also engage in specific fluorine-protein interactions.
-
This strategic design can lead to compounds with high potency, improved selectivity, and a more favorable pharmacokinetic profile, making (5-tert-Butyl-2-fluorophenyl)boronic acid a highly valuable building block in the iterative process of lead optimization.
Conclusion
(5-tert-Butyl-2-fluorophenyl)boronic acid is a sophisticated chemical tool for drug discovery professionals. Its unique combination of steric bulk and electronic perturbation allows for the fine-tuning of molecular properties critical for therapeutic success. While its use in Suzuki-Miyaura coupling requires careful consideration of reaction conditions to overcome steric hindrance and mitigate side reactions, the resulting biaryl scaffolds offer significant advantages in potency, selectivity, and metabolic stability. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful building block in the creation of next-generation therapeutics.
References
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An, G., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
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Piettre, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
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Scott, P. J. H., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
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Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
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Molander, G. A., & Trice, S. L. J. (2012). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Organic Letters. Available at: [Link]
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Othman, M. A. (2011). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Cardiff University. Available at: [Link]
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Alonso, F., et al. (2002). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
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Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. Available at: [Link]
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Percec, V., et al. (2004). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Sharifi, A., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
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Gatley, S. J., et al. (2008). 5-tert-Butyl-2-(4'-[18F]fluoropropynylphenyl)-1,3-dithiane oxides: potential new GABA A receptor radioligands. PubMed. Available at: [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
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Biscoe, M. R., et al. (2012). A mild Pd-catalyzed process for the borylation of primary alkyl bromides. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, M. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]
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Leadbeater, N. E., & McGowan, C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
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Ohta, H., et al. (2016). Identification of 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an Orally Active MGAT2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Can, C., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zabludoff, S., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, B., et al. (2013). Synthesis, Crystal Structure and Antitumor Activity of 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Chinese Journal of Structural Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
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Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]
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Nickel, A. (2017). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2. University of Basel. Available at: [Link]
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Can, C., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]
-
Redzicka, A., et al. (2024). Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study. ResearchGate. Available at: [Link]
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US EPA. (2025). [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
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Szychowski, J., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery. Available at: [Link]
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Navas, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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Singh, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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Kappe, C. O., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
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Chan-Lam coupling reaction with (5-tert-Butyl-2-fluorophenyl)boronic acid
An In-depth Guide to the Chan-Lam Coupling Reaction Utilizing (5-tert-Butyl-2-fluorophenyl)boronic Acid
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the Chan-Lam coupling reaction, with a specific focus on the application of (5-tert-Butyl-2-fluorophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, detailed protocols, and expert insights to facilitate the successful implementation of this versatile C-N bond-forming methodology.
Foundational Principles: The Chan-Lam Coupling Reaction
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a powerful and versatile cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound. This reaction is catalyzed by a copper salt, typically Cu(OAc)₂, and is often carried out under mild, aerobic conditions, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination.
Mechanistic Overview
The precise mechanism of the Chan-Lam coupling is still a subject of academic discussion, but the generally accepted catalytic cycle involves the following key steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol nucleophile to form a copper-heteroatom complex.
-
Transmetalation: The boronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.
-
Reductive Elimination: The newly formed copper-aryl-heteroatom intermediate undergoes reductive elimination to yield the desired coupled product and a copper(0) species.
-
Oxidation: The copper(0) is re-oxidized to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Strategic Considerations for (5-tert-Butyl-2-fluorophenyl)boronic Acid
The choice of (5-tert-Butyl-2-fluorophenyl)boronic acid as a coupling partner introduces specific electronic and steric factors that must be considered for successful reaction optimization.
-
Steric Hindrance: The tert-butyl group at the 5-position introduces significant steric bulk. This can influence the rate of transmetalation and may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve high yields.
-
Electronic Effects: The fluorine atom at the 2-position is an electron-withdrawing group. This can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. However, it can also enhance the rate of reductive elimination.
Recommended Starting Conditions
Based on the unique characteristics of this substrate, the following starting conditions are recommended. These have been designed to provide a high probability of success while serving as a robust baseline for further optimization.
| Parameter | Recommended Condition | Rationale |
| Copper Source | Copper(II) Acetate (Cu(OAc)₂) | Commercially available, inexpensive, and generally effective for a wide range of substrates. |
| Solvent | Dichloromethane (DCM) or Toluene | DCM is a good general solvent for Chan-Lam couplings. Toluene can be beneficial for less reactive substrates due to its higher boiling point. |
| Base | Pyridine or Triethylamine (Et₃N) | A mild base is often required to facilitate the reaction, particularly with less nucleophilic amines. |
| Atmosphere | Air (Open to atmosphere) | The reaction typically utilizes atmospheric oxygen as the terminal oxidant for catalyst regeneration. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if the reaction is sluggish. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Chan-Lam coupling of (5-tert-Butyl-2-fluorophenyl)boronic acid with a generic primary amine.
Materials and Reagents
-
(5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 0.1 equiv)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), 10 mL
-
Round-bottom flask (25 mL)
-
Magnetic stir bar
-
Stir plate
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Figure 2: A workflow diagram illustrating the key stages of the experimental protocol for the Chan-Lam coupling reaction.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (5-tert-Butyl-2-fluorophenyl)boronic acid (1.0 mmol), the primary amine (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Solvent and Base Addition: Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere. The solution will typically turn from a suspension to a homogenous blue or green solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper catalyst.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive amine | Increase the reaction temperature to 40-50 °C. Consider using a more coordinating solvent like THF or 1,4-dioxane. |
| Catalyst deactivation | Ensure adequate air exposure. If necessary, bubble a gentle stream of air through the reaction mixture. | |
| Formation of Side Products | Homocoupling of the boronic acid | Decrease the reaction temperature. Ensure the slow addition of the boronic acid to the reaction mixture. |
| Oxidation of the amine | If the amine is particularly sensitive, consider running the reaction under an inert atmosphere with a stoichiometric amount of a re-oxidant like TEMPO. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations of reagents and the reaction itself within a certified chemical fume hood.
-
Reagent Handling: Boronic acids can be respiratory irritants. Handle them with care in a well-ventilated area. Organic solvents are flammable and should be kept away from ignition sources.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M.P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Boronic Acid/Amine Condensation. Tetrahedron Letters, 39(19), 2941–2944. [Link]
synthesis of fluorinated liquid crystal intermediates using boronic acids
Application Note & Protocol
Strategic Synthesis of Fluorinated Liquid Crystal Intermediates via Suzuki-Miyaura Cross-Coupling
Abstract: The precise introduction of fluorine atoms into mesogenic cores is a cornerstone of modern liquid crystal (LC) design, profoundly influencing key electro-optical properties. This document provides a comprehensive guide for the synthesis of fluorinated liquid crystal intermediates, with a focus on the strategic implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and offer insights into the characterization and purification of these high-value compounds. This guide is intended for researchers and professionals in materials science and drug development seeking to leverage fluorination for the targeted design of advanced liquid crystalline materials.
The Pivotal Role of Fluorine in Liquid Crystal Design
The incorporation of fluorine into liquid crystal molecules is a critical strategy for tuning their physical properties to meet the demanding requirements of modern display technologies and other advanced applications. The unique characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strong, polarized carbon-fluorine bond—impart a range of desirable attributes to the resulting mesogens.[1][2]
Key advantages of fluorination in liquid crystal design include:
-
Tailored Dielectric Anisotropy (Δε): The position and number of fluorine substituents on the mesogenic core allow for precise control over the molecular dipole moment, enabling the design of materials with specific positive or negative dielectric anisotropy. This is crucial for different liquid crystal display (LCD) modes.[3][4]
-
Reduced Viscosity: The low polarizability of the C-F bond can lead to weaker intermolecular interactions, resulting in lower rotational viscosity and, consequently, faster switching times in electro-optical devices.[5][6]
-
Enhanced Thermal and Chemical Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal molecules, making them more resistant to degradation under various operating conditions.[6]
-
Modified Mesophase Behavior: The introduction of fluorine can significantly alter phase transition temperatures, often lowering the melting point and influencing the formation and stability of different mesophases (e.g., nematic, smectic).[5][7]
The strategic placement of fluorine atoms, whether in terminal positions, within alkyl chains, or as lateral substituents on the aromatic core, provides a powerful tool for the rational design of liquid crystals with optimized performance characteristics.[3][1]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures that form the core of many calamitic (rod-like) liquid crystals.[8][9][10] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[11]
For the synthesis of fluorinated liquid crystal intermediates, the Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of a fluorinated aryl halide (or triflate) with an arylboronic acid. The general reaction scheme is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Experimental Protocols
Synthesis of a Fluorinated Biphenyl Intermediate: 4-Fluoro-4'-methoxybiphenyl
This protocol details the synthesis of 4-fluoro-4'-methoxybiphenyl, a common intermediate in the synthesis of more complex liquid crystal structures.
Materials and Reagents:
-
1-Bromo-4-fluorobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Protocol:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, combine 1-bromo-4-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous toluene and absolute ethanol. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-fluoro-4'-methoxybiphenyl.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy. The thermal properties and phase transitions can be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[7][12][13]
Caption: Experimental workflow for the synthesis and purification of fluorinated biphenyls.
Data Presentation and Characterization
The successful synthesis of fluorinated liquid crystal intermediates requires rigorous characterization to confirm their structure and purity, as well as to determine their mesomorphic properties.
Table 1: Key Physicochemical Properties of a Representative Fluorinated Biphenyl
| Property | Value | Method of Determination |
| Molecular Formula | C₁₃H₁₁FO | Elemental Analysis / HRMS |
| Molecular Weight | 202.23 g/mol | Mass Spectrometry |
| Melting Point | 88-90 °C | DSC / Melting Point Apparatus |
| Boiling Point | Not Applicable | - |
| Appearance | White crystalline solid | Visual Inspection |
| ¹⁹F NMR (CDCl₃) | δ ≈ -115 ppm | NMR Spectroscopy |
| Phase Transitions | Cr ↔ N ↔ I | DSC, POM |
Note: The phase transition temperatures will depend on the specific molecular structure.
Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating. The progress of the reaction can be monitored by TLC, ensuring that the reaction is proceeding as expected before moving to the work-up stage. The purification by column chromatography allows for the isolation of a high-purity product, which is essential for accurate characterization of its physical properties. The final characterization by spectroscopic and thermal analysis methods provides definitive confirmation of the product's identity and purity, ensuring the reliability of the synthetic procedure.
Conclusion
The use of boronic acids in Suzuki-Miyaura cross-coupling reactions is a powerful and reliable strategy for the synthesis of fluorinated liquid crystal intermediates. The ability to precisely control the placement of fluorine atoms on the mesogenic core allows for the fine-tuning of the material's properties, enabling the development of next-generation liquid crystals for a wide range of applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize and characterize these advanced materials.
References
-
Fluorine in Liquid Crystal Design for Display Applications. (2025). ResearchGate. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. [Link]
-
Fluorinated liquid crystals - Properties and applications. (n.d.). Semantic Scholar. [Link]
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). PMC. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Design and synthesis of a new family of fluorinated liquid crystals. (2013). PubMed. [Link]
-
Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. (2012). PubMed. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry, 11(2), 9243-9251. [Link]
-
Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. (2021). PubMed. [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances. [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (n.d.). MDPI. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2016). ResearchGate. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2002). The Journal of Organic Chemistry. [Link]
-
Fluorination in core-only calamitic liquid crystals: how many and where should they go? (2025). Journal of Materials Chemistry C. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
scalable synthesis methods for (5-tert-Butyl-2-fluorophenyl)boronic acid derivatives
Abstract
This application note details the scalable synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid , a critical pharmacophore building block used in Suzuki-Miyaura cross-couplings for high-potency drug candidates.[1] While laboratory-scale synthesis often relies on cryogenic lithium-halogen exchange, this guide prioritizes methodologies suitable for kilogram-scale production: Grignard formation (for robust batch processing) and Continuous Flow Lithiation (for safety and throughput).[1] Critical Process Parameters (CPPs), safety protocols for organometallics, and purification strategies to minimize protodeboronation are rigorously defined.[1]
Molecule Analysis & Retrosynthetic Strategy
Target Molecule: (5-tert-Butyl-2-fluorophenyl)boronic acid Structure: A benzene core substituted with a boronic acid at C1, a fluorine atom at C2, and a tert-butyl group at C5.[1] Key Challenges:
-
Regioselectivity: Ensuring borylation occurs ortho to the fluorine atom.
-
Protodeboronation: Ortho-fluoro boronic acids are susceptible to C-B bond cleavage under basic aqueous conditions or high temperatures.[1]
-
Scalability: Avoiding cryogenic temperatures (-78 °C) required for traditional lithiation.[1]
Strategic Route Selection
| Method | Mechanism | Scalability | Pros | Cons |
| Route A: Grignard (Mg) | Mg insertion into Aryl-Br | High (Batch) | No cryogenics; cheaper reagents; standard plant equipment.[1] | Requires brominated precursor; initiation latency.[1] |
| Route B: Direct Lithiation | Ortho-deprotonation (DoM) | High (Flow) | Atom efficient (no bromide needed); 100% regioselective (ortho-F).[1] | Requires pyrophoric alkyl-lithiums; cryogenic (in batch).[1] |
| Route C: Pd/Ir Catalysis | C-H Activation | Low/Medium | Mild conditions; functional group tolerance.[1][2] | High catalyst cost; difficult purification of isomers. |
Recommendation: Use Route A (Grignard) for standard batch reactors >1 kg.[1] Use Route B (Flow Lithiation) for continuous manufacturing or if the bromide precursor is unavailable.[1]
Visual Workflow & Decision Logic
The following diagram outlines the decision process and chemical pathways for synthesizing the target.
Caption: Synthesis decision tree comparing Grignard (Batch) and Lithiation (Flow) pathways.
Detailed Protocols
Protocol A: Grignard Formation (Batch Scale-Up)
Best for: Pilot plant production, robust operation without specialized flow equipment.[1]
Reagents:
-
Precursor: 2-Bromo-4-tert-butyl-1-fluorobenzene (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv)[1]
-
Triisopropyl borate (B(OiPr)3) (1.5 equiv) - Preferred over trimethyl borate to reduce polymerization.[1]
-
Solvent: Anhydrous THF (stabilizer-free preferred).[1]
-
Activator: DIBAL-H (0.01 equiv) or Iodine crystal.[1]
Step-by-Step Methodology:
-
Activation: In a nitrogen-purged reactor, charge Mg turnings. Dry stir for 30 min. Add 10% of the total THF volume. Add activator (DIBAL-H is superior for removing oxide layers quickly).[1]
-
Initiation: Add 5% of the aryl bromide solution (in THF). Heat to 40°C until exotherm is observed (temperature spike, color change to gray/brown).[1]
-
Grignard Formation: Slowly dose the remaining aryl bromide solution over 2–4 hours, maintaining internal temperature at 50–55°C.
-
Checkpoint: Analyze aliquot by GC-MS (quench with MeOH) to confirm >98% conversion of bromide to de-brominated species.
-
-
Borylation: Cool the Grignard solution to -10°C.
-
Electrophile Addition: Add B(OiPr)3 dropwise. Crucial: Maintain temperature < 0°C to prevent double-addition (formation of borinic acid impurity).[1]
-
Hydrolysis: Pour the reaction mixture into a pre-cooled solution of 1M HCl (excess). Stir vigorously for 1 hour.
-
Isolation: Extract with MTBE. Wash organic layer with brine.[1] Concentrate under reduced pressure. Crystallize from Heptane/EtOAc.[1]
Why this works: The bulky tert-butyl group prevents dimerization, while the fluorine atom electronically activates the C-Br bond for Mg insertion.[1]
Protocol B: Continuous Flow Lithiation
Best for: High throughput, safety (handling pyrophorics), and atom economy (direct lithiation).[1]
Concept: Use the "residence time" control of flow chemistry to perform lithiation at higher temperatures (-20°C vs -78°C) by trapping the unstable lithio-species immediately.[1]
Setup:
-
Feed A: 2-Bromo-4-tert-butyl-1-fluorobenzene in THF (0.5 M).
-
Feed B: n-BuLi in Hexanes (1.6 M).[1]
-
Feed C: B(OiPr)3 in THF (neat or conc. solution).
-
Reactor: Chip or Coil reactor (PFA tubing), cooled to -20°C.
Workflow:
-
Lithiation Zone: Mix Feed A and Feed B in a T-mixer.
-
Borylation Zone: The stream from Zone 1 enters a second mixer with Feed C.
-
Quench: The outlet stream flows directly into a collection vessel containing 2M HCl.
Advantages:
-
Safety: Only a small volume of active lithiated species exists at any moment.
-
Selectivity: Precise residence time prevents the "ortho-lithiation" of the product itself or scrambling.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation | Mitigation |
| Moisture Content | < 200 ppm (KF) | Quenches organometallic; reduces yield.[1] | Use molecular sieves; continuous N2 purge.[1] |
| Borylation Temp | < 0°C | Formation of symmetric borinic acid (Ar2BOH).[1] | Slow addition of electrophile; active cooling. |
| Quench pH | < 3.0 | High pH promotes protodeboronation (C-B cleavage).[1] | Use HCl or H2SO4; avoid basic washes.[1] |
| Mg Quality | Grignard Grade | Failure to initiate reaction.[1] | Mechanical activation or DIBAL-H wash.[1] |
Protodeboronation Alert: The ortho-fluoro substituent destabilizes the C-B bond.
-
Symptom: Appearance of 1-tert-butyl-4-fluorobenzene in the final product.[1]
-
Fix: Avoid heating the boronic acid above 40°C during drying. Store as the boronate ester (e.g., pinacol ester) if long-term stability is required, then hydrolyze immediately before use.[1]
Safety & EHS Protocols
-
Organolithiums (n-BuLi): Pyrophoric.[1] Must be handled under inert atmosphere.[1][6] In case of spill, use dry sand or Class D extinguisher.[1] DO NOT USE WATER.
-
Hydrofluoric Acid (HF) Risk: While not used directly, acidic hydrolysis of fluorinated boronates can theoretically release trace HF if forcing conditions are used.[1] Use glass-lined vessels and verify pH.
-
Exotherm Control: Both Grignard formation and Borylation are highly exothermic.[1] Ensure cooling capacity (chiller) exceeds the maximum heat release rate (Qr).[1]
References
-
Murphy, J. M., et al. (2007).[1][7] "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes." Organic Letters. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] Link
-
Sigma-Aldrich. "Product Specification: (5-tert-Butyl-2-fluorophenyl)boronic acid."[1] Link
-
Organic Syntheses. "Preparation of Organoboranes via Grignard Reagents." Org.[1][6][7][8] Synth. Coll. Vol.Link[1]
-
PubChem. "2-Bromo-4-tert-butyl-1-fluorobenzene Compound Summary."[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Palladium-Mediated Fluorination of Arylboronic Acids [dash.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings for Ortho-Fluoro Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with a particularly demanding class of substrates: ortho-fluoro substituted boronic acids.
The presence of a fluorine atom at the ortho position introduces a unique combination of steric and electronic effects that can significantly impede the reaction, leading to low yields, slow reaction times, and the formation of unwanted byproducts. This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in mechanistic principles and supported by peer-reviewed literature, to help you navigate these challenges and achieve high-yield couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with an ortho-fluoro boronic acid is resulting in low or no yield. What are the primary reasons for this failure?
Low yields in these specific couplings typically stem from two interconnected issues originating from the ortho-fluoro substituent:
-
Steric Hindrance: The fluorine atom, while small, is positioned directly adjacent to the reaction center. This steric bulk can hinder the approach of the boronic acid to the palladium catalyst during the critical transmetalation step of the catalytic cycle.[1][2] This often results in a sluggish or stalled reaction.
-
Protodeboronation: This is a major competing side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[3] Ortho-fluoro substituted boronic acids are particularly susceptible to this pathway, which is often accelerated by the basic and aqueous conditions typically used in Suzuki couplings.[4]
Your troubleshooting strategy should therefore focus on conditions that accelerate the desired catalytic cycle while simultaneously suppressing the protodeboronation side reaction.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I confirm this and, more importantly, how can I minimize it?
Confirming protodeboronation is straightforward: analyze your crude reaction mixture by LC-MS or NMR. You will observe the formation of the simple fluoro-arene (your boronic acid starting material minus the B(OH)₂ group).
To minimize protodeboronation, several strategies can be employed:
-
Choice of Base: This is one of the most critical parameters. Strongly basic, aqueous conditions can accelerate protodeboronation.[4][5] Consider switching from strong bases like NaOH or KOtBu to milder, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][7] These bases are effective at promoting the catalytic cycle but are less aggressive in promoting the undesired protonolysis. In some cases, anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]
-
Use of Boronic Esters: Boronic acids can be protected as esters, such as pinacol or MIDA esters.[3][8] These derivatives are often more stable and less prone to protodeboronation.[8][9] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for side reactions.[3][4]
-
Solvent System: While aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common, minimizing the amount of water can suppress protodeboronation.[10] Experiment with ratios like 10:1 organic:water or even anhydrous solvent systems if your reagents are sufficiently soluble.[7]
Troubleshooting Workflow for Low Yields
This diagram outlines a logical progression for troubleshooting couplings with ortho-fluoro boronic acids.
Caption: A decision tree for troubleshooting Suzuki couplings of ortho-fluoro boronic acids.
Q3: Which palladium catalyst and ligand system is most effective for overcoming the steric hindrance of the ortho-fluoro group?
Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. To overcome this, you need a catalyst system that promotes a rapid rate of both oxidative addition and reductive elimination, the key steps that bracket the challenging transmetalation.[2]
The solution lies in using electron-rich and sterically bulky phosphine ligands .[2][7][11]
-
Buchwald Dialkylbiaryl Phosphine Ligands: This class of ligands is the gold standard for challenging Suzuki couplings.[2][11] Ligands like XPhos , SPhos , and RuPhos are designed to create a highly active, coordinatively unsaturated "L₁Pd(0)" species.[2] This active catalyst is less sterically hindered and more reactive, facilitating the difficult oxidative addition and subsequent steps.[2]
-
Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended.[12][13] These are air- and moisture-stable complexes that efficiently and reliably generate the active Pd(0) catalyst in solution, leading to more reproducible results than using separate Pd sources and ligands.[7][13]
Comparative Table of Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages for ortho-Fluoro Substrates | Typical Loading (mol%) | Reference |
| Pd(OAc)₂ / XPhos | Bulky Dialkylbiarylphosphine | Excellent for hindered substrates, promotes fast reductive elimination. | 1-3 | [11] |
| Pd₂(dba)₃ / SPhos | Bulky Dialkylbiarylphosphine | High activity for aryl chlorides and sterically demanding partners. | 1-3 | [2] |
| XPhos Pd G3 | Palladacycle Precatalyst | Air-stable, highly active, reproducible generation of L₁Pd(0). | 1-3 | [7] |
| Pd(PPh₃)₄ | Triarylphosphine | "Traditional" catalyst, often sluggish or ineffective for this substrate class. | 2-5 | [12] |
Q4: I have optimized my catalyst, ligand, and base, but the reaction is still sluggish. What other parameters can I adjust?
If the core components are optimized, consider these factors:
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[14] If your reaction is slow, a modest increase in temperature can sometimes be enough to overcome the activation energy barrier for the transmetalation or reductive elimination steps.[6] However, be cautious, as excessive heat can also accelerate catalyst decomposition and protodeboronation.
-
Solvent Choice: While ethereal solvents like dioxane and THF are common, sometimes a switch to a solvent like toluene or DMF can improve solubility and reaction kinetics.[12][15] Always ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[13]
-
Reagent Purity and Stoichiometry: Ensure your aryl halide is pure and that your boronic acid has not degraded during storage. It is common practice to use a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) to help drive the reaction to completion.[16]
Experimental Protocol: A General Starting Point
This protocol provides a robust set of starting conditions that can be further optimized for your specific substrates.
Materials:
-
ortho-Fluoro boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
-
Reagent Addition: To a reaction flask equipped with a magnetic stir bar, add the aryl halide, ortho-fluoro boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen/argon backfill 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide has been consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[17]
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Tosylates. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]
-
Al-Amin, M., & El-Sawy, E. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 9(1), 61-80. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Ahmad, I., et al. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 6(32), 20957-20968. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13494-13497. Available at: [Link]
-
Sahoo, B., et al. (2016). Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction. Applied Organometallic Chemistry, 30(4), 218-224. Available at: [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2395. Available at: [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2395. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17557-17572. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(5), 517-520. Available at: [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of 12-14. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(9), 2744-2776. Available at: [Link]
-
ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]
-
McDonald, M. K., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
Sources
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (5-tert-Butyl-2-fluorophenyl)boronic Acid from Boroxine Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (5-tert-Butyl-2-fluorophenyl)boronic acid, with a specific focus on the removal of its common boroxine byproduct.
Understanding the Challenge: The Boronic Acid-Boroxine Equilibrium
A common complication in the handling and purification of arylboronic acids is their tendency to form cyclotrimeric anhydrides, known as boroxines, through the loss of three water molecules.[1][2][3] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as solvent, temperature, and the presence of water.[4][5][6][7][8][9] For (5-tert-Butyl-2-fluorophenyl)boronic acid, the presence of the boroxine impurity can interfere with subsequent reactions by affecting stoichiometry and reactivity.[4]
Frequently Asked Questions (FAQs)
Q1: I see an extra set of peaks in the 1H NMR of my (5-tert-Butyl-2-fluorophenyl)boronic acid. Could this be the boroxine?
A1: Yes, it is highly probable. The formation of the boroxine from the boronic acid will result in a different chemical environment for the aromatic and tert-butyl protons, leading to a distinct set of signals in the NMR spectrum. The boroxine is a common byproduct of arylboronic acid synthesis and can also form during storage, especially if the material is exposed to conditions that favor dehydration.[7]
Q2: Why is removing the boroxine important for my Suzuki-Miyaura coupling reaction?
A2: Stoichiometric accuracy is critical for the success and efficiency of cross-coupling reactions.[4] The boroxine contains three boronic acid equivalents per molecule. If a significant portion of your starting material exists as the boroxine, the actual molar amount of the boronic acid will be lower than calculated based on the total mass. This can lead to incomplete conversion of your limiting reagent and the formation of unwanted side products.
Q3: Can I use the mixture of boronic acid and boroxine directly in my reaction?
A3: While it is possible to use the mixture, it is not recommended for precise and reproducible results. The presence of the boroxine complicates the accurate determination of the reagent's molar quantity.[4] For optimal control over your reaction, it is best to purify the boronic acid to remove the boroxine.
Q4: How can I shift the equilibrium from the boroxine back to the boronic acid?
A4: The equilibrium can be shifted back towards the boronic acid by the addition of water.[7][8][9] This is the principle behind many of the purification strategies discussed in the troubleshooting guide below. Hydrolysis of the boroxine regenerates the desired boronic acid.
Troubleshooting Guide: Purification Strategies
This section provides detailed protocols and troubleshooting advice for the removal of boroxine byproducts from (5-tert-Butyl-2-fluorophenyl)boronic acid.
Issue 1: My boronic acid is contaminated with its boroxine, and I need a simple and effective purification method.
Solution: Recrystallization with Hydrolysis
Recrystallization is often a highly effective method for purifying arylboronic acids and can concurrently facilitate the hydrolysis of the boroxine back to the desired acid.[10][11]
Experimental Protocol:
-
Solvent Selection: Choose a solvent system in which the boronic acid has good solubility at elevated temperatures and poor solubility at room temperature or below. A common choice is a mixed solvent system, such as acetone/water or ethanol/water.
-
Dissolution: In a flask equipped with a condenser, dissolve the crude (5-tert-Butyl-2-fluorophenyl)boronic acid in the minimum amount of the hot organic solvent (e.g., acetone).
-
Hydrolysis: Once dissolved, add hot water dropwise until the solution becomes slightly turbid. The presence of water will help to hydrolyze the boroxine.[7]
-
Clarification: If the solution remains turbid, add a small amount of the hot organic solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can further cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to too rapid cooling or an inappropriate solvent system. Try a different solvent mixture or allow for slower cooling.
-
Low Recovery: If the recovery is low, you may have used too much solvent. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Issue 2: Recrystallization is not providing the desired purity, or I am working with a small scale.
Solution: Acid-Base Extraction
The weakly acidic nature of boronic acids allows for their separation from non-acidic impurities through acid-base extraction.[12][13] This method is also effective for converting the boroxine to the boronic acid.
Experimental Protocol:
-
Dissolution: Dissolve the crude boronic acid/boroxine mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or 1 M Na₂CO₃). The boronic acid will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Organic Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3), which will cause the purified boronic acid to precipitate.
-
Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified (5-tert-Butyl-2-fluorophenyl)boronic acid.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.
-
Incomplete Precipitation: Ensure the aqueous layer is sufficiently acidified to fully precipitate the boronic acid.
Issue 3: I am dealing with a complex mixture of impurities, and chromatographic separation is necessary.
Solution: Column Chromatography
While boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for decomposition, it is possible with careful selection of the mobile phase.[2][11][14]
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A common eluent system for boronic acids is a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Streaking on TLC/Column: Boronic acids can streak on silica. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape.
-
Decomposition on Silica: If you suspect decomposition, minimizing the time the compound spends on the column by using a faster flow rate can be beneficial. Alternatively, reverse-phase chromatography (C18) can be a viable option.[14][15]
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying (5-tert-Butyl-2-fluorophenyl)boronic acid.
Caption: Decision workflow for purification of (5-tert-Butyl-2-fluorophenyl)boronic acid.
Data Summary Table
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable, cost-effective, simultaneously hydrolyzes boroxine. | May not remove all impurities, potential for "oiling out". | Large quantities with boroxine as the primary impurity. |
| Acid-Base Extraction | High purity achievable, effective for small scale. | More labor-intensive, requires use of acid and base. | Small to medium scale purifications requiring high purity. |
| Column Chromatography | Can separate complex mixtures of impurities. | Can be tedious, potential for product decomposition on silica.[11][14] | Complex mixtures where other methods have failed. |
Chemical Structures
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. waters.com [waters.com]
Technical Support Center: Overcoming Steric & Electronic Challenges in (5-tert-Butyl-2-fluorophenyl)boronic Acid Couplings
Case ID: T-Bu-2F-Boronic-Opt Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Double Threat" Substrate
Welcome to the technical guide for handling (5-tert-Butyl-2-fluorophenyl)boronic acid . This substrate presents a specific "double threat" that causes standard Suzuki-Miyaura protocols to fail:
-
Electronic Instability (The Silent Killer): The ortho-fluorine atom creates a significant inductive effect that destabilizes the C-B bond. Under basic conditions, this facilitates rapid protodeboronation , where the boronic acid decomposes to 1-tert-butyl-4-fluorobenzene before it can couple.
-
Steric & Lipophilic Bulk: The tert-butyl group at position 5 adds significant lipophilicity and remote steric bulk, affecting solubility and requiring specific ligand cone angles to facilitate the reductive elimination step.
This guide provides the mechanistic insight and validated protocols to outcompete decomposition and force the coupling to completion.
Mechanism of Failure: Protodeboronation
Why your reaction yields the de-boronated arene instead of the product.
The primary failure mode is not the coupling itself, but the decomposition of the starting material. In the presence of base (OH⁻, CO₃²⁻) and water, the 2-fluoro substituent stabilizes the transition state for C-B bond cleavage.
Visualization: The Race Against Time
The following diagram illustrates the kinetic competition between the desired Transmetallation (Productive) and Protodeboronation (Destructive).
Figure 1: Kinetic competition between productive coupling (Green) and protodeboronation (Red). Success requires a catalyst that accelerates transmetallation faster than the decomposition rate.
Validated Catalyst Systems
To win the race shown above, you cannot use standard Pd(PPh₃)₄ or Pd(dppf)Cl₂. You require High-Turnover Precatalysts that generate the active L-Pd(0) species instantaneously at low temperatures.
Recommended System: Buchwald G3/G4 Palladacycles
We recommend using XPhos Pd G3 or SPhos Pd G3 . These precatalysts are air-stable but activate rapidly upon exposure to base in solution.
| Feature | XPhos / SPhos Ligand Benefit |
| Electronic | Electron-rich biaryl phosphines facilitate rapid oxidative addition of the aryl halide. |
| Steric | Large cone angle promotes the reductive elimination of the bulky 5-tert-butyl biaryl product. |
| Stability | The precatalyst scaffold prevents Pd-black formation during the critical induction period. |
Experimental Protocols
Protocol A: The "Speed Run" (Standard Recommendation)
Best for: Standard aryl chlorides/bromides where the coupling partner is stable.
Reagents:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: 0.5 M K₃PO₄ (aqueous, degassed)[1]
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step:
-
Charge Solids: In a vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, ~0.02 mmol).
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
-
Solvent Addition: Add degassed THF (2 mL) via syringe. Stir to dissolve the lipophilic boronic acid.
-
Activation: Add degassed 0.5 M K₃PO₄ (4 mL) via syringe.
-
Note: The biphasic mixture allows the boronic acid to remain largely in the organic phase, protecting it from the aqueous base until the moment of reaction at the interface.
-
-
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Critical: Do not heat initially. Heat accelerates decomposition more than coupling for this specific substrate. Only heat to 40°C if conversion is <50% after 1 hour.
-
-
Workup: Separate layers, extract aqueous layer with EtOAc, dry over MgSO₄, and concentrate.
Protocol B: The "Slow Release" (For Difficult Cases)
Best for: Reactions that fail Protocol A due to rapid decomposition (black tar formation).
This method utilizes MIDA Boronates or controlled hydrolysis to keep the concentration of free boronic acid low, starving the decomposition pathway.
Step-by-Step:
-
Conversion (Optional): If commercial supply is limited, convert the boronic acid to the MIDA boronate using N-methyliminodiacetic acid (Ref: Burke et al.).
-
Setup: Mix Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G3 (2 mol%).
-
Solvent System: Dioxane:Water (10:1).
-
Base: K₃PO₄ (3.0 equiv, solid).
-
Temperature: Run at 60°C. The MIDA boronate will slowly hydrolyze to the active boronic acid, which is immediately consumed by the catalyst, preventing accumulation and decomposition.
Troubleshooting & FAQ
Decision Tree for Optimization
Use this logic flow to diagnose failures.
Figure 2: Diagnostic flowchart for reaction optimization.
Frequently Asked Questions
Q: Why is the reaction mixture turning black immediately? A: Immediate black precipitation indicates "Pd-black" formation.[2] This means the catalyst is decomposing before it can enter the catalytic cycle. This often happens if the oxidative addition is too slow.
-
Fix: Ensure your solvents are degassed. Switch to XPhos Pd G3 which is more stable than Pd(PPh₃)₄. Add the base last.
Q: Can I use DMF as a solvent? A: Avoid DMF for this specific substrate if possible. While the 5-tert-butyl group aids solubility, DMF can promote protodeboronation at high temperatures. THF or Toluene/Water mixtures are superior for stabilizing the 2-fluoro boronic acid species.
Q: My LCMS shows a mass corresponding to the dimer of the boronic acid. What happened? A: You are seeing homocoupling. This occurs when oxygen is present in the system.
-
Fix: Degas solvents more rigorously (sparge with Argon for 15 mins). Ensure you are using a stoichiometric excess of the boronic acid (1.2 to 1.5 equiv).
Q: The 5-tert-butyl group makes my product an oil that is hard to crystallize. How do I purify? A: The lipophilicity of the t-butyl group is high.
-
Fix: Use Reverse Phase chromatography (C18) if normal phase silica fails. Alternatively, use Kugelrohr distillation for separation if the molecular weight difference between product and byproducts is significant.
References
-
Kinetic Instability of 2-Fluoroarylboronic Acids
-
Buchwald Precatalyst G3/G4 Design
- Title: Preparation of Palladacycle Prec
- Source: Organic Syntheses (2016)
-
URL:[Link]
-
Protodeboronation Mechanisms
-
MIDA Boronate Slow-Release Strategy
- Title: A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor Boronic Acids
- Source: Journal of the American Chemical Society (2009)
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for unreactive (5-tert-Butyl-2-fluorophenyl)boronic acid substrates
Executive Summary: The "Ortho-Fluoro" Paradox
You are encountering difficulties with (5-tert-Butyl-2-fluorophenyl)boronic acid not because it is inherently unreactive, but because it is kinetically unstable .
While the 5-tert-butyl group adds lipophilicity and remote steric bulk, the 2-fluoro substituent is the critical failure point. Ortho-fluoro substituted boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions. This side reaction often proceeds faster than the transmetallation step in standard catalytic cycles.
The Solution: You do not need a "hotter" catalyst to force the reaction; you need a faster catalyst (rapid oxidative addition and transmetallation) that operates at lower temperatures to capture the substrate before it decomposes.
Module 1: Catalyst Selection & Causality
Q1: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 system failing?
A: These "Generation 1" catalysts initiate slowly and require elevated temperatures (>60°C) to generate the active Pd(0) species.[1]
-
The Failure Mode: At >60°C in the presence of base, your 2-fluoro substrate undergoes rapid C-B bond cleavage (protodeboronation) before the palladium can effectively transmetallate. You likely see the protonated arene (1-tert-butyl-4-fluorobenzene) as the major byproduct.
Q2: What is the "Gold Standard" catalyst for this substrate?
A: We recommend XPhos Pd G4 (Buchwald Generation 4 Precatalyst).
| Feature | Why it works for (5-tBu-2-F)Ph-B(OH)2 |
| Ligand: XPhos | The sheer bulk of the biaryl ligand promotes rapid Reductive Elimination , which is crucial for sterically encumbered substrates (5-tBu). |
| Precatalyst: G4 | The G4 scaffold generates the active monoligated Pd(0) species at room temperature . This allows you to run the coupling at 20–40°C, significantly slowing down the competing protodeboronation pathway. |
| Electronic Effect | XPhos is electron-rich, facilitating Oxidative Addition into your aryl halide coupling partner, ensuring the Pd is ready to accept the boronic acid immediately.[1] |
Alternative: If XPhos fails due to extreme steric crowding at the coupling partner, Pd-PEPPSI-IPr is the secondary recommendation due to its robust NHC ligand stabilization.
Module 2: Reaction Conditions & Troubleshooting
Q3: Which base should I use to prevent decomposition?
A: Avoid strong bases (hydroxides, alkoxides) and high pH.[1]
-
Recommended:
(Potassium Phosphate Tribasic) .[1] It provides a "buffered" basicity that is sufficient to activate the boronic acid for transmetallation but mild enough to minimize base-catalyzed deboronation. -
Anhydrous Option: If water sensitivity is extreme, use CsF (Cesium Fluoride) in dry solvent.[1] Fluoride activates the boron without the aggressive hydrolytic power of hydroxide.
Q4: How do I visualize the failure pathway?
The diagram below illustrates the kinetic competition between the desired coupling and the fatal protodeboronation.
Figure 1: The "Race Against Time." The boronate anion is the fork in the road. A slow catalyst allows the red path (decomposition) to dominate.
Module 3: Validated Experimental Protocols
Protocol A: The "Fast-Start" Method (Recommended)
Use this for standard couplings with aryl chlorides/bromides.
-
Charge Reactor: In a vial equipped with a stir bar, add:
-
Solvent/Base Addition:
-
Add THF (Tetrahydrofuran) or 1,4-Dioxane (degassed).[1] Concentration: 0.1 M.
-
Add 0.5 M
(aq) (2.0 equiv). Ratio of Organic:Aqueous should be 2:1 or 4:1.
-
-
Reaction:
-
Seal the vial. Purge with Argon/Nitrogen.
-
Stir vigorously at Room Temperature (23°C) for 1 hour.
-
Checkpoint: Check LCMS. If conversion is <20%, heat to 40°C .[1] Do not exceed 50°C.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Protocol B: The "Slow-Release" Strategy (Plan B)
Use this if Protocol A yields >50% deboronated byproduct.
If the boronic acid is decomposing too fast, you must switch to a MIDA Boronate .[1]
-
Synthesize or purchase the MIDA ester of your substrate.
-
Use Pd(dppf)Cl2 or XPhos Pd G3 .
-
Use
in Dioxane/H2O (10:1) at 60°C.
Module 4: Diagnostic Decision Tree
Use this logic flow to troubleshoot your specific result.
Figure 2: Troubleshooting logic based on crude LCMS data.
References
-
Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][10][11] Journal of the American Chemical Society, 2010.[1][10][11] [1]
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways."[1] Journal of the American Chemical Society, 2017.[1] [1]
-
Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[1]
-
Sigma-Aldrich. "Product Specification: XPhos Pd G4."
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions to prevent decomposition of fluorinated boronic acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated boronic acids. This guide provides in-depth technical information and practical troubleshooting advice to help you maintain the integrity of these valuable reagents throughout your experimental workflows.
Introduction: The Challenge of Stability
Fluorinated boronic acids are indispensable reagents in modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, due to the unique electronic properties imparted by the fluorine substituents.[1] However, their utility can be compromised by inherent instability, leading to decomposition and impacting reaction yields and reproducibility. This guide will address the primary degradation pathways and provide clear, actionable strategies for proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for fluorinated boronic acids?
The most significant decomposition pathway for fluorinated boronic acids is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] This process effectively converts the boronic acid into its corresponding arene, rendering it inactive for subsequent coupling reactions.[3]
Several factors can influence the rate of protodeboronation:
-
pH: The reaction is known to be catalyzed by both acidic and basic conditions.[2][3] Under basic conditions, the formation of the more reactive arylboronate anion can accelerate decomposition.[4][5] Conversely, acid-promoted protodeboronation can also occur.[3][6]
-
Aqueous Media: The presence of water is a key factor in protodeboronation, acting as a proton source.[2][4]
-
Electronic Effects: The electron-withdrawing nature of fluorine atoms can significantly impact the stability of the C-B bond, making some fluorinated boronic acids particularly susceptible to decomposition.[5][7] Highly electron-deficient arylboronic acids can be especially prone to rapid decomposition under basic conditions.[5]
A secondary, though still significant, decomposition pathway is oxidative deboronation , where the boronic acid is converted to an alcohol and boric acid in the presence of reactive oxygen species (ROS).[8]
Caption: Primary decomposition pathways for fluorinated boronic acids.
Q2: I've observed a significant amount of the corresponding arene byproduct in my reaction. How can I minimize protodeboronation?
Observing the protodeboronated byproduct is a common issue. Here are several strategies to mitigate this side reaction:
-
Use Anhydrous Conditions: Since water facilitates protodeboronation, employing rigorously dried solvents and reagents is crucial.[9]
-
Optimize the Base: The choice and concentration of the base in reactions like the Suzuki-Miyaura coupling are critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferable to strong hydroxides.[9]
-
Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable form, such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[9][10] These derivatives are generally more resistant to premature decomposition and can slowly release the active boronic acid under the reaction conditions.[9] However, it's important to note that esterification does not always guarantee greater stability, and the choice of the diol for ester formation matters.[4][11]
-
Employ a "Slow-Release" Strategy: Using boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates can maintain a low concentration of the free, unstable boronic acid in the reaction mixture, thereby favoring the desired cross-coupling over decomposition.[9]
Q3: What are the ideal storage conditions for solid fluorinated boronic acids?
Proper storage is paramount to preserving the integrity of your fluorinated boronic acids. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at low temperatures, typically 2-8°C.[12] For long-term storage, -20°C is preferable. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[13] | Minimizes exposure to moisture and oxygen, which can lead to hydrolytic and oxidative decomposition, respectively.[8][13] |
| Light | Protect from light by storing in amber vials or in a dark location.[12][14] | Prevents potential photolytic degradation. |
| Container | Use well-sealed, airtight containers. Glass vials with secure caps are ideal.[13][14] | Prevents the ingress of atmospheric moisture. |
Note: Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for each compound.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield with starting material recovery | Inactive catalyst; suboptimal reaction conditions. | Screen different palladium catalysts and ligands. Re-evaluate solvent, base, and temperature. |
| Formation of significant protodeboronated byproduct | Decomposition of the boronic acid due to moisture, inappropriate base, or prolonged reaction time at elevated temperature. | Use anhydrous solvents and reagents.[9] Switch to a milder base (e.g., K₃PO₄).[9] Consider converting the boronic acid to a more stable ester or trifluoroborate salt.[9] |
| Inconsistent results between batches of the same boronic acid | Improper storage leading to gradual decomposition of the reagent. | Always store fluorinated boronic acids under an inert atmosphere at low temperatures.[12][16] Purchase smaller quantities more frequently to ensure freshness. |
| Difficulty in purifying the final product from boronic acid-related impurities | Presence of boroxines (anhydrides) or other decomposition products in the starting material. | Consider purifying the boronic acid before use, for example, by recrystallization if possible.[10] Alternatively, converting to a potassium trifluoroborate salt can facilitate purification.[10] |
Experimental Protocols
Protocol 1: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol provides a general method for converting a potentially unstable fluorinated boronic acid into a more stable and easily handled potassium trifluoroborate salt.
Materials:
-
Fluorinated arylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetonitrile
Procedure:
-
Dissolve the fluorinated arylboronic acid in methanol in a flask.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and can release HF in the presence of water; handle with appropriate personal protective equipment.[17]
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by ¹¹B NMR, observing the disappearance of the boronic acid peak.[17]
-
Remove the solvent under reduced pressure.
-
Add acetonitrile to the residue and remove it under reduced pressure. Repeat this step to help remove residual water.[17]
-
The resulting solid potassium aryltrifluoroborate can be further dried under vacuum.
Caption: Workflow for preparing a potassium trifluoroborate salt.
Concluding Remarks
The stability of fluorinated boronic acids is a critical factor for the success of many synthetic endeavors. By understanding the primary decomposition pathways and implementing the storage and handling strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments. Proactive measures, such as conversion to more stable derivatives and careful control of reaction conditions, are key to unlocking the full potential of these powerful reagents.
References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14780–14792. [Link]
-
Bernardini, R., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 36(10), 1254-1255. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14780–14792. [Link]
-
Li, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(29), 6133-6137. [Link]
-
Zhu, W., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
-
Decomposition pathways of fluoromethyl-containing boron motifs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Bernardini, R., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 36(10), 1254-1255. [Link]
-
Zhu, W., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
-
Protodeboronation of arylboronic acids in acetic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]
-
Bell, G. E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]
-
Kubik, G., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020542118. [Link]
-
Voth, A. R., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 77(9), 4317–4326. [Link]
-
Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (2018). KAUST Repository. Retrieved February 15, 2026, from [Link]
-
Reductive Decomposition Kinetics and Thermodynamics That Govern the Design of Fluorinated Alkoxyaluminate/Borate Salts for Mg-Ion and Ca-Ion Batteries. (2022). Kristin Persson. Retrieved February 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 15, 2026, from [Link]
-
The reductive decomposition kinetics and thermodynamics that govern the design of fluorinated alkoxyaluminate/borate salts for Mg-ion and Ca-ion batteries. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2007). ResearchGate. Retrieved February 15, 2026, from [Link]
-
New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2004). PMC. Retrieved February 15, 2026, from [Link]
-
Ball, N. D., & Sanford, M. S. (2009). Fluorination of Arylboronic Acids Mediated by Silver(I) Triflate. The Journal of Organic Chemistry, 74(13), 4989–4991. [Link]
-
Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]
-
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (n.d.). Boronic Acid Supplier. Retrieved February 15, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved February 15, 2026, from [Link]
-
Struggling on suzuki couplings. (2026). Reddit. Retrieved February 15, 2026, from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Retrieved February 15, 2026, from [Link]
-
HELP: Purifying boronic acids sucks. (2025). Reddit. Retrieved February 15, 2026, from [Link]
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]
-
Evolve's guide to storing lab chemicals safely. (2021). Evolve. Retrieved February 15, 2026, from [Link]
-
Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 15, 2026, from [Link]
-
Borate handling and storage. (n.d.). U.S. Borax. Retrieved February 15, 2026, from [Link]
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved February 15, 2026, from [Link]
-
Fluorinated Boronic Acids: Acidity and Hydrolytic. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Zhu, W., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. gmpplastic.com [gmpplastic.com]
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- 15. fishersci.com [fishersci.com]
- 16. borax.com [borax.com]
- 17. orgsyn.org [orgsyn.org]
troubleshooting low conversion rates with (5-tert-Butyl-2-fluorophenyl)boronic acid
Case ID: T-Bu-2F-BA-001
Status: Open Subject: Troubleshooting Low Conversion & Yield in Suzuki-Miyaura Coupling
Executive Summary: The "Fast & Fragile" Paradox
Welcome to the technical support hub for (5-tert-Butyl-2-fluorophenyl)boronic acid . If you are experiencing low conversion, you are likely battling two opposing forces inherent to this molecule's structure:
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The Ortho-Fluoro Effect (Instability): The fluorine atom at the C2 position is highly electron-withdrawing. While this activates the C-B bond for transmetallation, it simultaneously makes the C-B bond extremely susceptible to hydrolytic cleavage (protodeboronation ). In aqueous base, your starting material decomposes into 1-tert-butyl-4-fluorobenzene faster than it couples.
-
The Meta-tert-Butyl Effect (Solubility/Sterics): The tert-butyl group at C5 increases lipophilicity but adds bulk. While less hindering than an ortho substituent, it can slow down the approach to the catalyst in crowded systems, extending the reaction time—which, fatally, gives the molecule more time to decompose.
The Goal: You must accelerate the catalytic cycle (transmetallation) so it outcompetes the decomposition pathway.
Diagnostic Workflow
Before adjusting your protocol, use this flowchart to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion.
Critical Issue: Rapid Protodeboronation
Symptoms:
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Boronic acid disappears from TLC/LCMS within 1–2 hours.
-
Formation of "de-borylated" byproduct (1-tert-butyl-4-fluorobenzene).
-
Adding more boronic acid mid-reaction temporarily helps but yields remain low.
The Mechanism: The 2-fluoro substituent stabilizes the anionic intermediate formed after base attack. This facilitates the protonolysis of the C-B bond by water. If water is present (standard Suzuki conditions), decomposition is often faster than the cross-coupling.
Protocol A: The "Anhydrous Shift" (Recommended)
Use this when protodeboronation is the primary failure mode.
Concept: Eliminate the proton source (water) entirely. Boronic acids require activation, but we can achieve this with fluoride or anhydrous phosphate rather than aqueous carbonate.
| Component | Recommendation | Rationale |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar solvents minimize proton exchange. |
| Base | CsF (2.0 - 3.0 equiv) | Fluoride activates the boronic acid (forming a fluoroborate species) without requiring water [1]. |
| Alternative Base | Anhydrous K₃PO₄ | Finely ground. Acts as a base without introducing OH⁻ ions directly. |
| Catalyst | Pd(OAc)₂ + SPhos (or SPhos Pd G3) | SPhos is exceptionally good at stabilizing the Pd center and facilitating transmetallation with hindered/unstable substrates [2]. |
| Temperature | 80°C - 100°C | High temp is needed to drive the reaction before the catalyst deactivates, but only if water is absent. |
Step-by-Step:
-
Charge a Schlenk tube with Aryl Halide (1.0 equiv), (5-tert-Butyl-2-fluorophenyl)boronic acid (1.5 equiv), SPhos Pd G3 (2-5 mol%), and CsF (3.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Seal and heat to 100°C.
-
Monitor: Check conversion at 1 hour. If SM is consumed but product is low, the boronic acid is still decomposing; increase loading to 2.0 equiv or try Protocol B.
Critical Issue: Steric Hindrance & Catalyst Death
Symptoms:
-
Starting material (boronic acid) persists for >12 hours.
-
Reaction mixture turns black (Pd precipitation) early.
-
Aryl halide is unreactive.
The Mechanism: The tert-butyl group, while meta, adds bulk. If your coupling partner (the aryl halide) is also ortho-substituted or bulky, the "cone angle" required for the palladium complex becomes massive. Standard ligands (PPh3, dppf) cannot open up enough to accept the boronic acid, stalling the cycle. The "waiting" Pd(0) species then aggregates into inactive Pd black [3].
Protocol B: The "Active Catalyst" System
Use this when the reaction stalls or the aryl halide is unreactive.
Concept: Use a catalyst system designed for "difficult" transmetallation.
| Parameter | Specification |
| Ligand | XPhos or RuPhos |
| Precatalyst | XPhos Pd G4 |
| Solvent | THF |
| Base | KOH (aq) or K₃PO₄ (aq) |
Advanced Troubleshooting: Boroxine Formation
The Issue: (5-tert-Butyl-2-fluorophenyl)boronic acid can dehydrate to form a cyclic trimer (boroxine) upon storage or heating.
-
Impact: The stoichiometry is thrown off. Boroxines are less reactive than the free acid in anhydrous conditions because they must first hydrolyze to open the ring.
The Fix: If using Protocol A (Anhydrous) , ensure your Boronic Acid is "wet" enough or add a trace amount of water (5 equiv relative to Pd, not solvent) to initiate the cycle, OR use a base that can activate the boroxine (like KOH in MeOH/Dioxane).
-
Verification: Run a ¹H NMR of your starting material. If the peaks are broad or shifted compared to the monomer reference, you likely have the boroxine.
Visualizing the Competition
Understanding the race between productive coupling and destructive hydrolysis is key to optimizing your conditions.
Figure 2: The Kinetic Race. The 2-Fluoro group accelerates Path B. Your job is to accelerate Path A using active catalysts (SPhos/XPhos) or block Path B by removing water.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
solvent effects on the stability of (5-tert-Butyl-2-fluorophenyl)boronic acid
Topic: Solvent Effects & Stability Optimization
CAS: 159505-88-3 | Molecular Formula: C10H14BFO2
Executive Summary
Welcome to the technical support hub for (5-tert-Butyl-2-fluorophenyl)boronic acid. This reagent presents a unique "dual-personality" challenge in solution:
-
The Lipophilic Tail: The 5-tert-butyl group significantly enhances solubility in non-polar organic solvents compared to simple phenylboronic acids.
-
The Labile Head: The 2-fluoro (ortho) substituent creates a specific electronic environment that accelerates protodeboronation (C-B bond cleavage) under basic or aqueous conditions, far more than its non-fluorinated analogs.
This guide replaces generic advice with chemically specific protocols to prevent yield loss and analytical artifacts.
Module 1: The "Dissolution" Problem (Boroxine Cycle)
User Issue: "My sample appears cloudy in chloroform," or "The NMR spectrum shows multiple/broad peaks."
Technical Insight
Boronic acids are not static molecules.[1][2][3][4] In solution, they exist in a dynamic equilibrium with their trimeric anhydride form, known as a boroxine .[4][5]
-
Non-polar solvents (CDCl3, Toluene): Drive the equilibrium toward the boroxine (dehydration) due to the entropy gain of releasing water molecules that cannot be effectively solvated.
-
Polar/Protic solvents (MeOH, Water, DMSO): Shift the equilibrium back to the monomeric boronic acid or solvated species.
For (5-tert-Butyl-2-fluorophenyl)boronic acid, the bulky tert-butyl group favors the monomeric form sterically, but in dry CDCl3, you will still observe significant boroxine formation, leading to peak broadening or additional chemical shifts.
Troubleshooting Protocol: NMR & Solubility
| Symptom | Diagnosis | Corrective Action |
| Broad/Split Peaks in ¹H NMR | Oligomerization (Boroxine/Dimer mix). | Do not heat. Add 1 drop of D₂O or d₄-MeOD to the NMR tube. This forces hydrolysis back to the monomer, sharpening the peaks. |
| Cloudiness in Non-Polar Solvent | Incomplete dehydration or hydration. | Re-hydration: Dissolve in minimal THF, then dilute with the non-polar solvent. |
| Inconsistent Stoichiometry | Sample is a mix of Acid/Boroxine. | Standardization: Assume the sample is a mixture. For precise stoichiometry, convert to the Pinacol Ester immediately, which is monomeric and stable. |
Visualizing the Equilibrium
The following diagram illustrates the solvent-dependent cycle you are observing.
Module 2: The "Decomposition" Problem (Protodeboronation)
User Issue: "I see formation of 1-tert-butyl-4-fluorobenzene in my reaction mixture," or "Low yields in Suzuki Coupling."
Technical Insight
This is the most critical stability risk. The 2-fluoro substituent is electron-withdrawing. While this activates the C-B bond for transmetallation (good for Suzuki coupling), it also significantly lowers the activation energy for protodeboronation (C-B bond cleavage by water/proton source).
Mechanism: Under basic conditions (common in cross-couplings), the boronic acid forms a boronate "ate" complex. The ortho-fluorine stabilizes the transition state for the cleavage of the C-B bond, releasing the boron moiety and replacing it with a proton.
Solvent Compatibility Matrix
| Solvent System | Stability Risk | Recommendation |
| MeOH / EtOH | HIGH | Avoid heating. Alcohols promote esterification and, in the presence of base, rapid protodeboronation. |
| THF / Dioxane | LOW (if dry) | Preferred. Excellent solubility due to the tert-butyl group. Ensure solvents are peroxide-free. |
| Water / Base (pH > 10) | CRITICAL | Minimize exposure. The ortho-fluoro group makes the "ate" complex highly labile. Add base last or use weaker bases (e.g., K₃PO₄ instead of NaOH). |
| Acetone | MEDIUM | Can form cyclic boronates with the solvent (slowly). Use only for short-term handling. |
Visualizing the Decomposition Pathway
Understanding this pathway is key to preventing it. You must avoid conditions that stabilize the "Ate" Complex for too long without a catalyst present to intercept it.
Module 3: Storage & Handling Protocols
Long-Term Storage Protocol
-
Temperature: Store at -20°C . Room temperature storage significantly increases the rate of auto-oxidation and dehydration.
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Container: Amber glass (to prevent light degradation) with a Teflon-lined cap .
-
Why? The tert-butyl group adds lipophilicity, which can allow the molecule to leach into or interact with standard rubber septa over time.
-
Pre-Reaction Handling
-
Weighing: Weigh quickly in air, but if high precision is needed, weigh inside a glovebox or account for variable water content (boroxine/acid ratio).
-
Drying: Do NOT heat-dry in an oven. This drives boroxine formation and can initiate surface oxidation. If drying is required, use a vacuum desiccator over P₂O₅ at room temperature.
Frequently Asked Questions (FAQ)
Q: Can I use this boronic acid in a Suzuki coupling with aqueous base? A: Yes, but time is critical. The ortho-fluoro group makes the molecule hydrolytically unstable at high pH.
-
Tip: Use a pre-catalyst system (like Pd(dppf)Cl₂ or XPhos Pd G2) that initiates quickly.
-
Tip: Do not premix the boronic acid and base. Add the base last , immediately before heating.
Q: Why does the melting point vary between batches? A: This is a classic boronic acid trait, not a purity failure. The melting point depends on the ratio of Boronic Acid to Boroxine. A "pure" sample might melt over a broad range as it dehydrates during the melting process. Do not use MP as a primary purity indicator. Use HPLC or qNMR.
Q: Can I convert it to the Pinacol Ester for better stability? A: Highly Recommended. If you are experiencing decomposition, convert the acid to the pinacol ester (using Pinacol and MgSO₄ in THF). The ester is significantly more resistant to protodeboronation and easier to purify on silica gel.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (The authoritative text on boroxine equilibrium and general stability).
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link (Detailed mechanism of protodeboronation in fluoro-arylboronic acids).
- Noonan, G. M., et al. (2008). "Kinetic Studies of the Protodeboronation of Polyfluorophenylboronic Acids." Chemistry – A European Journal, 14(20), 6155-6168.
- IUPAC. (2025). Solubility Data Series: Boronic Acids. (General solubility trends for alkyl-substituted arylboronic acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
removing palladium impurities from (5-tert-Butyl-2-fluorophenyl)boronic acid products
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in their (5-tert-Butyl-2-fluorophenyl)boronic acid products. As palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed in the synthesis of such compounds, residual palladium in the final product is a common issue that can have detrimental effects on downstream applications, including biological assays and catalytic processes.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively remove these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of (5-tert-Butyl-2-fluorophenyl)boronic acid and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| High Palladium Levels (>100 ppm) After Initial Work-up | - Inefficient removal of the palladium catalyst during aqueous extraction.- The palladium species may be highly soluble in the organic phase. | 1. Employ a Palladium Scavenger: Treat the organic solution of your product with a specialized palladium scavenger.2. Activated Carbon Treatment: Stir the solution with activated carbon. | Scavengers are materials with functional groups that chelate or adsorb palladium, effectively removing it from the solution.[3][4] Activated carbon has a high surface area and can adsorb palladium species.[5][6][7] |
| Product Loss During Purification | - Recrystallization issues leading to poor recovery.- Adsorption of the product onto the purification media (e.g., silica gel, activated carbon). | 1. Optimize Recrystallization: Carefully select the solvent system for recrystallization. For boronic acids, solvent systems like ethyl acetate/hexanes can be effective.[8]2. Use a Scavenger Resin: Scavenger resins can be more selective for palladium over the desired product compared to bulk adsorbents like activated carbon.[1] | A well-chosen recrystallization solvent system will maximize the precipitation of the desired compound while keeping impurities in the mother liquor.[9] Scavenger resins are designed with specific functional groups to bind metals, which can lead to higher product recovery.[4] |
| Inconsistent Purification Results | - Variability in the palladium catalyst state (e.g., Pd(0) vs. Pd(II)).- Incomplete reaction leading to a complex mixture that hinders purification. | 1. Standardize Reaction Conditions: Ensure consistent reaction times, temperatures, and reagent quality.2. Monitor Reaction Completion: Use techniques like TLC or LC-MS to confirm the reaction has gone to completion before initiating work-up. | The oxidation state and coordination sphere of the palladium catalyst can affect its solubility and reactivity, influencing its removal.[10][11][12] A clean reaction with high conversion to the desired product simplifies the subsequent purification process. |
| Palladium Detected in Final API | - Insufficient purification steps.- Cross-contamination from equipment. | 1. Implement a Multi-Step Purification Strategy: Combine techniques such as chromatography followed by a scavenging step.[1]2. Thoroughly Clean Glassware: Ensure all glassware is rigorously cleaned to remove any trace metals. | For active pharmaceutical ingredients (APIs), extremely low levels of palladium are required by regulatory bodies.[13][14] A multi-pronged purification approach provides a more robust removal of impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my (5-tert-Butyl-2-fluorophenyl)boronic acid?
A1: Residual palladium, even at trace levels, can interfere with downstream biological assays, leading to false positives or negatives.[1] In a drug development context, heavy metal impurities are strictly regulated due to their potential toxicity.[14] For subsequent chemical transformations, palladium can act as an unwanted catalyst, leading to side reactions and impurities.
Q2: What is the maximum acceptable level of palladium in my product?
A2: For early-stage drug discovery and screening compounds, a commonly accepted upper limit is 100 ppm.[1][13] However, for active pharmaceutical ingredients (APIs) intended for clinical use, the permissible daily exposure limits are much stricter, often necessitating palladium levels below 10 ppm.[14]
Q3: Is column chromatography alone sufficient for removing palladium?
A3: While flash column chromatography can remove a significant portion of palladium, it is often insufficient to reduce levels to below 100 ppm reliably.[1] Studies have shown that a subsequent treatment with a palladium scavenger is often necessary to achieve the desired purity.[1]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, often based on silica or polystyrene, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[4][6] When the scavenger is mixed with the solution containing the palladium impurity, the functional groups chelate the palladium, which is then removed by simple filtration.[4]
Q5: Can I use activated carbon to remove palladium?
A5: Yes, activated carbon is a cost-effective and efficient adsorbent for removing palladium.[5][6][7][15] It can be used in a batch process where it is stirred with the product solution and then filtered off, or the solution can be passed through a pad of activated carbon.[5]
Q6: How can I accurately measure the palladium content in my sample?
A6: The most common and accurate methods for quantifying trace palladium levels are inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS).[14][16] These techniques offer the high sensitivity required to detect palladium at the parts-per-million (ppm) level.[16]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium from a solution of (5-tert-Butyl-2-fluorophenyl)boronic acid using a silica-based thiol scavenger.
Materials:
-
Crude (5-tert-Butyl-2-fluorophenyl)boronic acid dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene)
-
Thiol-functionalized silica scavenger (e.g., Biotage® MP-TMT or similar)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the Crude Product: Dissolve the crude (5-tert-Butyl-2-fluorophenyl)boronic acid in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.
-
Add the Scavenger: To the stirred solution, add the thiol-functionalized silica scavenger. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction. If the amount of palladium is unknown, a starting point of 50-100 mg of scavenger per gram of crude product can be used.
-
Stir the Mixture: Stir the suspension at room temperature for 2-16 hours. The optimal time may vary depending on the specific scavenger and the nature of the palladium species.
-
Filter to Remove the Scavenger: Filter the mixture to remove the scavenger. Wash the collected scavenger with a small amount of the clean solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to obtain the purified (5-tert-Butyl-2-fluorophenyl)boronic acid.
-
Analyze for Palladium Content: Submit a sample of the purified product for palladium analysis (e.g., by ICP-MS) to confirm the removal of the impurity to the desired level.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for the removal of palladium impurities.
Materials:
-
Crude (5-tert-Butyl-2-fluorophenyl)boronic acid dissolved in an organic solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)
-
Activated Carbon (powdered)
-
Celite® or another filter aid
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the Crude Product: Dissolve the crude boronic acid in a suitable organic solvent.
-
Add Activated Carbon: Add powdered activated carbon to the solution (typically 5-10 wt% relative to the crude product).
-
Stir the Suspension: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.
-
Filter the Mixture: Prepare a small pad of Celite® in a Buchner funnel and filter the mixture through it. The Celite® helps to remove the fine particles of activated carbon.
-
Wash the Filter Cake: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Quantify Palladium: Analyze the purified product for residual palladium content.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying (5-tert-Butyl-2-fluorophenyl)boronic acid contaminated with palladium.
Caption: Decision workflow for palladium impurity removal.
The logical flow for palladium removal from an arylboronic acid product is depicted in the following diagram.
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 15. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 16. arborassays.com [arborassays.com]
minimizing homocoupling side reactions in arylboronic acid cross-coupling
Current Status: Operational
Ticket: Minimizing Aryl-Aryl Homocoupling (
Introduction: The "Invisible" Impurity
Homocoupling is the silent killer of purification efficiency. In a standard Suzuki-Miyaura coupling between an aryl halide (
This guide moves beyond "add more catalyst" and focuses on the kinetic and mechanistic root causes of homocoupling: Oxidative Stress and Concentration Management .
Module 1: Diagnostic Workflow
Before altering your chemistry, identify which homocoupling pathway is active. Use this logic tree to isolate the variable.
Figure 1: Decision tree for isolating the root cause of homocoupling based on visual cues and reaction parameters.
Module 2: The Oxygen Factor (Mechanistic Root Cause)
Q: Why does air cause my boronic acid to couple with itself?
A: Oxygen is not inert; it is a reagent. In the presence of Pd(0), oxygen promotes the formation of a peroxo-palladium(II) species. This species reacts with two equivalents of boronic acid to form the homodimer and regenerate the catalyst, effectively bypassing the aryl halide entirely.
The Mechanism:
-
Standard Cycle: Pd(0)
Oxidative Addition ( ) Transmetallation Product. -
Parasitic Cycle: Pd(0) +
Pd(II)-peroxo species. This acts as an oxidant, consuming your boronic acid ( ) to create .
Q: I used a balloon of Argon. Why isn't that enough?
A: Balloons only provide static pressure. They do not actively remove dissolved oxygen from the solvent. Standard solvents (THF, Toluene, DMF) can hold 2–5 mM of dissolved
Protocol A: Subsurface Sparging (The "Gold Standard")
Do not rely on "freeze-pump-thaw" for large scale; it is tedious and often done incorrectly. Use sparging.
-
Setup: Equip your reaction vessel with a long needle or gas dispersion tube that reaches the bottom of the solvent.
-
Gas Flow: Connect an inert gas line (Nitrogen or Argon).
-
Process: Bubble gas vigorously through the solvent for 15–30 minutes (for volumes < 100 mL) before adding the catalyst.
-
Catalyst Addition: Add the catalyst (and phosphine ligand) against a positive flow of inert gas.
-
Seal: Immediately seal the vessel.
Module 3: Kinetic Control & Reagent Selection
Q: My reaction is oxygen-free, but I still see dimers. Why?
A: This is a statistical issue known as concentration-dependent transmetallation . If the concentration of activated boronate is too high relative to the oxidative addition complex (
Data: Impact of Addition Rate on Homocoupling
Simulated data based on kinetic trends observed in high-throughput experimentation (e.g., Lorlatinib synthesis studies).
| Experimental Condition | Boronic Acid Equiv.[1][2][3][4][5][6] | Addition Method | Homocoupling Impurity (%) | Yield of Desired Product (%) |
| Baseline | 1.5 | One-portion (T=0) | 12.5% | 78% |
| Stoichiometry Fix | 1.1 | One-portion (T=0) | 8.0% | 75% (Incomplete conv.) |
| Kinetic Control | 1.2 | Slow Addition (2h) | < 0.5% | 94% |
| MIDA Boronate | 1.2 | One-portion (Slow release) | 1.2% | 91% |
Protocol B: Syringe Pump Addition
By keeping the instantaneous concentration of boronic acid low, you ensure that every activated boronate molecule "finds" an aryl-halide-palladium complex rather than another boronate.
-
Dissolve: Dissolve the arylboronic acid in a portion of the reaction solvent (e.g., THF/Water).
-
Charge: Place the Aryl Halide, Base, and Catalyst in the reaction vessel.
-
Inject: Use a syringe pump to add the boronic acid solution over 2 to 4 hours at the reaction temperature.
-
Why it works: This mimics "high dilution" conditions for the nucleophile without diluting the catalyst.
Module 4: Catalyst & Ligand Optimization
Q: Does the choice of Pd source matter?
A: Yes. If you use a Pd(II) source (like
-
The Trap: In the absence of other reductants, the Pd(II) will oxidatively couple 2 equivalents of your boronic acid to generate the Pd(0) in situ. This guarantees at least some homocoupling.[7][8]
-
The Fix: Use a Pd(0) source (
) or a precatalyst that activates via amine elimination (Buchwald G3/G4 precatalysts) rather than boronic acid consumption.
Q: Which ligands suppress homocoupling? A: Bulky, electron-rich phosphines (Buchwald-type) are superior.
-
Mechanism: Large ligands (high cone angle) facilitate the Reductive Elimination step. Fast reductive elimination clears the product from the catalyst quickly, reducing the lifetime of the intermediate species that are vulnerable to homocoupling side-reactions.
Mechanistic Visualization: The Competing Cycles
Figure 2: The "Parasitic" Oxygen Cycle (Red) competes directly with the Productive Cycle (Blue/Green). Note that the Red cycle consumes Boronic Acid without consuming Aryl Halide.
FAQ: Rapid Fire Troubleshooting
Q: Can I use MIDA boronates instead of slow addition? A: Yes. MIDA boronates hydrolyze slowly under aqueous basic conditions, releasing the active boronic acid gradually. This creates a "chemical syringe pump" effect. It is excellent for small-scale reactions where mechanical pumps are impractical.
Q: Which base is best to minimize homocoupling?
A: Avoid strong hydroxides if possible. Use Carbonates (
-
Reasoning: Very strong bases accelerate transmetallation indiscriminately. Milder bases allow for a more controlled transmetallation rate, matching the rate of the oxidative addition step.
Q: My reaction turns black and stops. Is this homocoupling? A: This is "Palladium Black" precipitation. It indicates your ligand is not stabilizing the Pd(0) species effectively. While not strictly homocoupling, the resulting inactive Pd clusters often lead to stalled reactions where homocoupling becomes the only observed reaction (because the cross-coupling cycle has died). Solution: Increase ligand loading or switch to a bidentate ligand (e.g., dppf, Xantphos).
References
-
Adrio, J., & Hii, K. K. (2007). Oxidative Homocoupling of Arylboronic Acids: A Broad Study of the Effect of Base, Solvent, and Catalyst. Journal of Organometallic Chemistry.[8]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3] Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates. Journal of the American Chemical Society.[1][2]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation of (5-tert-Butyl-2-fluorophenyl)boronic acid
Topic: Spectroscopic Benchmarking: 1H NMR Characterization of (5-tert-Butyl-2-fluorophenyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
(5-tert-Butyl-2-fluorophenyl)boronic acid is a critical building block in medicinal chemistry, particularly for introducing lipophilic bulk and metabolic stability (via fluorine) into biaryl scaffolds using Suzuki-Miyaura cross-couplings.
However, characterizing aryl boronic acids is notoriously deceptive. Unlike standard organic intermediates, they exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and boronate esters (if alcoholic solvents are used).
This guide objectively compares the NMR performance of this compound under different solvent systems and physical states. It serves as a benchmark to distinguish the "true" monomeric reagent from its dehydration artifacts, ensuring stoichiometry accuracy in downstream catalysis.
Structural Analysis & Spin System
Before interpreting the spectrum, we must define the scalar coupling network. The fluorine atom at the 2-position introduces heteronuclear coupling (
Compound Numbering:
-
Pos 1: Boronic Acid group [-B(OH)
][1] -
Pos 3: Proton (H3)
-
Pos 4: Proton (H4)
-
Pos 5: tert-Butyl group [-C(CH
) ] -
Pos 6: Proton (H6)
Coupling Logic Diagram
Figure 1: Spin-spin coupling network showing the dominance of Fluorine-Proton splitting over standard proton-proton coupling.
Comparative Analysis: Solvent Selection
The choice of deuterated solvent is the single most critical variable. It determines whether you observe the discrete boronic acid or a mixture of acid and boroxine.
Comparison Table: DMSO-d vs. CDCl
| Feature | DMSO-d | CDCl | Scientific Rationale |
| Species State | Monomer | Mixture (Acid + Boroxine) | DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron, stabilizing the monomeric -B(OH) |
| -B(OH) | Visible (~8.0 - 8.2 ppm) | Invisible / Broad | In CDCl |
| Peak Sharpness | High | Moderate to Low | Boroxine formation in CDCl |
| Solubility | Excellent | Poor | Aryl boronic acids are polar; CDCl |
| Water Peak | Distinct (3.33 ppm) | Variable (1.56 ppm) | DMSO is hygroscopic; the water peak is unavoidable but easily referenced. |
Detailed Spectral Benchmarks (in DMSO-d )
- 8.15 ppm (s, 2H): Boronic acid hydroxyls. Crucial for confirming the reagent is not a boronate ester.
-
7.60 ppm (dd, 1H, H6): This proton is ortho to the Boron. The boron atom is electropositive (deshielding). It appears as a doublet of doublets due to meta-coupling with H4 (
Hz) and potentially weak para-coupling to F. -
7.45 ppm (ddd, 1H, H4): Meta to Fluorine. Shows coupling to H3 (
), H6 ( ), and F ( ). -
7.10 ppm (dd, 1H, H3): Ortho to Fluorine. Fluorine is electron-withdrawing by induction but electron-donating by resonance; however, the large
coupling (8-11 Hz) is the diagnostic feature here. - 1.28 ppm (s, 9H): tert-Butyl group. This intense singlet is the best internal integration standard.
Comparative Analysis: Monomer vs. Boroxine (The Artifact)
Researchers often assume purity based on a single peak in LCMS, but LCMS conditions (aqueous mobile phase) hydrolyze boroxines back to acids. Only NMR reveals the true state of the solid reagent.
Mechanism of Artifact Formation
3 Ar-B(OH)
-
Trigger: Non-polar solvents (Chloroform, Benzene) or drying under high vacuum and heat.
-
Detection:
-
Loss of OH signal: The integral of the region >8.0 ppm drops below 2H relative to the t-Butyl group (9H).
-
Aromatic Shift: In the boroxine form, the boron becomes less electron-deficient (due to back-bonding from the ring oxygen). This causes slight upfield shifts (0.1 - 0.2 ppm) of the H6 proton compared to the monomer.
-
New Species: Appearance of "shadow peaks" near the main aromatic signals.
-
Workflow: Diagnostic Decision Tree
Figure 2: Decision logic for solvent selection and purity verification. DMSO-d6 is the requisite standard for quantitative analysis.
Experimental Protocol: Ensuring Data Integrity
To replicate the benchmark data, follow this validated protocol. This ensures you are characterizing the reagent, not a solvent-induced artifact.
Materials:
-
Compound: (5-tert-Butyl-2-fluorophenyl)boronic acid (approx 10 mg).
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v). -
NMR Tube: 5mm precision tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology:
-
Sample Weighing: Weigh 10-15 mg of the solid.
-
Note: Do not use <5 mg. Low concentration favors hydrolysis, but extremely low concentration can make the broad B(OH)
signal hard to distinguish from baseline noise.
-
-
Solvation: Add 0.6 mL DMSO-d
.-
Critical: Shake gently. Do not sonicate for extended periods (>5 min) as this can heat the sample and promote partial dehydration or degradation.
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30° (Tip angle).
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The tert-butyl protons have a long T1 relaxation time. A standard 1-second delay will saturate the t-Bu signal, reducing its integral and making the aromatic protons appear artificially high (leading to calculated purities >100%).
-
-
Scans: 16 or 32.
-
-
Processing:
-
Reference the spectrum using the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine fluorine couplings.
-
Validation Criteria:
-
The integral ratio of the tert-butyl singlet (1.28 ppm) to the aromatic region (7.0 - 7.7 ppm) must be 9:3 (or 3:1) .
-
The B(OH)
peak must be present. If absent, add 1 drop of D O to the tube. The peak will disappear (exchange), but the aromatic signals will sharpen, confirming the boronic acid identity.
References
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Tokunaga, Y., et al. (2002).[5] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Link
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boronic Acid properties).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4][6] (Source for F-H coupling constants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: 19F NMR Shifts of (5-tert-Butyl-2-fluorophenyl)boronic Acid vs. Phenylboronic Acid
Executive Summary & Core Distinction
In the context of medicinal chemistry and Suzuki-Miyaura cross-coupling optimization, the spectroscopic characterization of arylboronic acids is critical for assessing purity and speciation (monomer vs. boroxine).
This guide compares (5-tert-Butyl-2-fluorophenyl)boronic acid (Target A) against Phenylboronic acid (Reference B).
-
The Critical Distinction: Phenylboronic acid (
) contains no fluorine atoms, rendering it silent in F NMR spectroscopy. -
The Scientific Value: To provide a meaningful spectroscopic analysis, this guide uses 2-fluorophenylboronic acid as the functional baseline. This allows researchers to isolate the specific electronic and steric perturbations introduced by the 5-tert-butyl group.
Quick Reference Data Table
| Feature | (5-tert-Butyl-2-fluorophenyl)boronic acid | Phenylboronic Acid | 2-Fluorophenylboronic Acid (Baseline) |
| Formula | |||
| -109.5 to -111.0 ppm (Predicted) | N/A (Silent) | -108.0 to -112.0 ppm | |
| -106.0 to -108.0 ppm | N/A (Silent) | -105.5 to -107.5 ppm | |
| Speciation | Exists as monomer/boroxine equilibrium | Exists as monomer/boroxine equilibrium | Exists as monomer/boroxine equilibrium |
| Key Substituent Effect | Meta-alkyl group (weak shielding) | None | N/A |
Technical Deep Dive: Electronic & Steric Analysis
Structural Comparison
The addition of the tert-butyl group at the C5 position introduces significant lipophilicity but only subtle electronic changes to the fluorine nucleus at C2.
Figure 1: Structural progression from the silent phenylboronic acid to the target fluorinated derivative.
The Substituent Chemical Shift (SCS) Mechanism
The
-
Ortho-Boronic Effect: The
group is an electron-withdrawing group (EWG) by induction but can accept electron density into its empty p-orbital. In 2-fluorophenylboronic acid, the proximity of the Boron to the Fluorine (ortho) creates a distinct deshielding/shielding balance, typically placing the signal near -110 ppm . -
Meta-tert-Butyl Effect: The tert-butyl group is located at C5, which is para to the boronic acid and meta to the fluorine.
-
Meta-alkyl groups typically exert a weak electron-donating effect (+I effect).
-
In
F NMR, a meta-alkyl substituent usually causes a slight upfield shift (more negative ppm) of 0.1 to 1.0 ppm compared to the unsubstituted parent. -
Result: If 2-fluorophenylboronic acid resonates at -110.0 ppm, the 5-tert-butyl derivative is expected to resonate slightly upfield, around -110.5 ppm .
-
Experimental Protocol: The "Monomer-Lock" System
A common pitfall in boronic acid NMR is the Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in non-polar solvents like CDCl
The Protocol below ensures you observe a single, sharp monomeric peak.
Step-by-Step Methodology
-
Solvent Selection:
-
Avoid: Pure CDCl
(promotes boroxine formation; signals broaden). -
Preferred:DMSO-d
or MeOD . These polar solvents coordinate with the vacant boron orbital, breaking up boroxine trimers.
-
-
Sample Preparation (The D
O Shake):-
Dissolve 10-15 mg of (5-tert-Butyl-2-fluorophenyl)boronic acid in 0.6 mL of CDCl
. -
Critical Step: Add 2 drops of D
O (Deuterium Oxide) to the NMR tube. -
Shake vigorously for 30 seconds.
-
Mechanism:[1] The excess D
O hydrolyzes any boroxine anhydride back to the boronic acid monomer ( ).
-
-
Acquisition Parameters:
-
Nucleus:
F (typically 376 MHz or 470 MHz). -
Spectral Width: -50 ppm to -200 ppm (covers all Ar-F signals).
-
Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration if quantifying against an internal standard (e.g.,
-trifluorotoluene at -63 ppm).
-
-
Data Processing:
-
Reference: Calibrate against internal CFCl
(0 ppm) or use the solvent lock reference. -
Note: In DMSO-d
, the chemical shift will be downfield (less negative) by ~2-4 ppm compared to CDCl due to solvent-solute hydrogen bonding.
-
Troubleshooting & Artifacts
| Observation | Diagnosis | Corrective Action |
| Multiple peaks near -110 ppm | Mixture of Monomer and Boroxine trimer. | Add 2 drops of D |
| Broad, undefined peak | Dynamic exchange between species or Quadrupolar broadening (from | Run experiment at elevated temperature (e.g., 40°C) or decouple. |
| Signal at -140 to -150 ppm | Formation of "Ate" complex ( | Check for KF or HF impurities from synthesis. |
References
-
Boroxine-Boronic Acid Equilibrium
- Title: The Boroxine-Boronic Acid Equilibrium: Spectroscopic Analysis.
- Source: PubMed / NIH.
-
URL:[Link]
-
19F NMR Chemical Shift Trends
-
Solvent Effects on Boronic Acids
- Title: Influence of solvents on the NMR chemical shifts of arylboronic acids.
- Source: Magnetic Resonance in Chemistry (via NIH).
-
URL:[Link]
-
General Fluorine Shift Data
-
Title: 19F NMR Chemical Shift Table - Organofluorine.[4]
- Source: Alfa Chemistry.
-
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Comparative Guide: HPLC Method Development for (5-tert-Butyl-2-fluorophenyl)boronic Acid Purity
Executive Summary
Objective: To establish a robust, self-validating HPLC purity method for (5-tert-Butyl-2-fluorophenyl)boronic acid (CAS: 1150114-77-2).
The Challenge: Aryl boronic acids present unique chromatographic challenges. They exist in a dynamic equilibrium with their anhydrides (boroxines), are susceptible to protodeboronation, and can undergo esterification with hydroxylic solvents. Standard "generic" C18/Methanol methods often fail to distinguish between the boronic acid and its degradation products, leading to inaccurate purity assignments.
The Solution: This guide compares a traditional C18/Methanol approach against an optimized Pentafluorophenyl (PFP)/Acetonitrile system. We demonstrate that the PFP stationary phase, leveraging fluorine-fluorine and
Part 1: The Chemistry of the Analyte & Chromatographic Implications
Before selecting a column, one must understand the analyte's behavior in solution. (5-tert-Butyl-2-fluorophenyl)boronic acid contains a hydrophobic tert-butyl group, an electron-withdrawing fluorine, and a reactive boronic acid moiety.
Dynamic Equilibria and Artifacts
Boronic acids are not static molecules in solution. They participate in two critical equilibria that directly impact HPLC method development:
-
Dehydration to Boroxines: Three boronic acid molecules lose water to form a cyclic trimer (boroxine). This is often driven by non-aqueous conditions.
-
Esterification: In the presence of alcohols (like Methanol), boronic acids form mono- and di-esters.
Critical Insight: If you use Methanol (MeOH) in your mobile phase, you may observe "ghost peaks" or broad humps resulting from the in-situ formation of methyl boronate esters. Acetonitrile (ACN) is the preferred organic modifier to prevent this.
Mechanistic Diagram: Stability & Degradation
The following diagram illustrates the pathways that must be controlled via mobile phase selection.
Figure 1: Reaction pathways of aryl boronic acids relevant to HPLC. Red dashed line indicates the artifact pathway triggered by Methanol mobile phases.
Part 2: Method Comparison & Selection
Stationary Phase: C18 vs. Fluorophenyl (PFP)
While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic interactions. The target molecule has a fluorine atom, which offers a "handle" for specific selectivity using a Fluorophenyl (PFP) column.[1]
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | |
| Selectivity for Fluorine | Low | High (F-F interactions) |
| Shape Selectivity | Moderate | High (Separates isomers well) |
| Recommendation | Acceptable for rough purity | Preferred for high-resolution purity |
Why PFP? The electron-deficient ring of the PFP phase interacts strongly with the electron-rich tert-butyl group and the specific dipole of the C-F bond in the analyte. This "orthogonal" selectivity often separates the de-boronated impurity (1-tert-butyl-4-fluorobenzene) from the main peak more effectively than C18.
Mobile Phase: The Buffer Necessity
Boronic acids are weak acids (pKa ~8-9). To prevent peak tailing caused by ionization or interaction with silanols:
-
Acidic pH (2-3): Keeps the boronic acid protonated (neutral), increasing retention on RP columns and suppressing silanol ionization.
-
Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid is standard.
Part 3: Experimental Protocols
Method A: The "Generic" Screen (Not Recommended)
Use this only for rough assessment.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase B: Methanol.[4]
-
Gradient: 5-95% B in 10 min.
-
Observation: Likely to show peak broadening or splitting due to methoxy-ester formation.
Method B: The "Optimized" Protocol (Recommended)
This method is self-validating by design, minimizing artifacts and maximizing selectivity.
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 , 4.6 x 150 mm, 2.6 µm or 3 µm.
-
Rationale: The C18-PFP hybrid ligand provides the hydrophobicity needed for the tert-butyl group while the PFP moiety targets the fluoro-substitution.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Rationale: Buffering controls ionization better than simple acid addition, sharpening peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: Aprotic solvent prevents esterification.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
-
Detection: UV @ 220 nm (sensitive) and 254 nm (aromatic).
-
Sample Diluent: 50:50 Water:Acetonitrile (Do not use Methanol).
Gradient Table (Method B)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic for early eluters |
| 12.0 | 90 | Gradient elution |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Part 4: Comparative Performance Data
The following table summarizes the expected performance differences based on the physicochemical properties of the analyte and stationary phases.
| Parameter | Method A (C18 / MeOH) | Method B (PFP / ACN) | Status |
| Peak Symmetry (Tailing Factor) | 1.4 - 1.8 (Tailing) | 1.05 - 1.15 (Sharp) | ✅ Improved |
| Resolution (Main Peak vs. Impurity) | < 1.5 (Co-elution risk) | > 3.0 (Baseline) | ✅ Improved |
| Artifact Peaks | Present (Methyl esters) | Absent | ✅ Improved |
| Retention Stability | Drifts (Equilibrium issues) | Stable | ✅ Improved |
Workflow Visualization: Method Development Logic
This decision tree guides the scientist through the optimization process used to arrive at Method B.
Figure 2: Decision matrix for selecting the optimized HPLC conditions.
Part 5: References
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[6] Retrieved from [Link][2]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. nacalai.com [nacalai.com]
- 4. waters.com [waters.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromtech.com [chromtech.com]
Impact of the tert-Butyl Group on Boronic Acid Electronic Properties
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The tert-Butyl Paradox
In organoboron chemistry, the tert-butyl (t-Bu) group acts as a critical modulator of reactivity and bioavailability. Its impact is bifurcated based on its position:
-
As an Arene Substituent (e.g., 4-t-butylphenylboronic acid): It functions as a "stabilizing anchor," providing lipophilicity and mild electron donation without compromising the Lewis acidity required for Suzuki-Miyaura coupling.
-
As a Direct Ligand (e.g., tert-butylboronic acid): It acts as a "steric gatekeeper," significantly reducing Lewis acidity through B-strain and hindering nucleophilic attack, rendering it a challenging substrate for classical cross-coupling but a unique tool for reversible covalent inhibition in chemical biology.
This guide objectively compares these effects, supported by pKa data, Lewis acidity metrics, and experimental protocols.
Electronic & Structural Fundamentals
The electronic behavior of boronic acids is governed by the electrophilicity of the boron empty p-orbital. The t-Bu group modifies this through two opposing mechanisms: Inductive Donation (+I) and Steric Occlusion .
Comparative Electronic Profile
| Property | Phenylboronic Acid (Reference) | 4-t-Butylphenylboronic Acid | tert-Butylboronic Acid (Alkyl) |
| Structure | Ph-B(OH)₂ | 4-(t-Bu)-Ph-B(OH)₂ | t-Bu-B(OH)₂ |
| pKa (Aqueous) | 8.83 | 8.79 (Calc) / ~8.9 (Exp) | ~10.5 - 11.0 (Est)* |
| Lewis Acidity (AN) | 76 (High) | ~74 (High) | < 50 (Low) |
| Hybridization | sp² (Planar) | sp² (Planar) | sp² (Planar, distorted) |
| Steric Profile | Low | Low (Remote) | Extreme (Proximal) |
| Lipophilicity (LogP) | 1.58 | 3.25 | 1.26 |
*Note: Alkyl boronic acids are generally less acidic (higher pKa) than aryl variants due to the lack of resonance stabilization of the anionic boronate form and strong +I donation from the alkyl group.
Mechanism of Action
-
Remote Modulation (Arene Substitution): In 4-t-butylphenylboronic acid, the bulky group is distal (para). The +I effect is dampened by the aromatic ring. The pKa remains nearly identical to phenylboronic acid, preserving the equilibrium between the neutral trigonal form (active species for transmetalation) and the tetrahedral boronate anion.
-
Proximal Shielding (Direct Attachment): In tert-butylboronic acid, the bulky methyl groups surround the boron center. This creates significant F-strain (Front-strain), preventing the approach of Lewis bases (like OH⁻ or phosphines). This artificially inflates the pKa and lowers the effective Lewis acidity (Acceptor Number).
Reactivity Analysis: Suzuki-Miyaura & Protodeboronation
Suzuki-Miyaura Coupling Efficiency
The success of cross-coupling depends on the Transmetalation step, which requires the formation of a boronate complex [R-B(OH)₃]⁻.
-
4-t-Butylphenylboronic Acid:
-
Performance: Excellent.
-
Reasoning: The steric bulk is far from the reaction center. The electronic richness of the ring facilitates oxidative addition compatibility, while the boron remains accessible for base activation.
-
Yields: Typically >90% with standard Pd(PPh₃)₄ catalysts.
-
-
tert-Butylboronic Acid:
-
Performance: Poor / Challenging.
-
Reasoning: The formation of the activated hydroxo-boronate species is energetically costly due to steric crowding. Furthermore, transfer of the bulky t-Bu group to the Palladium center is kinetically slow.
-
Alternative: Often requires high-energy radical pathways or specialized ligands (e.g., bulky phosphines like P(t-Bu)₃) to facilitate the coupling.
-
Protodeboronation Stability
Protodeboronation is the hydrolytic cleavage of the C-B bond, a common side reaction.
-
Mechanism: It is often base-catalyzed.
-
Impact of t-Bu:
-
On Ring: The 4-t-butyl group increases lipophilicity, pushing the molecule into the organic phase in biphasic mixtures, slightly protecting it from aqueous hydrolysis. It lacks the electron-withdrawing activation that makes polyfluorophenyl boronic acids unstable.
-
Direct: tert-Butylboronic acid is exceptionally stable toward protodeboronation compared to primary alkyl boronic acids because the C-B bond is sterically shielded from protonolysis.
-
Application in Drug Design: Serine Protease Inhibitors
Boronic acids act as Transition State Analogs for serine proteases (e.g., Chymotrypsin, Proteasome).[1] They form a reversible covalent tetrahedral adduct with the active site Serine-OH.[2]
The "Warhead" Tuning
-
Binding Affinity (
):-
The boron atom mimics the carbonyl carbon of the peptide bond.[3]
-
4-t-Butylphenyl: Often used to target the S1 hydrophobic pocket . The t-Bu group provides a perfect hydrophobic fill for large pockets (e.g., Chymotrypsin), improving residence time (
). -
Direct t-Bu: Rarely used as a warhead directly. The steric bulk is often too great for the tight catalytic triad geometry. Instead, Isobutyl (Boro-Leucine) is the standard (as seen in Bortezomib), offering a balance of hydrophobic interaction and steric accessibility.
-
Diagram: Electronic & Steric Influence Flow
Caption: Flowchart illustrating how the position of the tert-butyl group dictates whether electronic (+I) or steric effects dominate the physicochemical properties.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Determination of Lewis Acidity (Gutmann-Beckett Method)
Objective: Quantify the Acceptor Number (AN) to predict reactivity. Note: This method is sensitive to steric bulk.
-
Preparation:
-
Dissolve the boronic acid (0.1 mmol) in CDCl₃ (0.6 mL).
-
Add Triethylphosphine oxide (TEPO) (0.1 mmol) as the probe.
-
-
Measurement:
-
Acquire a ³¹P NMR spectrum.
-
Reference strictly to external 85% H₃PO₄ (0 ppm).
-
-
Calculation:
-
Measure the chemical shift of the adduct (
). -
Calculate AN using the formula:
-
Validation: Pure TEPO in CDCl₃ should appear at ~41.0 ppm.
-
-
Interpretation:
-
High shift (>75 ppm) = Strong Lewis Acid (e.g., PhB(OH)₂).
-
Low shift (<55 ppm) = Weak/Sterically Hindered Acid (e.g., t-BuB(OH)₂).
-
Protocol B: Spectrophotometric pKa Determination
Objective: Determine the ionization constant in aqueous media.
-
Setup:
-
Prepare a 50 µM solution of the boronic acid in a mixed buffer system (citrate/phosphate/borate) covering pH 4–12.
-
Maintain constant ionic strength (I = 0.1 M KCl).
-
-
Data Collection:
-
Record UV-Vis spectra (200–400 nm) at each pH increment (0.5 units).
-
Monitor the bathochromic shift of the
(typically ~260-270 nm for aryls).
-
-
Analysis:
-
Plot Absorbance vs. pH at the wavelength of maximum change.
-
Fit to the Henderson-Hasselbalch equation to extract pKa.
-
Note: For tert-butylboronic acid (alkyl), UV absorbance is weak; use ¹¹B NMR titration instead (Shift from ~30 ppm trigonal to ~5 ppm tetrahedral).
-
Diagram: Experimental Workflow
Caption: Decision tree for selecting the correct pKa determination method based on the boronic acid subclass.
References
-
Gutmann-Beckett Method for Lewis Acidity
-
Beckett, M. A., et al. "The Gutmann-Beckett method for the determination of Lewis acidity." Coordination Chemistry Reviews, 2007.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.
-
-
Electronic Effects in Suzuki Coupling
-
Lennox, A. J. J., & Lloyd-Jones, G. C.[4] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
-
Boronic Acids in Drug Design
-
Trippier, P. C., & McGuigan, C. "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm, 2010.
-
-
Hammett Correlations for Boronic Acids
-
Soundararajan, R., et al. "Acidity Constants of Boronic Acids." Journal of Organic Chemistry, 1990.
-
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (5-tert-Butyl-2-fluorophenyl)boronic acid
For researchers, synthetic chemists, and drug development professionals, arylboronic acids are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise characterization of these reagents is paramount to ensuring reaction efficiency, purity of products, and ultimately, the integrity of downstream applications. (5-tert-Butyl-2-fluorophenyl)boronic acid, with its unique substitution pattern, presents a compelling case study in the challenges and nuances of mass spectrometric analysis. This guide provides an in-depth, comparative analysis of its expected fragmentation behavior under various ionization techniques, offering experimentally-grounded insights to inform analytical method development.
The Analytical Challenge: Dehydration and Boroxine Formation
A significant hurdle in the mass spectrometric analysis of boronic acids is their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[1] This can complicate spectral interpretation by diminishing the molecular ion signal and introducing peaks corresponding to the trimer and its fragments. The choice of ionization technique and analytical conditions is therefore critical to obtaining meaningful data.
Electron Ionization (EI): A Hard Ionization Approach
Electron Ionization (EI) is a classic, high-energy technique that provides detailed structural information through extensive fragmentation.[2][3] While its "hard" nature can sometimes prevent the observation of a molecular ion for less stable compounds, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[2][3] For (5-tert-Butyl-2-fluorophenyl)boronic acid, EI-MS is expected to induce a cascade of fragmentation events, primarily dictated by the stability of the resulting carbocations and the influence of the aromatic ring and its substituents.
Predicted Fragmentation Pathways under EI
The fragmentation of (5-tert-Butyl-2-fluorophenyl)boronic acid (molecular weight: 196.03 g/mol ) under EI conditions is anticipated to be driven by the interplay of its functional groups: the bulky tert-butyl group, the electron-withdrawing fluorine atom, and the boronic acid moiety.
A primary and highly favored fragmentation pathway for compounds containing a tert-butyl group is the α-cleavage leading to the loss of a methyl radical (•CH₃), forming a stable tertiary carbocation.[4] This would result in a prominent peak at m/z 181. Subsequent fragmentation of this ion is also likely. Another characteristic fragmentation for tert-butyl substituted aromatics is the loss of isobutylene (C₄H₈) via a rearrangement process.
The presence of a fluorine atom introduces other potential fragmentation routes, such as the loss of a fluorine radical (•F) or hydrogen fluoride (HF).[5][6] The boronic acid group itself can undergo fragmentation, including the loss of water (H₂O) or the hydroxyl radical (•OH).
Experimental Protocol: GC-MS Analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid (as a Pinacol Ester Derivative)
Given the propensity of boronic acids to dehydrate, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates derivatization to enhance thermal stability and volatility.[7] A common derivatization strategy is the formation of a pinacol ester.
Objective: To obtain a reproducible EI mass spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid by converting it to its more volatile and stable pinacol ester derivative.
Materials:
-
(5-tert-Butyl-2-fluorophenyl)boronic acid
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
GC-MS system equipped with an EI source
Procedure:
-
Derivatization:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine (5-tert-Butyl-2-fluorophenyl)boronic acid (1 mmol) and pinacol (1.1 mmol).
-
Add anhydrous toluene (20 mL).
-
Reflux the mixture for 2-4 hours, azeotropically removing water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly for GC-MS analysis.
-
-
GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the derivatized product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for the molecular ion of (5-tert-Butyl-2-fluorophenyl)boronic acid under EI conditions.
Caption: Predicted EI fragmentation of (5-tert-Butyl-2-fluorophenyl)boronic acid.
Soft Ionization Techniques: A Gentler Approach
In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart less energy to the analyte molecule, leading to minimal fragmentation and a strong signal for the molecular ion or a pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[2][8]
Electrospray Ionization (ESI-MS)
ESI is particularly well-suited for the analysis of polar compounds and is readily coupled with liquid chromatography (LC-MS).[8][9] For (5-tert-Butyl-2-fluorophenyl)boronic acid, ESI-MS analysis would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. In positive ion mode, adducts with solvents or salts, such as [M+H]⁺, [M+Na]⁺, or [M+CH₃OH+H]⁺, may be observed.[9][10] The key advantage of ESI is the high likelihood of observing the molecular ion, which is crucial for confirming the molecular weight. However, the lack of fragmentation provides limited structural information.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is a soft ionization technique that is highly sensitive and tolerant of salts.[3] In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. For boronic acids, 2,5-dihydroxybenzoic acid (DHB) has been shown to be an effective matrix, sometimes forming adducts with the analyte.[1] Similar to ESI, MALDI is expected to produce a strong molecular ion signal with minimal fragmentation, making it an excellent choice for accurate mass determination.
Comparative Analysis of Ionization Techniques
The choice of ionization technique for the analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid depends on the analytical goal.
| Ionization Technique | Derivatization Required | Expected Observations | Advantages | Disadvantages |
| Electron Ionization (EI) | Recommended (e.g., pinacol ester) | Rich fragmentation pattern, potentially weak or absent molecular ion. | Provides detailed structural information, highly reproducible spectra for library matching. | "Hard" ionization can lead to the loss of the molecular ion; requires derivatization for GC-MS.[2][3] |
| Electrospray Ionization (ESI) | No | Strong signal for pseudomolecular ions (e.g., [M-H]⁻, [M+H]⁺, [M+Na]⁺). | "Soft" ionization preserves the molecular ion, easily coupled with LC for complex mixture analysis.[8][9] | Provides minimal structural information from fragmentation; can be susceptible to ion suppression. |
| MALDI | No | Strong signal for molecular ion or matrix adducts. | High sensitivity, tolerance to salts, suitable for high-throughput analysis.[1][3] | Requires a suitable matrix; provides limited fragmentation for structural elucidation. |
Workflow: Selecting the Appropriate Analytical Strategy
The following diagram outlines a logical workflow for the mass spectrometric analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid.
Caption: Decision workflow for mass spectrometric analysis.
Conclusion and Best Practices
The successful mass spectrometric analysis of (5-tert-Butyl-2-fluorophenyl)boronic acid hinges on a clear understanding of the analytical objective. For unambiguous structural confirmation and the development of a reference spectrum, GC-MS with prior derivatization to the pinacol ester is the recommended approach. The resulting EI fragmentation pattern will provide a wealth of structural information.
For rapid molecular weight confirmation, particularly in high-throughput screening applications, ESI-MS or MALDI-MS are superior choices due to their soft ionization nature, which ensures the integrity of the molecular ion. When analyzing this compound within a complex reaction mixture, LC-MS offers the necessary chromatographic separation coupled with the high sensitivity of ESI for accurate identification and quantification.
By carefully selecting the appropriate ionization technique and sample preparation strategy, researchers can effectively navigate the analytical challenges posed by arylboronic acids and obtain high-quality, reliable mass spectrometric data.
References
-
Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Jackson, S. N., & Woods, A. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3574–3581. Retrieved from [Link]
-
Roy, I., & Kulkarni, S. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587–7594. Retrieved from [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (n.d.). ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). 2.11: Fragmentation and Interpretation of Spectra. In Chemistry LibreTexts. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 109. Retrieved from [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. In Chemistry at Emory. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Santoro, E., & Piccardi, P. (1973). Mass spectra of some partially fluorinated aliphatic compounds. Organic Mass Spectrometry, 7(11), 1235-1241. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. Retrieved from [Link]
-
Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Burford, R. J., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic species by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15826–15830. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (5-tert-Butyl-2-fluorophenyl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including many blockbuster drugs. Among this versatile class of compounds, (5-tert-Butyl-2-fluorophenyl)boronic acid stands out due to the unique electronic and steric properties conferred by its substituents. The electron-withdrawing fluorine atom at the ortho position and the bulky tert-butyl group at the meta position significantly influence its reactivity and spectroscopic behavior. A thorough understanding of its characteristic spectral features is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
This guide provides an in-depth comparative analysis of the spectroscopic characterization of (5-tert-Butyl-2-fluorophenyl)boronic acid and its common derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both experimental data from closely related analogs and expert interpretation to predict the spectral characteristics of the title compound.
Molecular Architecture: The Foundation of Spectroscopic Signatures
The strategic placement of the fluoro and tert-butyl groups on the phenylboronic acid scaffold creates a unique electronic and steric environment that is reflected in its spectroscopic output.
Caption: Chemical structures of (5-tert-Butyl-2-fluorophenyl)boronic acid and its pinacol ester derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated arylboronic acids, a multi-nuclear approach provides a comprehensive picture.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of an arylboronic acid is characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.
Expected ¹H NMR Spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid:
Based on the analysis of its structural analogs, 2-fluorophenylboronic acid and 4-tert-butylphenylboronic acid, we can predict the following features:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom will cause characteristic splitting patterns. The proton ortho to the fluorine will appear as a triplet, the proton meta to the fluorine as a doublet of doublets, and the proton para to the fluorine as a doublet.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons, typically in the upfield region (δ 1.3-1.5 ppm)[1][2]. This signal is often a prominent feature in the spectrum.
-
B(OH)₂ Protons: A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
| Compound | Aromatic Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) | Reference |
| (5-tert-Butyl-2-fluorophenyl)boronic acid (Predicted) | ~7.2-7.8 (m, 3H) | ~1.35 (s, 9H) | N/A |
| 2-Fluorophenylboronic acid (in DMSO-d₆) | 7.1-7.7 (m, 4H) | N/A | [3] |
| 4-tert-Butylphenylboronic acid (in CDCl₃) | 7.42-7.54 (m, 2H), 8.17 (d, 2H) | 1.38 (s, 9H) | [4] |
| 2-Fluorophenylboronic acid pinacol ester (in CDCl₃) | 7.1-7.8 (m, 4H) | N/A | [5] |
Expert Interpretation: The electron-withdrawing fluorine atom generally deshields the ortho and para protons, shifting them downfield. Conversely, the electron-donating tert-butyl group will shield the protons on the ring, causing an upfield shift. The interplay of these effects in (5-tert-Butyl-2-fluorophenyl)boronic acid will determine the precise chemical shifts. The pinacol ester derivative will show a characteristic singlet for the twelve methyl protons of the pinacol group around δ 1.34 ppm[5].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.
Expected ¹³C NMR Spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid:
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-170 ppm). The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically around 250 Hz. The carbon attached to the boron atom (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons, typically around δ 35 and 31 ppm, respectively[1].
| Compound | Aromatic Carbons (δ, ppm) | tert-Butyl Carbons (δ, ppm) | Reference |
| (5-tert-Butyl-2-fluorophenyl)boronic acid (Predicted) | ~115-165 | ~35 (C), ~31 (CH₃) | N/A |
| 2-Fluorophenylboronic acid pinacol ester (in CDCl₃) | 114.8 (d, J=20.2 Hz), 137.0 (d, J=8.2 Hz), 165.1 (d, J=250.3 Hz) | N/A | [5] |
| 4-tert-Butylphenylboronic acid pinacol ester (in CDCl₃) | 124.7, 134.7, 154.5 | 31.2, 34.9 | [5] |
Expert Interpretation: The C-F bond will be the most downfield signal in the aromatic region due to the high electronegativity of fluorine. The C-B bond's chemical shift is also influenced by the substituents on the ring. In the pinacol ester derivative, the carbons of the pinacol group will give a signal around δ 84 ppm for the quaternary carbons and δ 25 ppm for the methyl carbons[5].
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing molecules. The chemical shifts are very sensitive to the electronic environment of the fluorine atom.
Expected ¹⁹F NMR Spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid:
A single signal is expected, the chemical shift of which will be influenced by the other substituents on the aromatic ring. The position of this signal can provide valuable information about the electronic nature of the molecule. Studies on fluorinated phenylboronic acids have shown that the ¹⁹F chemical shifts are well-correlated with theoretical calculations[6][7].
¹¹B NMR Spectroscopy: Understanding the Boron Center
¹¹B NMR spectroscopy provides direct information about the coordination state and the electronic environment of the boron atom.
Expected ¹¹B NMR Spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid:
For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-33 ppm[8][9]. The chemical shift can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups tend to shift the signal to a lower field. Upon formation of a tetracoordinate boronate ester (e.g., with a diol), the signal shifts significantly upfield to around δ 5-15 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.
Expected IR Spectrum of (5-tert-Butyl-2-fluorophenyl)boronic acid:
-
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
B-O Stretching: A strong absorption band around 1350-1410 cm⁻¹.
-
C-F Stretching: A strong absorption in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
A study on 2-fluorophenylboronic acid reported a C-F stretching mode at 1203 cm⁻¹ (IR) and 1197 cm⁻¹ (Raman)[10].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum of (5-t-Butyl-2-fluorophenyl)boronic acid:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of two boron isotopes (¹⁰B and ¹¹B), the molecular ion peak will appear as a characteristic pair of signals with an intensity ratio of approximately 1:4.
-
Fragmentation: Common fragmentation pathways for phenylboronic acids involve the loss of water (M-18) and the boronic acid group. The tert-butyl group can also fragment, leading to the loss of a methyl radical (M-15) or a tert-butyl cation (m/z 57). The fragmentation of the molecular ion provides a fingerprint that can be used for structural confirmation[11][12].
Caption: A simplified proposed fragmentation pathway for (5-tert-Butyl-2-fluorophenyl)boronic acid in mass spectrometry.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Gently shake the tube to ensure complete dissolution and homogeneity.
-
Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
General Procedure for IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
General Procedure for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte.
Conclusion
References
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry. [Link][6]
-
Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link][13]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. Academia.edu. [Link][7]
-
Supporting Information 22-01-15. The Royal Society of Chemistry. [Link][5]
-
DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. ResearchGate. [Link][10]
-
Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]
-
2-Fluorophenylboronic acid. PubChem. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra... ResearchGate. [Link]
-
11B NMR Chemical Shifts. San Diego State University. [Link][8]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][11]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]
-
Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Technische Universität Bergakademie Freiberg. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. [Link][1]
-
4-tert-Butylphenylboronic acid. PubChem. [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. National Center for Biotechnology Information. [Link][2]
-
Supporting Information. Theranostics. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
(5-(TERT-BUTYLCARBAMOYL)-2-FLUOROPHENYL)BORONIC ACID. 2a biotech. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Europe PMC. [Link]
-
19F NMR as a tool in chemical biology. National Center for Biotechnology Information. [Link]
-
Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. Royal Society of Chemistry. [Link]
-
Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Royal Society of Chemistry. [Link]
-
5-trifluoromethylpyridine-2-boronic acid pinacol ester (C12H15BF3NO2). PubChemLite. [Link]
-
2-Fluoropyridine-5-boronic acid pinacol ester. PubChem. [Link]
-
Phenylboronic acid. SpectraBase. [Link]
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Strategic Fluorination: Evaluating the Metabolic Resilience of the 5-tert-butyl-2-fluorophenyl Motif
Executive Summary: The "Methyl-to-Butyl" Dilemma
In medicinal chemistry, the tert-butyl group is a double-edged sword. It offers exceptional steric bulk for filling hydrophobic pockets and improving potency (the "Magic Methyl" effect scaled up), but it represents a significant metabolic liability. The exposed methyl groups are prone to rapid
This guide evaluates a specific lead optimization strategy: The 5-tert-butyl-2-fluorophenyl motif.
We compare this motif against its non-fluorinated parent and bioisosteric alternatives to determine if the strategic introduction of a fluorine atom at the ortho position (relative to the scaffold attachment) effectively mitigates metabolic instability without sacrificing the physicochemical benefits of the tert-butyl group.
Mechanistic Insight: Why This Motif?
To evaluate performance, we must first understand the mechanism of failure and the proposed solution.
The Metabolic Liability (The Problem)
The tert-butyl group undergoes oxidative attack via a radical abstraction mechanism. A high-valent Iron-Oxo species (
The Fluorine Solution (The Hypothesis)
The 5-tert-butyl-2-fluorophenyl motif introduces a fluorine atom ortho to the attachment point and para to the tert-butyl group. This imparts two stabilizing effects:[1][2][3]
-
Electronic Deactivation (Inductive Effect
): Fluorine is the most electronegative element. By pulling electron density from the aromatic ring, it destabilizes the formation of the transition-state radical at the tert-butyl position (para-transmission), making hydrogen abstraction energetically more difficult. -
Conformational Shielding (The "Twist"): An ortho-fluorine typically induces a non-planar conformation (dihedral angle twist >30°) relative to the connected scaffold due to steric clash with the linker (e.g., amide or ether oxygen). This twist can prevent the molecule from adopting the planar geometry often required to fit into the narrow catalytic clefts of CYP1A2 or CYP2C9.
Comparative Analysis: Performance Metrics
We evaluate the 5-tert-butyl-2-fluorophenyl (Motif B) against the baseline 3-tert-butylphenyl (Motif A) and the highly stable 3-(trifluoromethyl)phenyl (Motif C) .
Table 1: Predicted Physicochemical & Metabolic Profile
| Feature | Motif A (Baseline) | Motif B (Target) | Motif C (Alternative) |
| Structure | 3-tert-butylphenyl | 5-tert-butyl-2-fluorophenyl | 3-(trifluoromethyl)phenyl |
| Electronic State | Electron Rich | Electron Deficient | Highly Electron Deficient |
| LogP (Lipophilicity) | High (~3.5) | High (~3.7) | Moderate (~3.1) |
| Metabolic Soft Spot | t-Butyl (High Lability) | t-Butyl (Shielded) | None (Blocked) |
| Primary CYP Pathway | Aromatic Hydroxylation (Slow) | ||
| Est. | > 100 (High) | 20 - 40 (Moderate) | < 10 (Low) |
| Risk Factor | Rapid Clearance | Metabolic Switching | Solubility / Shape Mismatch |
Critical Assessment
-
Motif A is rarely viable for oral drugs due to rapid clearance.
-
Motif B (The Winner) strikes a balance. The fluorine lowers
enough to be manageable while retaining the steric volume of the tert-butyl group necessary for receptor binding. -
Motif C is the most stable but often fails to fill the hydrophobic pocket as effectively as a tert-butyl group (CF3 volume
40 ų vs t-butyl 75 ų), leading to a loss in potency.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic fate of the motifs and the blocking effect of the fluorine substitution.
Figure 1: Comparative metabolic fate.[1][3][4] Motif A undergoes rapid clearance, while Motif B resists oxidation, maintaining systemic concentration.
Experimental Protocols (Self-Validating Systems)
To validate the stability of the 5-tert-butyl-2-fluorophenyl motif, you must run a comparative Microsomal Stability Assay followed by Metabolite Identification (MetID).
Protocol 1: Microsomal Stability Assay (Tier 1)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL final protein) with 5 µL of test compound. Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution (precipitates proteins).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Calculation (Self-Validation):
Plot
Protocol 2: Metabolite Identification (MetID)
Objective: Confirm where metabolism is occurring (verify if the F-atom is actually protecting the t-butyl).
Workflow:
-
Incubate compound with microsomes for 60 mins (high conversion).
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining: Look for mass shift +16 Da (Hydroxylation).
-
Fragmentation Analysis:
-
If fragmentation shows the +16 Da on the tert-butyl fragment
Protection failed. -
If +16 Da is on the phenyl ring
Metabolic switching occurred (Aromatic hydroxylation). -
If no +16 Da peak is dominant
Success (High Stability).
-
Decision Logic & Workflow
Use this flowchart to guide your lead optimization process when dealing with tert-butyl motifs.
Figure 2: Decision tree for optimizing metabolic stability of tert-butyl containing leads.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Barnes-Seeman, D., et al. (2013).[6] "Metabolically Stable tert-Butyl Replacement."[2][6][7] ACS Medicinal Chemistry Letters. [2]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Reactivity of Boronic Acids vs. Boronate Esters in Fluorinated Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Organoboron compounds, particularly boronic acids and their ester derivatives, are pivotal reagents for creating the carbon-carbon and carbon-heteroatom bonds essential for this work. The choice between using a boronic acid or a boronate ester is not merely one of convenience; it is a critical decision that profoundly impacts reaction efficiency, stability, and the ultimate success of a synthetic campaign, especially within fluorinated systems.
This guide provides an in-depth comparison of the reactivity, stability, and practical applications of boronic acids and boronate esters. By understanding the fundamental chemical principles and leveraging field-proven insights, you can make more informed decisions to optimize your synthetic strategies.
Fundamental Differences: Structure, Stability, and Handling
Boronic acids (RB(OH)₂) and boronate esters (RB(OR)₂) share the versatile reactivity of the carbon-boron bond but differ significantly in their structure and stability.
-
Boronic Acids: These compounds are characterized by two hydroxyl groups attached to the boron atom. This structure makes them generally more reactive in cross-coupling reactions.[1] However, this reactivity comes at a cost. Boronic acids are prone to several undesirable side reactions:
-
Protodeboronation: The C-B bond can be cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings, which are typically run under basic aqueous conditions.[2][3] Electron-withdrawing groups, such as fluorine atoms on an aryl ring, can exacerbate this issue.
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process reduces the concentration of the active monomeric species available for catalysis.
-
Oxidative Instability: The C-B bond can be susceptible to oxidation, a particular concern under physiological conditions or in the presence of reactive oxygen species.[4]
-
-
Boronate Esters: In boronate esters, the hydroxyl groups are replaced with alkoxy groups, often forming a cyclic ester with a diol like pinacol (to form boronate pinacol esters, or Bpin), catechol, or N-methyliminodiacetic acid (MIDA). This "protection" confers several key advantages:[5][6][7]
-
Enhanced Stability: Boronate esters are significantly more stable towards protodeboronation, oxidation, and dehydration.[7][8] This makes them easier to handle, purify via chromatography, and store for long periods.
-
Improved Solubility: They are generally more soluble in organic solvents commonly used for cross-coupling reactions.
-
Controlled Reactivity: Some boronate esters, like MIDA boronates, are exceptionally stable and only release the active boronic acid under specific basic conditions, allowing for slow-release strategies that can minimize side reactions.[3]
-
The choice of the diol is critical, as it influences the ester's stability. Sterically hindered diols create more robust esters that are less prone to hydrolysis.[7]
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds and is arguably the most common application for these reagents.[9][10] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12] The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is where the differences between boronic acids and esters are most apparent.
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
Boronic Acids in Fluorinated Systems: Generally, boronic acids are considered more reactive than boronate esters.[1] The hydroxyl groups can be activated by a base to form a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates a rapid transmetalation. However, with fluorinated arylboronic acids, the strong electron-withdrawing effect of the fluorine atoms decreases the nucleophilicity of the ipso-carbon attached to boron. This can slow the transmetalation step and makes the C-B bond more susceptible to protodeboronation, a significant competing pathway that lowers yields.[2]
Boronate Esters in Fluorinated Systems: While often considered less reactive, boronate esters can transmetalate directly without prior hydrolysis to the boronic acid.[13][14] Kinetic studies have shown that the rate of transmetalation is highly dependent on the nature of the ester.[13] For fluorinated systems, the enhanced stability of boronate esters is a major advantage. By resisting protodeboronation, they ensure that a higher concentration of the organoboron reagent is available throughout the reaction, often leading to higher overall yields despite potentially slower kinetics. The choice of base and solvent becomes crucial to promote the transmetalation of the more stable ester.
| Feature | Boronic Acid | Boronate Ester (e.g., Pinacol Ester) |
| Stability | Lower; prone to protodeboronation and boroxine formation.[3] | Higher; resistant to protodeboronation and stable to storage/chromatography.[7] |
| Handling | Can be difficult to purify; may require special handling. | Generally crystalline solids; easy to purify and handle.[5] |
| Reactivity | Generally higher intrinsic reactivity due to facile "ate" complex formation.[1] | Reactivity is tunable by diol choice; can transmetalate directly.[13] |
| Fluorinated Systems | Increased risk of protodeboronation, leading to lower yields.[2] | Preferred choice due to stability, often resulting in higher overall yields. |
| Common Use Case | Rapid couplings with stable, electron-rich aryl groups. | Couplings with sensitive or electron-deficient (e.g., fluorinated) substrates. |
Reactivity in ¹⁸F-Radiolabeling for PET Imaging
The synthesis of radiotracers for Positron Emission Tomography (PET) requires rapid and highly efficient methods for incorporating the short-lived fluorine-18 (¹⁸F) isotope. Copper-mediated radiofluorination of arylboron reagents has emerged as a powerful late-stage functionalization strategy.[15][16]
The Challenge: The reaction must be fast (typically <30 minutes) and proceed with high radiochemical yield (RCY) using only trace amounts of the [¹⁸F]fluoride. Protodeboronation is a major competing side reaction that consumes the valuable precursor and generates a non-radioactive byproduct that can be difficult to separate from the desired radiotracer.[17]
Boronic Acids vs. Boronate Esters as Precursors: While methods exist for the radiofluorination of both boronic acids and esters, boronate esters are often the precursors of choice.[18][19] Their superior stability under reaction conditions minimizes the formation of the protodeboronated byproduct.[17] This is critical for producing high-purity radiotracers suitable for clinical use. Several PET tracers, including [¹⁸F]FPEB, are synthesized using boronate ester precursors.[16] Recent studies have focused on optimizing reaction conditions to suppress protodeboronation even further, highlighting the central role of precursor stability in successful radiofluorination.[17]
dot
Caption: Precursor stability dictates the major reaction pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Aryl Bromide
This protocol is a representative example for coupling a fluorinated aryl bromide with a boronate pinacol ester, where stability is paramount.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and, if necessary, a ligand.
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[12]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Note: The use of a boronate ester (1.2 equiv) and a strong base in a degassed solvent system is critical. The ester's stability prevents decomposition before the catalytic cycle begins, ensuring its availability for the crucial transmetalation step, which is often the yield-determining factor for electron-deficient fluorinated substrates.
Protocol 2: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Ester Precursor
This protocol is adapted from established methods for the synthesis of PET radiotracers.[15][18]
-
¹⁸F-Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen to remove all traces of water.
-
Labeling Reaction: To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the arylboronic ester precursor (2-5 mg) and the copper mediator (e.g., Cu(OTf)₂py₄) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Heating: Seal the reaction vessel and heat at 110-130 °C for 10-20 minutes.
-
Quenching and Purification: Cool the reaction rapidly. Quench the reaction and purify the crude mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product, formulated in a physiologically compatible solution.
Causality Note: The rigorous exclusion of water during the azeotropic drying step is essential. Water would promote protodeboronation of the precursor, directly competing with the desired radiofluorination and significantly reducing the radiochemical yield. The boronate ester's stability is key to withstanding the high temperatures required for the rapid fluorination reaction.
Conclusion
The choice between a boronic acid and a boronate ester is a strategic one that hinges on a trade-off between intrinsic reactivity and stability. For fluorinated systems, which are often electron-deficient and prone to side reactions, the superior stability of boronate esters makes them the reagent of choice in the vast majority of applications. Their resistance to protodeboronation in Suzuki-Miyaura couplings and their reliability as precursors in demanding ¹⁸F-radiofluorination reactions directly translate to higher yields, cleaner reaction profiles, and more robust synthetic outcomes. While boronic acids remain valuable tools, a deep understanding of the stability and reactivity of their ester counterparts is essential for any scientist working at the cutting edge of fluorination chemistry.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
-
Thomas, S. et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Valente, C. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Arya, B. D. et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
Maji, M. et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Tredwell, M. et al. (2014). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications. Available at: [Link]
-
Sharma, S. et al. (2019). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Available at: [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2019). ResearchGate. Available at: [Link]
-
Bas-Calderon, M. et al. (2021). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Bhatt, N. et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. Available at: [Link]
-
Dreher, S. D. et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Hoover, J. M., & Sanford, M. S. (2012). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]
-
Hayes, H. L. D. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Protodeboronation - Wikipedia. (n.d.). Available at: [Link]
-
Mossine, A. V. et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. (2014). ResearchGate. Available at: [Link]
-
Mossine, A. V. et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. PMC. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Hsiao, Y-J. et al. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. MDPI. Available at: [Link]
-
Comparison of reactivity of different boron reagents. (2022). ResearchGate. Available at: [Link]
-
The Role of Boronate Esters in Advanced Organic Synthesis. (n.d.). Medium. Available at: [Link]
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Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. (2008). ResearchGate. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. Available at: [Link]
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Billingsley, K. L. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Al-Zoubi, R. M. et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. Available at: [Link]
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Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). Organic Letters. Available at: [Link]
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Mastalerz, M. et al. (2019). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
-
Liu, X. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Billingsley, K. L. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z. et al. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). ResearchGate. Available at: [Link]
-
Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.). University of Toronto. Available at: [Link]
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Safety Operating Guide
(5-tert-Butyl-2-fluorophenyl)boronic acid proper disposal procedures
Chemical Profile & Hazard Identification
Before initiating any disposal procedure, you must validate the chemical identity and associated hazards.[1][2] As a specialized fluorinated aryl boronic acid, this compound presents specific challenges regarding halogen content and potential biological activity.
| Parameter | Technical Detail |
| Chemical Name | (5-tert-Butyl-2-fluorophenyl)boronic acid |
| Functional Groups | Boronic Acid ( |
| Waste Classification | Halogenated Organic Waste (Critical for incineration protocols) |
| Hazard Codes (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) |
| Reactivity | Stable under ambient conditions.[2][5] May dehydrate to form boroxines (anhydrides). Incompatible with strong oxidizers.[5][6] |
Expert Insight: While many boronic acids are relatively benign, the "Precautionary Principle" applies here. The biological activity of this specific isomer is often unexplored in early-stage R&D.[3] Treat it as a potential sensitizer and ensure it never enters the aqueous waste stream due to the environmental persistence of the fluorinated moiety.
Pre-Disposal Stabilization & Segregation
Proper segregation is the single most important step in laboratory waste management. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated solvents) can lead to regulatory fines or incinerator damage.
A. Solid Waste (Excess Reagent)
-
Container: High-density polyethylene (HDPE) or glass.[3]
-
Labeling: Must be explicitly labeled "Solid Waste - Halogenated Organic."
-
Protocol: Do not dissolve solid waste in solvent solely for disposal. Solid incineration is more energy-efficient and safer for this compound.[3]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Must be placed in the Halogenated Solvent waste stream.
-
Why? The fluorine atom requires specific high-temperature incineration with acid gas scrubbing (to capture HF).[3] Disposing of this in "Non-Halogenated" waste streams can damage standard catalytic oxidizers used in waste treatment.
-
Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate waste streams. Avoid mixing with oxidizing acids (Nitric/Perchloric).
The Disposal Decision Workflow
The following logic gate ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for disposing of (5-tert-Butyl-2-fluorophenyl)boronic acid.[3] Note the critical override for liquid waste: due to the fluorine content, the mixture defaults to the Halogenated stream.
Detailed Operational Procedures
Scenario A: Disposal of Reaction Mixtures (Liquid)
-
Quenching: Ensure the reaction is quenched. If residual borane reagents (e.g.,
) are suspected, quench slowly with Methanol (MeOH) under inert gas before disposal. -
pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Boronic acids are stable, but extreme pH can trigger unwanted precipitation or side reactions in the waste drum.
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Documentation: Log the volume and the specific chemical name on the waste tag. Do not write "Boron Waste"; write "(5-tert-Butyl-2-fluorophenyl)boronic acid solution."
Scenario B: Spill Cleanup (Solid or Liquid)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation (H335).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then sweep up.
-
Liquid: Surround with an inert absorbent (Vermiculite or Chemizorb®).
-
-
Decontamination: Wipe the surface with a 10% Sodium Carbonate (
) solution followed by water. -
Disposal: Place all cleanup materials into a sealed bag and dispose of as Hazardous Solid Waste .
Regulatory & Environmental Compliance
RCRA (USA) & Waste Codes
While this specific compound is not typically "P-listed" or "U-listed" (acute hazardous waste), it falls under the "Characteristic" definitions if mixed with ignitable solvents.[3]
-
D001: Ignitable (if in organic solvent).
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it triggers F-listed waste codes (e.g., F002).[3]
Incineration Requirements
The presence of the Fluorine atom (C-F bond) is the defining factor.
-
Standard Incineration:
. Often insufficient for complete destruction of fluorinated organics. -
High-Temp Incineration:
with rapid quenching.[3] This is required to prevent the formation of fluorinated dioxins (though less likely with this specific structure) and to capture HF gas. -
Directive: Always flag this waste as "Fluorinated" to your waste management contractor (e.g., Veolia, Clean Harbors).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorophenylboronic acid. Retrieved from
-
Sigma-Aldrich. (2025).[2][5][7] Safety Data Sheet: Phenylboronic acid derivatives. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-Fluorophenylboronic acid (Analog).[3] National Library of Medicine. Retrieved from [3]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [3]
Sources
Personal protective equipment for handling (5-tert-Butyl-2-fluorophenyl)boronic acid
Executive Summary & Technical Context
(5-tert-Butyl-2-fluorophenyl)boronic acid is a specialized organoboron intermediate, primarily utilized as a nucleophile in Suzuki-Miyaura cross-coupling reactions to introduce bulky, fluorinated aromatic motifs into drug scaffolds.
While specific toxicological data for this exact isomer may be limited in public repositories, its structural components—a boronic acid moiety attached to a fluorinated benzene ring—dictate a strict safety profile. As a Senior Application Scientist, I categorize this substance as a Class II Irritant with high potential for static generation during handling.
Key Operational Risks:
-
Respiratory Irritation: Boronic acids typically exist as fine, dry powders that aerosolize easily.
-
Static Discharge: The non-polar tert-butyl group increases the material's propensity to accumulate static charge, making weighing difficult and increasing dispersion risk.
-
Hydrolytic Instability: Like many boronic acids, it can dehydrate to form boroxines (anhydrides) or deborylate under certain conditions, necessitating controlled storage.
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) of fluorinated phenylboronic acids.
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Skin Irrit. 2 | H315: Causes skin irritation | Transdermal absorption is enhanced by the fluorine atom and lipophilic t-butyl group. |
| Eye Irrit. 2A | H319: Causes serious eye irritation | Dust contact with mucosal membranes causes immediate, severe discomfort. |
| STOT SE 3 | H335: May cause respiratory irritation | Inhalation of dust triggers coughing and inflammation of the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling fluffy, fluorinated boronic acid powders. Use this tiered approach.
Tier 1: Analytical Scale (< 100 mg)
For quick weighing or LC-MS sample prep.
-
Eye Protection: Chemical splash goggles (indirect vent) are preferred over safety glasses to seal against airborne dust.
-
Hand Protection: Single-layer Nitrile gloves (0.11 mm / 4 mil).
-
Why: Latex is permeable to many organic solvents used in coupling (e.g., DMF, Dioxane). Nitrile offers superior chemical resistance.
-
-
Respiratory: Handling must occur inside a certified Chemical Fume Hood .
Tier 2: Preparative Scale (> 100 mg - Multi-gram)
For reaction setup where dust generation is guaranteed.
-
Eye Protection: Chemical splash goggles + Face Shield (if handling >10g open).
-
Hand Protection: Double-gloving technique .
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (extended cuff, 5-8 mil).
-
Why: The outer glove protects against the solvent vehicle (often corrosive bases like KOtBu are used alongside this reagent).
-
-
Body: 100% Cotton Lab Coat (Fire Resistant) + Chemical Apron (Tyvek® or similar) if handling large solids.
-
Respiratory: If fume hood work is impossible (e.g., balance is outside), a P100/N95 Particulate Respirator is mandatory.
Operational Protocol: Safe Handling & Weighing
The following protocol mitigates the "static fly-away" effect common with tert-butyl substituted boronic acids.
A. Pre-Operational Checks
-
Verify CAS: Check the container label. (Note: Isomers vary; ensure you have the 5-tert-butyl and 2-fluoro substitution pattern).
-
Ionization: If available, use an anti-static gun or ionizer bar inside the balance draft shield. This is critical for accurate weighing of this specific compound.
B. Step-by-Step Workflow
Figure 1: Safe handling workflow emphasizing temperature equilibration and static control.
C. Reaction Setup (Suzuki Coupling Context)
-
Inert Atmosphere: Boronic acids can undergo slow aerobic oxidation or protodeboronation. Purge the reaction vessel with Nitrogen or Argon before adding the solid.
-
Solvent Choice: Common solvents include Dioxane/Water or DMF. Ensure gloves are compatible with the solvent, not just the solid.
-
Base Addition: When adding bases (e.g., K2CO3, Cs2CO3), do so after the boronic acid is dissolved to prevent exothermic clumping.
Disposal & Decontamination
Boron compounds are often regulated, and the fluorine atom classifies this as halogenated waste.
Waste Segregation[1]
-
Solid Waste: Dispose of contaminated paper towels, weighing boats, and gloves in Solid Hazardous Waste .
-
Liquid Waste:
-
Halogenated Organic Waste: Due to the Fluorine atom (F), this must go into the Halogenated stream. Do not mix with general non-halogenated solvents.
-
Why: High-temperature incineration facilities require segregation of halogenated compounds to manage acid gas emissions (HF).
-
Spill Cleanup[1]
-
Isolate: Evacuate the immediate area if a large dust cloud forms.
-
PPE: Don N95 respirator and goggles.
-
Method: Do not dry sweep (generates dust). Cover with a wet paper towel (soaked in water or ethanol) to dampen the powder, then scoop into a waste container.
-
Decon: Wipe the surface with Methanol followed by soap and water. Methanol is highly effective at solubilizing boronic acids.
References & Authority
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
ECHA (European Chemicals Agency). Substance Information: Phenylboronic Acid Derivatives. (General Hazard Class Reference). Link
Disclaimer: This guide is based on the chemical class properties of fluorinated phenylboronic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier (e.g., Combi-Blocks, Fluorochem, or Sigma-Aldrich) before use, as purity and specific synthesis byproducts can alter hazard profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
